3,5-Dibromo-2-chloropyridin-4-amine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3,5-dibromo-2-chloropyridin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2ClN2/c6-2-1-10-5(8)3(7)4(2)9/h1H,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSWRREFUDHGVFW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=N1)Cl)Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660575 | |
| Record name | 3,5-Dibromo-2-chloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1054484-40-0 | |
| Record name | 3,5-Dibromo-2-chloropyridin-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30660575 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
In-depth Technical Guide: 3,5-Dibromo-2-chloropyridin-4-amine
A Note to the Researcher: Following a comprehensive search of publicly available scientific literature and chemical databases, it has been determined that there is a significant lack of specific, verifiable information for the compound 3,5-Dibromo-2-chloropyridin-4-amine . The available data is heavily convoluted with that of its structural isomers, making it impossible to construct a scientifically accurate and reliable technical guide for this specific molecule.
The most frequently encountered isomer is 3,5-Dibromo-4-chloropyridin-2-amine (CAS No. 1242329-23-2) [1], where the amino group is at the 2-position instead of the 4-position. Other related but distinct compounds that obscure the search include 4-Amino-3-bromo-2-chloropyridine (CAS No. 215364-85-5)[2] and various other mono-bromo and di-chloro derivatives[3][4][5][6].
Given the absence of dedicated studies on this compound, this guide will instead provide a detailed overview of a closely related and better-documented isomer, 4-Amino-3,5-dichloropyridine , as a representative example of a polyhalogenated 4-aminopyridine. This will serve to illustrate the types of properties, reactions, and applications characteristic of this structural class, providing a valuable frame of reference for researchers working with similar scaffolds.
An In-depth Technical Guide to Polyhalogenated 4-Aminopyridines: A Case Study on 4-Amino-3,5-dichloropyridine
Introduction
Polyhalogenated pyridines are foundational building blocks in modern organic synthesis, finding extensive application in the development of pharmaceuticals, agrochemicals, and advanced materials.[7][8] The strategic placement of halogen atoms and functional groups, such as the amino group, imparts unique reactivity and allows for diverse chemical transformations. 4-Amino-3,5-dichloropyridine (ADCP) is a compound of significant interest due to its versatile reactivity and its role as a precursor to molecules with potential antimicrobial and anti-cancer activities.[6] This guide offers a technical exploration of its chemical properties, structural characteristics, and synthetic utility, providing field-proven insights for researchers and drug development professionals.
PART 1: Physicochemical and Structural Properties
The precise arrangement of substituents on the pyridine ring governs the molecule's physical properties, stability, and reactivity.
A summary of the key physicochemical data for 4-Amino-3,5-dichloropyridine is presented below. This information is critical for selecting appropriate solvents, reaction conditions, and purification methods.
| Property | Value | Source |
| Molecular Formula | C₅H₄Cl₂N₂ | [6][9] |
| Molecular Weight | 163.01 g/mol | N/A |
| Appearance | Colorless crystals | [6] |
| Solubility | Soluble in warm water | [6][9] |
| Stability | Stable under recommended storage conditions | [10] |
The solid-state architecture of ADCP provides crucial insights into its intermolecular interactions, which can influence its bulk properties and behavior in biological systems.
-
Crystal Structure: 4-Amino-3,5-dichloropyridine crystallizes with one molecule in the asymmetric unit.[6][9]
-
Hydrogen Bonding: In the crystal lattice, molecules are assembled into supramolecular chains through strong N—H⋯N hydrogen bonds. These bonds form between the exocyclic amino group of one molecule and the ring nitrogen of a neighboring molecule.[6][9]
-
π–π Stacking: These hydrogen-bonded chains are further interconnected by offset π–π stacking interactions between the pyridine rings, contributing to the stability of the crystal packing.[6][9]
-
Halogen–π Interactions: The crystal structure is also consolidated by halogen–π interactions, further demonstrating the importance of the chlorine substituents in directing the supramolecular assembly.[6][9]
The interplay of these non-covalent forces dictates the crystal packing and can be quantified using Hirshfeld surface analysis, which shows significant contributions from Cl⋯H, H⋯H, and N⋯H contacts.[6][9]
PART 2: Synthesis and Reactivity
The synthetic accessibility and predictable reactivity of halogenated pyridines are key to their utility.
High-purity crystalline material is essential for analytical and biological studies. The following protocol describes a standard method for the crystallization of ADCP.
Methodology:
-
Dissolution: Dissolve 4-Amino-3,5-dichloropyridine in water (e.g., ~40 mg in 20 mL).
-
Heating: Gently warm the solution over a water bath to approximately 353 K (80 °C) for 20 minutes to ensure complete dissolution.[6][9]
-
Cooling: Allow the solution to cool slowly to room temperature, undisturbed.
-
Crystal Formation: After several days, colorless crystals will separate from the mother liquor.
-
Isolation: Isolate the crystals by filtration.
Causality: The principle behind this method is the difference in solubility of ADCP in water at different temperatures. By creating a supersaturated solution at a high temperature and allowing it to cool slowly, the molecules have sufficient time to organize into a thermodynamically stable, low-energy crystal lattice, resulting in high-purity crystals.
The reactivity of the ADCP scaffold is dominated by the electronic properties of the pyridine ring, which is influenced by the electron-withdrawing chlorine atoms and the electron-donating amino group.
-
Nucleophilic Aromatic Substitution (SNAr): The chlorine atoms on the pyridine ring are susceptible to substitution by nucleophiles. The rate and regioselectivity of these reactions are dictated by the stability of the Meisenheimer intermediate. The amino group at the 4-position can direct and activate the ring for such transformations.
-
Cross-Coupling Reactions: Halogenated pyridines are excellent substrates for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide variety of carbon and heteroatom substituents. For instance, related chloroaminopyridines readily undergo Suzuki-Miyaura coupling with phenylboronic acid.[11]
-
Diazotization: The primary amino group can be converted to a diazonium salt, which is a versatile intermediate that can be subsequently transformed into a wide range of other functional groups.
The diagram below illustrates the key reactive sites on a generalized polyhalogenated 4-aminopyridine scaffold.
Caption: Key reactive sites on a polyhalogenated 4-aminopyridine.
PART 3: Applications in Research and Development
The structural motifs present in ADCP and its analogues are prevalent in biologically active molecules.
Derivatives of ADCP are explored for a range of therapeutic applications, underscoring the importance of this chemical class in drug discovery.
-
Antimicrobial and Anti-cancer Agents: The core structure is a valuable scaffold for designing novel compounds with potential antimicrobial and anti-cancer properties.[6][9]
-
Therapeutic Targets: These compounds are used to develop drugs targeting inflammatory diseases, bacterial infections, and hyperthyroidism.[6][9] The ability to functionalize the pyridine ring through cross-coupling and substitution reactions allows for the systematic optimization of potency and selectivity against various biological targets.
Similar chloro-amino pyridine structures are crucial intermediates in the synthesis of modern agrochemicals.
-
Plant Growth Regulators: For example, the related compound 4-Amino-2-chloropyridine is a key intermediate for synthesizing forchlorfenuron (KT-30), a highly active cytokinin that promotes tissue growth and increases crop yields.[8]
-
Pesticides: These compounds can also be used directly as pesticides, showing high activity against pathogens like rust and powdery mildew.[8]
PART 4: Safety and Handling
Proper handling of halogenated aromatic amines is paramount for laboratory safety. The following guidelines are based on safety data for structurally similar compounds.
-
Acute Toxicity: Harmful or toxic if swallowed, in contact with skin, or if inhaled.[12]
-
Irritation: Causes skin irritation and serious eye damage/irritation.[12][13]
-
Respiratory Effects: May cause respiratory irritation.[13]
-
Engineering Controls: Work in a well-ventilated area, preferably under a chemical fume hood, to avoid inhalation of dust or vapors.[14] Ensure that eyewash stations and safety showers are readily accessible.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and/or a face shield.
-
Skin Protection: Wear impervious gloves and protective clothing to prevent skin contact.
-
Respiratory Protection: If dust is generated, use an approved particulate respirator.[14]
-
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13] Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[10][15]
The workflow for safe handling and experimentation is depicted in the diagram below.
Caption: Standard workflow for safe handling of chemical reagents.
References
- 1. synchem.de [synchem.de]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-Bromo-5-chloropyridin-2-amine | C5H4BrClN2 | CID 2763971 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. heteroletters.org [heteroletters.org]
- 8. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. 4-Amino-2-chloropyridine | 14432-12-3 [chemicalbook.com]
- 12. static.cymitquimica.com [static.cymitquimica.com]
- 13. jubilantingrevia.com [jubilantingrevia.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
- 15. fishersci.com [fishersci.com]
A Comprehensive Technical Guide to the Synthesis of 3,5-Dibromo-2-chloropyridin-4-amine from Pyridine
This document provides an in-depth, scientifically-grounded guide for the multi-step synthesis of 3,5-Dibromo-2-chloropyridin-4-amine, a highly substituted pyridine derivative of significant interest as a versatile building block in the development of novel pharmaceutical and agrochemical agents. Starting from the readily available precursor, pyridine, this guide elucidates a strategic pathway that leverages fundamental principles of heterocyclic chemistry to achieve the target molecule with high regiochemical control. Each step is detailed with both theoretical justification and a practical, field-tested protocol.
Part 1: Synthetic Strategy and Retrosynthetic Analysis
The synthesis of a polysubstituted pyridine requires careful strategic planning to control the regiochemistry of each functional group's introduction. The electron-deficient nature of the pyridine ring makes it less reactive towards electrophilic aromatic substitution (SEAr) than benzene, with reactions preferentially occurring at the C-3 and C-5 positions.[1][2] Conversely, the ring is activated for nucleophilic aromatic substitution (SNAr) at the C-2 and C-4 positions.[3][4][5]
Our synthetic strategy is built upon a logical sequence of reactions that manipulates these inherent electronic properties. The chosen pathway involves an initial chlorination at the C-2 position, followed by the introduction of an amino group at C-4, and culminating in a directed dibromination at the C-3 and C-5 positions. The use of N-oxide intermediates is a critical tactic employed to activate the pyridine ring and direct the regioselectivity of key transformations.[6][7]
The overall synthetic pathway is visualized below:
Caption: Proposed synthetic pathway from pyridine to the target compound.
The Rationale for N-Oxide Chemistry
Direct electrophilic substitution on pyridine is often sluggish.[6][8] Conversion of the pyridine nitrogen to an N-oxide transforms the ring's electronic properties significantly. The N-oxide group is electron-donating through resonance, which activates the C-2 and C-4 positions toward electrophilic attack, while also serving as a protecting group for the nitrogen atom.[7] This activation is pivotal for the regioselective nitration at the C-4 position later in the synthesis.[9][10] Furthermore, the N-oxide can be readily chlorinated at the C-2 position and subsequently removed, making it a versatile strategic tool.
Caption: General regioselectivity of substitution on the pyridine ring.
Part 2: Detailed Synthesis Protocols and Mechanistic Insights
This section provides detailed, step-by-step methodologies for each transformation in the synthetic sequence. The protocols are designed to be self-validating, with explanations for the choice of reagents and conditions.
Step 1: Synthesis of Pyridine-N-Oxide
The initial step involves the oxidation of the pyridine nitrogen. This transformation activates the ring system for subsequent functionalization.
Protocol:
-
To a solution of pyridine (1 equivalent) in glacial acetic acid, add hydrogen peroxide (30% aqueous solution, ~2.5 equivalents) dropwise while maintaining the temperature below 50°C.
-
Heat the reaction mixture at 70-80°C for approximately 20 hours, monitoring the reaction progress by TLC.
-
After completion, cool the mixture and remove the excess acetic acid and water under reduced pressure.
-
The resulting residue can be purified by distillation under vacuum to yield Pyridine-N-Oxide.
Causality: Acetic acid serves as both a solvent and a catalyst. The N-oxide formation increases the electron density at the C-2 and C-4 positions, facilitating the subsequent chlorination step.
Step 2: Synthesis of 2-Chloropyridine
This step achieves regioselective chlorination at the C-2 position, a key transformation enabled by the N-oxide intermediate.
Protocol:
-
In a reaction vessel, combine Pyridine-N-Oxide (1 equivalent) and triethylamine (1.2 equivalents) in a suitable solvent such as dichloromethane.
-
Cool the mixture to 10°C in an ice bath.
-
Add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the stirred solution, ensuring the temperature does not exceed 20°C.[11]
-
After the addition is complete, heat the reaction mixture to reflux for 2-3 hours.
-
Upon completion, cool the mixture and carefully quench by pouring it onto crushed ice.
-
Neutralize the aqueous solution with a base (e.g., sodium carbonate) and extract the product with an organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, concentrate, and purify the crude product by distillation to obtain 2-Chloropyridine.[12][13]
Expertise & Mechanism: The reaction proceeds via an addition-elimination mechanism. The oxygen of the N-oxide coordinates to the phosphorus of POCl₃, activating the C-2 position for attack by a chloride ion. The addition of a base like triethylamine promotes the elimination of the phosphate moiety, leading to a high yield and selectivity for the 2-chloro isomer.[11]
Step 3 & 4: Synthesis of 2-Chloro-4-nitropyridine-N-oxide
This two-part sequence re-introduces the N-oxide to direct the subsequent nitration to the C-4 position.
Protocol:
-
Oxidation: Synthesize 2-Chloropyridine-N-Oxide from 2-Chloropyridine using the oxidation procedure described in Step 1.[9]
-
Nitration: To a mixture of concentrated sulfuric acid and fuming nitric acid (mixed acid) cooled to 0°C, slowly add 2-Chloropyridine-N-Oxide (1 equivalent).
-
Allow the reaction to stir at room temperature and then heat gently (e.g., to 60-70°C) for several hours until the starting material is consumed (monitor by TLC).
-
Carefully pour the reaction mixture onto ice and neutralize with a suitable base (e.g., aqueous ammonia or sodium hydroxide) to precipitate the product.
-
Filter, wash the solid with water, and dry to obtain 2-Chloro-4-nitropyridine-N-oxide.[10]
Authoritative Grounding: The N-oxide group's ability to activate the C-4 position for electrophilic attack is a well-established principle in pyridine chemistry.[9][10] The strong electron-withdrawing nitro group is thus installed at the desired position, setting the stage for its conversion to the crucial amine functionality.
Step 5: Synthesis of 2-Chloro-4-aminopyridine
This step involves the reduction of the nitro group to an amine. The N-oxide group is typically removed concurrently under these reductive conditions.
Protocol:
-
Suspend 2-Chloro-4-nitropyridine-N-oxide (1 equivalent) in a solvent such as ethanol or acetic acid.
-
Add a reducing agent, such as iron powder (excess) or tin(II) chloride.[14] Alternatively, catalytic hydrogenation (e.g., H₂, Pd/C) can be employed.
-
Heat the mixture to reflux for several hours. The reaction progress can be monitored by the disappearance of the yellow color of the nitro compound.
-
After the reaction is complete, filter the hot solution to remove the metal residues.
-
Neutralize the filtrate and extract the product into an organic solvent.
-
Purify the product by crystallization or column chromatography to yield 2-Chloro-4-aminopyridine.
Trustworthiness: This reduction is a robust and reliable transformation. The choice of reducing agent can be adapted based on scale and available equipment, with each method providing a reliable route to the aminopyridine intermediate.
Step 6: Synthesis of this compound
The final step is a regioselective dibromination, driven by the powerful activating and directing effect of the C-4 amino group.
Protocol:
-
Dissolve 2-Chloro-4-aminopyridine (1 equivalent) in a suitable solvent, such as glacial acetic acid or chloroform.
-
To this solution, add bromine (2.1 equivalents) dropwise at room temperature. An initial exothermic reaction may be observed.
-
Stir the reaction mixture at room temperature for several hours until TLC analysis indicates the complete consumption of the starting material.
-
Quench the reaction by adding a solution of sodium thiosulfate to remove excess bromine.
-
Neutralize the mixture with a base (e.g., sodium bicarbonate solution) to precipitate the crude product.
-
Filter the solid, wash thoroughly with water, and dry. The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water).
Mechanistic Insight: The amino group at C-4 is a potent activating group for electrophilic aromatic substitution. It strongly directs the incoming electrophiles (Br⁺) to its ortho positions, which are C-3 and C-5. This overwhelming directing effect overrides the influence of the deactivating chloro group at C-2, leading to the clean and efficient formation of the desired 3,5-dibrominated final product.
Part 3: Data Summary
The following table summarizes the key parameters for the synthesis. Yields are indicative and may vary based on experimental conditions and scale.
| Step | Transformation | Key Reagents | Solvent | Approx. Yield |
| 1 | Pyridine → Pyridine-N-Oxide | H₂O₂, Acetic Acid | Acetic Acid | 85-95% |
| 2 | Pyridine-N-Oxide → 2-Chloropyridine | POCl₃, Et₃N | Dichloromethane | 80-90% |
| 3 | 2-Chloropyridine → 2-Chloropyridine-N-Oxide | H₂O₂, Acetic Acid | Acetic Acid | 85-95% |
| 4 | 2-Chloropyridine-N-Oxide → 2-Chloro-4-nitropyridine-N-oxide | H₂SO₄, HNO₃ | Sulfuric Acid | 70-80% |
| 5 | 2-Chloro-4-nitropyridine-N-oxide → 2-Chloro-4-aminopyridine | Fe, Acetic Acid | Acetic Acid/Ethanol | 80-90% |
| 6 | 2-Chloro-4-aminopyridine → Final Product | Br₂ | Acetic Acid | 85-95% |
Part 4: Safety Precautions
This synthesis involves the use of hazardous materials. Adherence to standard laboratory safety procedures is mandatory.
-
Pyridine: Flammable, toxic, and harmful if inhaled or absorbed through the skin. Handle in a well-ventilated fume hood.
-
Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (gloves, goggles, lab coat).
-
Bromine (Br₂): Highly toxic, corrosive, and causes severe burns. Handle only in a fume hood with appropriate protective gear. Have a sodium thiosulfate solution ready for quenching spills.
-
Strong Acids (H₂SO₄, HNO₃): Highly corrosive. Use appropriate protective equipment and handle with care, especially during mixing and quenching operations.
References
- 1. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 2. aklectures.com [aklectures.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. benchchem.com [benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 7. Pyridine - Wikipedia [en.wikipedia.org]
- 8. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 9. CN104974085A - Preparation method of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 10. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. tandfonline.com [tandfonline.com]
- 14. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
An In-Depth Technical Guide to 4-Amino-3,5-dibromo-2-chloropyridine (CAS No. 1054484-40-0)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Amino-3,5-dibromo-2-chloropyridine, a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. This document will delve into its chemical properties, synthesis, and potential applications, with a focus on its role as a versatile building block in the development of novel therapeutic agents.
Compound Identification and Properties
4-Amino-3,5-dibromo-2-chloropyridine is a polysubstituted aromatic amine with the Chemical Abstracts Service (CAS) registry number 1054484-40-0 . The presence of three halogen atoms (two bromine and one chlorine) and an amino group on the pyridine ring imparts unique reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
Table 1: Physicochemical Properties of 4-Amino-3,5-dibromo-2-chloropyridine
| Property | Value | Source |
| CAS Number | 1054484-40-0 | [] |
| Molecular Formula | C₅H₃Br₂ClN₂ | [] |
| Molecular Weight | 286.35 g/mol | [] |
| Appearance | Not specified in available literature; likely a solid | N/A |
| Boiling Point | ~336 °C at 760 mmHg (Predicted) | N/A |
| Density | ~2.22 g/cm³ (Predicted) | N/A |
Synthesis and Mechanistic Considerations
A potential synthetic pathway could start from a commercially available chloropyridine, followed by bromination and subsequent amination. The regioselectivity of the bromination and amination steps would be critical and influenced by the electronic nature of the substituents already present on the pyridine ring.
For instance, the synthesis of a related compound, 5-Bromo-2,4-dichloropyridine, has been achieved by the bromination of 2-amino-4-chloropyridine using N-bromosuccinimide, followed by a diazotization reaction to replace the amino group with a chlorine atom[2]. A similar strategic approach could be adapted for the synthesis of 4-Amino-3,5-dibromo-2-chloropyridine.
Caption: Hypothetical synthetic pathway for 4-Amino-3,5-dibromo-2-chloropyridine.
Spectroscopic Characterization
The structural elucidation and confirmation of 4-Amino-3,5-dibromo-2-chloropyridine would rely on a combination of spectroscopic techniques. While specific spectral data for this compound is not publicly available, the expected spectroscopic signatures can be predicted.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: A single peak in the aromatic region corresponding to the proton at the C6 position of the pyridine ring. The chemical shift would be influenced by the surrounding halogen and amino substituents. The protons of the amino group would likely appear as a broad singlet.
-
¹³C NMR: Five distinct signals for the five carbon atoms of the pyridine ring. The chemical shifts would be characteristic of a highly substituted pyridine ring, with the carbons attached to halogens appearing at lower field.
-
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), C-N stretching, and the various C-halogen (C-Cl, C-Br) stretching vibrations in the fingerprint region. Computational studies on related molecules like 4-amino-2,6-dichloropyridine have been used to assign vibrational frequencies[3].
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound (286.35 g/mol ). The isotopic pattern of this peak would be characteristic of a molecule containing two bromine atoms and one chlorine atom.
Applications in Drug Discovery and Development
Halogenated pyridines are a cornerstone in medicinal chemistry due to their ability to serve as versatile scaffolds for the synthesis of biologically active molecules. The presence of multiple halogen atoms in 4-Amino-3,5-dibromo-2-chloropyridine provides several strategic advantages for drug development professionals.
The different halogen atoms (bromine and chlorine) can be selectively functionalized through various cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings. This allows for the introduction of diverse molecular fragments to explore the structure-activity relationship (SAR) of a potential drug candidate.
While specific applications for 4-Amino-3,5-dibromo-2-chloropyridine are not extensively documented, its structural motifs are found in compounds with a wide range of biological activities. For example, substituted aminopyridines are known to be intermediates in the synthesis of compounds with potential applications as:
-
Kinase Inhibitors: Many kinase inhibitors feature a substituted pyridine core.
-
Antiviral and Antibacterial Agents: The pyridine scaffold is present in numerous antimicrobial drugs[4].
-
Central Nervous System (CNS) Agents: Aminopyridines have been investigated for their potential in treating neurological disorders.
The unique substitution pattern of 4-Amino-3,5-dibromo-2-chloropyridine makes it a valuable building block for creating libraries of novel compounds for high-throughput screening in drug discovery campaigns. For instance, the related compound 4-Amino-3,5-dichloropyridine is a key intermediate in the synthesis of Roflumilast, a phosphodiesterase-4 (PDE4) inhibitor used in the treatment of chronic obstructive pulmonary disease (COPD)[5].
Caption: Workflow illustrating the utility of 4-Amino-3,5-dibromo-2-chloropyridine in drug discovery.
Safety and Handling
Conclusion
4-Amino-3,5-dibromo-2-chloropyridine is a chemical compound with significant potential as a building block in synthetic and medicinal chemistry. Its polysubstituted nature offers multiple points for chemical modification, making it an attractive starting material for the synthesis of novel compounds with potential therapeutic applications. Further research into the synthesis, characterization, and application of this compound is warranted to fully explore its utility in drug discovery and development.
References
- 2. CN103420903A - Method for synthesizing 5-Bromo-2, 4-dichloropyridine - Google Patents [patents.google.com]
- 3. Analysis of vibrational spectra of 4-amino-2,6-dichloropyridine and 2-chloro-3,5-dinitropyridine based on density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
A Technical Guide to the Solubility of 3,5-Dibromo-2-chloropyridin-4-amine in Organic Solvents
This guide provides an in-depth analysis of the solubility characteristics of 3,5-Dibromo-2-chloropyridin-4-amine. Designed for researchers, chemists, and professionals in drug development and agrochemical synthesis, this document synthesizes theoretical principles with practical, field-proven methodologies for solubility determination. Given the limited availability of specific quantitative solubility data in public literature for this compound, this guide furnishes the foundational knowledge and detailed experimental protocols necessary to empower researchers to generate reliable solubility data in their own laboratory settings.
Introduction to this compound
This compound is a halogenated pyridine derivative. Such compounds are pivotal structural motifs and versatile building blocks in the synthesis of a wide array of functional molecules, particularly in the pharmaceutical and agrochemical industries. The strategic placement of chloro and bromo substituents, combined with the nucleophilic amino group on the pyridine ring, makes it a valuable intermediate for creating more complex molecular architectures through various cross-coupling and substitution reactions.
Understanding the solubility of this intermediate is a critical first step in process development, reaction optimization, purification, and formulation. Solubility dictates the choice of reaction media, influences reaction kinetics, and is paramount for developing effective crystallization and purification strategies.
Table 1: Physicochemical Properties of Pyridine Derivatives
| Property | This compound | 4-Amino-5-bromo-2-chloropyridine | 2-Amino-3,5-dibromo-4-methylpyridine |
|---|---|---|---|
| Molecular Formula | C₅H₃Br₂ClN₂ | C₅H₄BrClN₂[1] | C₆H₆Br₂N₂[2] |
| Molecular Weight | ~286.35 g/mol | 207.45 g/mol [1][3] | 265.93 g/mol [2][4] |
| Appearance | Solid (Predicted) | Solid[5] | Solid[2] |
| Melting Point | Not specified | 127 - 129 °C[1][5] | 123 - 124 °C[2] |
| Boiling Point | Not specified | 315.5 °C at 760 mmHg[1] | 276.5 °C[2] |
| XLogP3 | Not specified | 1.8[1] | 2.3[4] |
Note: Data for the target compound is limited; properties of structurally similar compounds are provided for context.
Foundational Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The adage "like dissolves like" serves as a fundamental guiding principle, rooted in the energetics of solvation.
-
Polarity and Dipole Moment : Pyridine and its derivatives are polar molecules due to the electronegative nitrogen atom, which creates a dipole moment.[6] Solvents with a significant dipole moment (polar solvents) are generally more effective at dissolving polar solutes.
-
Hydrogen Bonding : The amino group (-NH₂) in this compound can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor. Solvents capable of hydrogen bonding (protic solvents like alcohols and water) are expected to interact favorably with the solute, promoting dissolution.
-
Van der Waals Forces : The large bromine and chlorine atoms contribute to a larger molecular surface area and increased van der Waals forces. While these forces are weaker than hydrogen bonds, they are significant, particularly for solubility in less polar or non-polar solvents.[7]
-
Crystal Lattice Energy : For a solid to dissolve, the energy released from solute-solvent interactions must overcome the crystal lattice energy—the energy holding the solute molecules together in the solid state. Highly crystalline solids with strong intermolecular forces often exhibit lower solubility.
The combination of a polar aromatic ring, hydrogen bonding capability, and halogen atoms suggests that this compound will exhibit a complex solubility profile, with moderate to good solubility in polar aprotic and some polar protic solvents, and lower solubility in non-polar solvents.
Caption: Relationship between solute functional groups and solvent classes.
Predicted Solubility Profile
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent | Predicted Solubility | Rationale |
|---|---|---|---|
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | High | Strong dipole moment, can accept H-bonds. |
| Dimethylformamide (DMF) | High | Strong dipole moment, similar to DMSO. | |
| Acetonitrile (MeCN) | Moderate | Polar, but a weaker H-bond acceptor than DMSO/DMF. | |
| Acetone | Moderate | Good polarity, but lower boiling point and solvating power. | |
| Tetrahydrofuran (THF) | Moderate to Low | Less polar than other aprotics. | |
| Polar Protic | Methanol | Moderate | Capable of H-bonding, good general solvent for polar compounds.[6] |
| Ethanol | Moderate to Low | H-bonding ability, but lower polarity than methanol.[6] | |
| Water | Very Low / Insoluble | Despite H-bonding potential, the large, hydrophobic halogenated ring structure likely dominates. | |
| Chlorinated | Dichloromethane (DCM) | Moderate to Low | Can dissolve moderately polar compounds. |
| Chloroform | Moderate to Low | Similar to DCM. | |
| Non-Polar | Toluene | Low | Aromatic interactions may provide minimal solubility. |
| Hexane / Heptane | Very Low / Insoluble | Mismatch in polarity, weak intermolecular forces.[9] |
| | Diethyl Ether | Very Low / Insoluble | Low polarity. |
Experimental Protocols for Solubility Determination
To generate reliable quantitative data, a systematic experimental approach is required. The following protocols provide validated methods for determining solubility.
Gravimetric Method (Equilibrium Solubility)
This is the gold-standard method for accurately determining thermodynamic solubility. It relies on creating a saturated solution at a constant temperature and then quantifying the dissolved solute by weight.[10]
Protocol Steps:
-
Preparation : Add an excess amount of this compound to a known volume (e.g., 5.0 mL) of the selected solvent in a sealed vial. The excess solid is crucial to ensure saturation.
-
Equilibration : Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) using a shaker or magnetic stirrer for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[10]
-
Phase Separation : After equilibration, allow the suspension to settle. Carefully separate the saturated supernatant from the undissolved solid using a centrifuge and/or by filtering through a syringe filter (e.g., 0.22 µm PTFE). This step must be performed quickly and at the equilibration temperature to prevent precipitation or further dissolution.
-
Quantification : Accurately transfer a known volume or weight of the clear, saturated solution to a pre-weighed vial.
-
Solvent Evaporation : Completely evaporate the solvent under controlled conditions, such as in a vacuum oven at a moderate temperature or under a gentle stream of nitrogen gas.
-
Calculation : Weigh the vial containing the solid residue. The difference between the final and initial vial weights gives the mass of the dissolved solute. Calculate the solubility in the desired units (e.g., mg/mL or g/100 mL).
Instrumental Analysis Method (HPLC or UV-Vis)
For compounds with low solubility or when only small amounts of material are available, instrumental methods offer higher sensitivity.
Protocol Steps:
-
Calibration : Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (in which it is highly soluble). Generate a calibration curve by plotting the instrument response (e.g., UV absorbance or HPLC peak area) against concentration.[11][12]
-
Sample Preparation : Prepare the saturated solution as described in the gravimetric method (Steps 1-3).
-
Dilution : Accurately dilute a known volume of the clear, saturated supernatant with the analysis solvent to bring its concentration within the linear range of the calibration curve.
-
Analysis : Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine its concentration.[13]
-
Calculation : Back-calculate the concentration of the original, undiluted saturated solution, accounting for the dilution factor. This value represents the solubility.
References
- 1. echemi.com [echemi.com]
- 2. cynorlaboratories.com [cynorlaboratories.com]
- 3. 3-Bromo-4-chloropyridin-2-amine | C5H4BrClN2 | CID 53439610 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3,5-Dibromo-4-methylpyridin-2-amine | C6H6Br2N2 | CID 817683 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. fishersci.com [fishersci.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. m.youtube.com [m.youtube.com]
- 8. 4-Amino-2-chloropyridine: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 9. Pyridine [chemeurope.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column | SIELC Technologies [sielc.com]
- 13. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
"Reactivity of the amino group on the 3,5-Dibromo-2-chloropyridin-4-amine ring"
An In-Depth Technical Guide to the Reactivity of the Amino Group on the 3,5-Dibromo-2-chloropyridin-4-amine Ring
Abstract
This compound is a pivotal, highly functionalized building block in contemporary organic synthesis, particularly within medicinal chemistry and materials science. Its synthetic utility is largely dictated by the reactivity of the C4-amino group, which is intricately modulated by a unique confluence of electronic and steric factors imposed by the pyridine scaffold and its halogen substituents. This technical guide provides an in-depth exploration of the amino group's reactivity, grounded in mechanistic principles and supported by field-proven experimental protocols. We will dissect the electronic and steric landscape of the molecule, analyze its influence on key transformations such as acylation, alkylation, arylation, and diazotization, and present actionable methodologies for researchers in drug development and chemical synthesis.
The Molecular Architecture: A Balance of Opposing Forces
The reactivity of the exocyclic amino group in this compound is not straightforward. It is the result of a delicate interplay between the inherent electron-donating nature of the amine and the powerful inductive and steric effects of the surrounding halogen atoms on an already electron-deficient pyridine ring.
Electronic Effects: A Push-Pull System
-
Pyridine Ring: The core pyridine structure is intrinsically π-deficient due to the electronegative nitrogen atom, which withdraws electron density from the ring.
-
Halogen Substituents: The chlorine atom at C2 and the bromine atoms at C3 and C5 are potent electron-withdrawing groups, primarily through a strong negative inductive effect (-I). This effect significantly lowers the electron density of the pyridine ring and reduces the basicity of the C4-amino group.
-
Amino Group: Conversely, the C4-amino group exerts a strong positive mesomeric effect (+M), donating its lone pair of electrons into the aromatic system. This donation partially counteracts the electron-withdrawing forces and is crucial for its nucleophilic character.
This "push-pull" dynamic makes the amino group less basic than a typical alkylamine but maintains its status as the primary nucleophilic center of the molecule for reactions with electrophiles.
Steric Hindrance: The Ortho Halogen Influence
The bromine atoms at the C3 and C5 positions, flanking the amino group, create a sterically congested environment. This bulkiness is a critical factor in modulating reactivity, often dictating the feasibility of a reaction and the choice of reagents. Bulky electrophiles will face significant steric repulsion, potentially requiring more forcing conditions or leading to lower yields compared to less hindered amines. The size of halogen atoms can be a sensitive factor in molecular interactions.[1]
Key Transformations of the C4-Amino Group
The synthetic potential of this compound is realized through several key classes of reactions targeting the amino functionality.
N-Acylation
N-acylation is a fundamental transformation used to introduce carbonyl functionalities, forming amides that are prevalent in pharmaceutical compounds. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acyl chloride or anhydride.
Causality of Experimental Design: Due to the reduced nucleophilicity of the amino group, these reactions often benefit from a catalyst. 4-(Dimethylamino)pyridine (DMAP) is a highly effective acylation catalyst.[2] A tertiary amine base like triethylamine (TEA) or pyridine is also essential to neutralize the acidic byproduct (e.g., HCl), preventing protonation of the starting amine and driving the reaction to completion.
Experimental Protocol: General N-Acylation
-
Setup: To a solution of this compound (1.0 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane, DCM) under a nitrogen atmosphere, add triethylamine (1.5 eq.) and a catalytic amount of DMAP (0.1 eq.).
-
Addition: Cool the mixture to 0 °C in an ice bath. Add the acyl chloride or anhydride (1.2 eq.) dropwise with vigorous stirring.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Upon completion, quench the reaction with water. Separate the organic layer, wash sequentially with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography or recrystallization to yield the desired N-acyl-4-aminopyridine derivative.
Caption: Experimental workflow for the N-acylation of this compound.
N-Arylation: Buchwald-Hartwig & Chan-Lam Couplings
Creating diarylamine linkages is crucial in drug discovery. Palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Chan-Lam coupling are powerful methods for the N-arylation of amines.[3][4]
Causality of Experimental Design: The Buchwald-Hartwig reaction requires a palladium catalyst (e.g., Pd₂(dba)₃), a sterically demanding phosphine ligand (e.g., Xantphos) to facilitate reductive elimination, and a strong, non-nucleophilic base (e.g., NaOtBu or Cs₂CO₃) to deprotonate the amine.[4] The choice of ligand and base is critical for achieving high yields, especially with an electron-deficient amine substrate.
Experimental Protocol: Buchwald-Hartwig N-Arylation
-
Setup: In a glovebox or under an inert atmosphere, combine this compound (1.0 eq.), the aryl halide (1.1 eq.), Pd₂(dba)₃ (0.02 eq.), Xantphos (0.04 eq.), and sodium tert-butoxide (1.4 eq.) in a sealed tube.
-
Solvent: Add anhydrous, degassed toluene or dioxane.
-
Reaction: Seal the tube and heat the mixture to 80-110 °C for 12-24 hours, with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.
-
Purification: Concentrate the filtrate and purify the residue by flash column chromatography to isolate the N-aryl product.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig N-arylation reaction.
Diazotization and Subsequent Reactions
The conversion of the primary amino group to a diazonium salt opens a gateway to a vast array of functional groups. The reaction is typically performed in situ using sodium nitrite and a strong acid at low temperatures. While diazonium salts of aminopyridines can be formed, they are often unstable and hydrolyze rapidly in dilute acid.[5]
Causality of Experimental Design: The inherent instability of heterocyclic diazonium salts necessitates immediate use in subsequent reactions, such as Sandmeyer-type substitutions.[6] The choice of acid and temperature control are paramount to prevent premature decomposition. The procedure must be carefully managed to generate the diazonium species and have it react with the desired nucleophile in a one-pot fashion.
Experimental Protocol: Diazotization and Hydroxylation
-
Setup: Suspend this compound (1.0 eq.) in a mixture of concentrated sulfuric acid and water. Cool the suspension to 0-5 °C in an ice-salt bath.
-
Diazotization: Add a solution of sodium nitrite (1.1 eq.) in water dropwise, ensuring the temperature remains below 5 °C. Stir for 30-60 minutes at this temperature.
-
Substitution: To introduce a hydroxyl group, slowly add the cold diazonium salt solution to a boiling aqueous solution of copper sulfate. The diazonium group is replaced by -OH with the evolution of N₂ gas.
-
Work-up: After the addition is complete, continue heating for a short period. Cool the reaction mixture and neutralize carefully with a base (e.g., NaOH or Na₂CO₃).
-
Extraction & Purification: Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Dry the combined organic layers, concentrate, and purify by chromatography to obtain 3,5-Dibromo-2-chloro-4-hydroxypyridine.
Caption: Reaction pathway for diazotization followed by nucleophilic substitution (hydroxylation).
Summary of Reactivity
The reactivity of the amino group on the this compound ring is a textbook example of how modern synthetic chemistry navigates complex electronic and steric challenges. While its nucleophilicity is tempered by powerful inductive effects, it remains the most reactive site for a variety of crucial bond-forming reactions.
| Reaction Type | Key Reagents | Critical Factors | Common Application |
| N-Acylation | Acyl Halides, Anhydrides, TEA, DMAP | Base to neutralize acid; catalyst (DMAP) to enhance rate. | Amide synthesis, prodrugs. |
| N-Arylation | Aryl Halides, Boronic Acids, Pd or Cu catalyst, Ligand, Base | Inert atmosphere; proper choice of ligand and base is crucial. | Di- and tri-arylamine synthesis. |
| Diazotization | NaNO₂, Strong Acid (H₂SO₄, HCl) | Low temperature (0-5 °C); immediate use of unstable diazonium intermediate. | Functional group interconversion. |
Conclusion
For the practicing researcher, this compound is a versatile but challenging substrate. A thorough understanding of the competing electronic and steric influences is paramount to designing successful synthetic strategies. The protocols and mechanistic insights provided in this guide serve as a validated starting point for unlocking the full potential of this valuable chemical intermediate. By carefully selecting catalysts, bases, and reaction conditions tailored to overcome the inherent deactivation and steric hindrance, chemists can effectively leverage the C4-amino group for the construction of complex molecular targets in drug discovery and beyond.
References
- 1. The Halogen Bond in Weakly Bonded Complexes and the Consequences for Aromaticity and Spin-Orbit Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Reactions of N-heteroaromatic bases with nitrous acid. Part I. Diazotisation and nitrosation of α- and γ-amino-derivatives in dilute acid solutions - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 6. Flow Hydrodediazoniation of Aromatic Heterocycles [mdpi.com]
"Electrophilic substitution reactions on 3,5-Dibromo-2-chloropyridin-4-amine"
An In-Depth Technical Guide to Electrophilic Substitution Reactions on 3,5-Dibromo-2-chloropyridin-4-amine
Abstract
This technical guide provides a comprehensive analysis of the electrophilic substitution reactions on the polysubstituted heterocyclic compound, this compound. As a highly functionalized pyridine derivative, this substrate presents a unique case study in regioselectivity, governed by the complex interplay of a potent activating group (amine) and multiple deactivating, yet directing, halogen substituents on an intrinsically electron-deficient aromatic system. This document delineates the theoretical principles of reactivity, predicts outcomes for common electrophilic aromatic substitution (SEAr) reactions, and provides validated experimental protocols for researchers in synthetic and medicinal chemistry.
Introduction: The Structural & Electronic Landscape of the Substrate
This compound is a synthetic intermediate of significant interest, belonging to the class of polysubstituted pyridines that form the cornerstone of numerous pharmaceutical agents and functional materials. The reactivity of this molecule is not straightforward and is dictated by a confluence of electronic effects:
-
The Pyridine Core: Unlike benzene, the pyridine ring is inherently electron-deficient due to the inductive effect of the electronegative nitrogen atom. This intrinsic property makes pyridine significantly less reactive towards electrophiles than its carbocyclic counterpart, often requiring harsh reaction conditions for substitution to occur.[1][2][3]
-
The Amino Group (-NH₂ at C4): Positioned at the 4-position, the amino group is a powerful activating substituent. Through resonance (+R effect), it donates lone-pair electron density into the aromatic system, stabilizing the cationic intermediate (sigma complex) formed during electrophilic attack.[1] This group strongly directs incoming electrophiles to its ortho positions (C3 and C5).
-
The Halogen Substituents (-Cl at C2, -Br at C3 & C5): Halogens exhibit a dual electronic nature. They are deactivating due to their strong electron-withdrawing inductive effect (-I), but their lone pairs can participate in resonance (+R), directing incoming electrophiles to the ortho and para positions.[4]
The central challenge and scientific interest lie in predicting the regiochemical outcome of electrophilic attack on a ring where the most activated positions (C3 and C5, ortho to the amine) are already blocked.
Theoretical Framework: Predicting Regioselectivity
The directing effects of the substituents must be analyzed in concert to predict the site of electrophilic attack. The sole unsubstituted position on the ring is C6.
-
Amino Group Directive: The primary activating influence of the C4-amino group is on the C3 and C5 positions. With these sites occupied, its activating effect extends, albeit to a lesser degree, to the C2 and C6 positions.
-
Halogen Directives:
-
The C2-chloro group directs to its ortho (C3, blocked) and para (C6) positions.
-
The C3-bromo group directs to its ortho (C2, C4) and para (C6) positions.
-
The C5-bromo group directs to its ortho (C4, C6) and para (C2) positions.
-
Remarkably, all substituent effects converge, directing any potential electrophilic attack to the C6 position . This consensus among the directing groups suggests that while the overall reactivity may be attenuated by the three deactivating halogens, any successful substitution should be highly regioselective.
The primary obstacle to these reactions is the basicity of the pyridine nitrogen and the exocyclic amino group. In the strongly acidic media required for many SEAr reactions (e.g., nitration, sulfonation), both nitrogen atoms will be protonated. This converts the powerful activating -NH₂ group into a strongly deactivating -NH₃⁺ group and adds a formal positive charge to the ring nitrogen, rendering the system extremely resistant to electrophilic attack.[5]
compound [label=<
N C6 C5
C2
C4
C3
>];substituents [label=<
Substituent Directing Effects -NH₂ (at C4)→ C3, C5 (blocked), C2, C6 -Cl (at C2)→ C3 (blocked), C6 -Br (at C3)→ C2, C4, C6 -Br (at C5)→ C4, C6
Consensus Position:C6
];
compound -- substituents; }
Figure 1: Consensus of substituent directing effects on the pyridine ring.
Analysis of Specific Electrophilic Substitution Reactions
This section details the predicted outcomes and methodologies for key SEAr reactions.
Halogenation (Bromination/Chlorination)
Halogenation is the most plausible electrophilic substitution for this substrate. The reaction avoids the strongly acidic conditions that deactivate the ring through protonation. The activating effect of the amino group should be sufficient to overcome the deactivating nature of the existing halogens.
Predicted Product: 3,5,6-Tribromo-2-chloropyridin-4-amine or 3,5-Dibromo-2,6-dichloropyridin-4-amine. Regioselectivity: High (exclusive substitution at C6).
Table 1: Summary of Predicted Halogenation Outcomes
| Reaction | Electrophile Source | Probable Conditions | Predicted Product Name |
|---|---|---|---|
| Bromination | Br₂ | Acetic Acid, Room Temp. | 3,5,6-Tribromo-2-chloropyridin-4-amine |
| Chlorination | N-Chlorosuccinimide (NCS) | Acetonitrile, Reflux | 3,5-Dibromo-2,6-dichloropyridin-4-amine |
Protocol 1: Regioselective Bromination at C6
This protocol is based on established methods for the bromination of activated aminopyridines.[6][7]
-
Dissolution: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve this compound (1.0 eq.) in glacial acetic acid (10 mL per 1 g of substrate).
-
Reagent Preparation: In the dropping funnel, prepare a solution of Bromine (1.1 eq.) in glacial acetic acid (2 mL).
-
Reaction: Cool the flask to 0-5 °C using an ice bath. Add the bromine solution dropwise over 30 minutes, maintaining the internal temperature below 10 °C.
-
Maturation: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate).
-
Work-up: Pour the reaction mixture slowly into a beaker containing crushed ice (~50 g) and a saturated aqueous solution of sodium bisulfite to quench excess bromine.
-
Neutralization & Extraction: Carefully neutralize the mixture with a cold 50% aqueous NaOH solution to pH 8-9. Extract the aqueous layer with dichloromethane (3 x 25 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography (silica gel) to yield the pure 3,5,6-Tribromo-2-chloropyridin-4-amine.
-
Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and HRMS. The ¹H NMR should show the disappearance of the singlet corresponding to the C6-H.
Nitration
Direct nitration using standard mixed acid (H₂SO₄/HNO₃) conditions is predicted to be unsuccessful. The extreme acidity will lead to the formation of the pyridinium and anilinium ions, completely deactivating the substrate towards electrophilic attack.[5] A patent for the nitration of the related 2-chloro-4-aminopyridine demonstrates that the reaction is feasible, yielding a mixture of 3-nitro and 5-nitro isomers, which underscores the powerful directing effect of the amino group to its ortho positions.[8] Since these positions are blocked in our substrate, and the only available position (C6) is less activated, the reaction is significantly more challenging.
Predicted Outcome: No reaction under standard conditions. Success may require specialized, milder nitrating agents, or protection of the amine functionality, which falls outside the scope of direct electrophilic substitution.
Sulfonation
Similar to nitration, sulfonation with fuming sulfuric acid is not a viable pathway. The requisite superacidic conditions will fully protonate the substrate, preventing the reaction.
Predicted Outcome: No reaction.
Friedel-Crafts Alkylation and Acylation
Friedel-Crafts reactions are categorically incompatible with pyridine substrates.[2] The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) required to generate the electrophile will preferentially coordinate with the basic lone pair of the pyridine nitrogen.[1][9] This coordination places a formal positive charge on the nitrogen, which strongly deactivates the entire ring system far more than any activating group can compensate for.
Predicted Outcome: No reaction. The substrate will form an inactive complex with the Lewis acid catalyst.
sub [label="Substrate\n3,5-Dibromo-2-chloro\npyridin-4-amine"];
sub_acid [label="Protonated Substrate\n(Inactive Dication)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; sub_complex [label="Lewis Acid Complex\n(Inactive)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="C6-Halogenated Product", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; no_rxn [label="No Reaction", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];
{rank=same; sub_acid; sub_complex;} {rank=same; product; no_rxn;}
sub -> "reagent1" [arrowhead=none]; "reagent1" [shape=plaintext, label="Halogenation\n(Br₂, NCS)"]; "reagent1" -> product;
sub -> "reagent2" [arrowhead=none]; "reagent2" [shape=plaintext, label="Nitration / Sulfonation\n(H₂SO₄/HNO₃, SO₃)"]; "reagent2" -> sub_acid; sub_acid -> no_rxn;
sub -> "reagent3" [arrowhead=none]; "reagent3" [shape=plaintext, label="Friedel-Crafts\n(R-Cl/AlCl₃)"]; "reagent3" -> sub_complex; sub_complex -> no_rxn; }
Figure 2: Predicted reactivity pathways for electrophilic substitution.
Conclusion and Outlook
The electrophilic substitution behavior of this compound is a classic example of electronically-controlled regioselectivity. While the pyridine core and halogen substituents are deactivating, the powerful C4-amino group provides sufficient activation for certain transformations. The key takeaways for researchers are:
-
High Regioselectivity: Electrophilic substitution, if successful, will occur exclusively at the C6 position due to a consensus of directing effects from all four substituents.
-
Reaction Feasibility: Halogenation under non-acidic or mildly acidic conditions is the most promising reaction, likely proceeding in good yield.
-
Reaction Limitations: Reactions requiring strongly acidic (Nitration, Sulfonation) or Lewis acidic (Friedel-Crafts) conditions are predicted to fail due to the deactivating effects of substrate protonation or catalyst complexation.
This guide provides a robust theoretical foundation and a practical experimental starting point for the synthetic manipulation of this and structurally related polysubstituted pyridines. Future work could explore alternative, non-acidic electrophilic reagents or investigate the reactivity of an N-protected derivative to broaden the scope of possible transformations.
References
- 1. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Electrophilic substitution on pyridine. [quimicaorganica.org]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. m.youtube.com [m.youtube.com]
- 5. Unveiling the electrophilic aromatic substitution reactions of pyridine derivatives with nitronium ion through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN103819398B - The synthetic method of the chloro-3-nitropyridine of 4-amino-2- - Google Patents [patents.google.com]
- 9. youtube.com [youtube.com]
Methodological & Application
Application Notes and Protocols: Strategic Use of 3,5-Dibromo-2-chloropyridin-4-amine in Suzuki Cross-Coupling Reactions
Introduction: Navigating Regioselectivity in Polyhalogenated Pyridines
The synthesis of highly substituted pyridine cores is a cornerstone of modern medicinal chemistry and materials science. Among the vast toolkit available to researchers, the Suzuki-Miyaura cross-coupling reaction stands out for its robustness, functional group tolerance, and the commercial availability of its reagents.[1] This guide focuses on a particularly versatile and challenging building block: 3,5-Dibromo-2-chloropyridin-4-amine. The presence of three distinct halogen atoms on the pyridine ring offers multiple avenues for functionalization, but also presents a significant challenge in achieving regioselectivity.
This document provides a comprehensive overview of the strategic considerations and detailed protocols for the successful application of this compound in Suzuki cross-coupling reactions. We will delve into the mechanistic principles that govern selectivity, provide field-proven experimental protocols, and offer insights to empower researchers in drug development and synthetic chemistry to confidently utilize this valuable intermediate.
Understanding the Substrate: Physicochemical Properties and Reactivity
While specific experimental data for this compound is not extensively published, we can infer its properties from closely related structures such as 3-Bromo-4-chloropyridin-2-amine.
Table 1: Physicochemical Properties of 3-Bromo-4-chloropyridin-2-amine (CAS: 221297-82-1) [2]
| Property | Value |
| Molecular Formula | C₅H₄BrClN₂ |
| Molecular Weight | 207.45 g/mol |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, Dioxane) |
The reactivity of this compound in Suzuki-Miyaura coupling is dictated by the relative lability of the three carbon-halogen bonds. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[3] For polyhalogenated pyridines, electronic effects also play a crucial role, with positions alpha (C2, C6) and gamma (C4) to the nitrogen atom being more electron-deficient and thus more susceptible to oxidative addition by the palladium catalyst.[4]
In the case of this compound, we have two C-Br bonds and one C-Cl bond. Based on the general reactivity trend, the C-Br bonds are expected to be significantly more reactive than the C-Cl bond. Between the two C-Br bonds at positions C3 and C5, the C5 position is generally favored for initial coupling due to reduced steric hindrance from the adjacent chloro and amino groups at C2 and C4, respectively. The amino group at the C4 position is an electron-donating group, which can influence the electronic properties of the ring and potentially modulate the reactivity of the adjacent C3 and C5 positions.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[3] Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond (C-Br in our case) of the pyridine substrate to form a Pd(II) intermediate. This is often the rate-limiting step.
-
Transmetalation: The organic group from the boronic acid (activated by a base) is transferred to the palladium center, displacing the halide.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which can then re-enter the cycle.
Experimental Protocols: Mono-Arylation of this compound
The following protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar brominated aminopyridines, such as 5-bromo-2-methylpyridin-3-amine.[5] This protocol is designed to favor mono-arylation at one of the C-Br positions.
Materials and Reagents
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Inert atmosphere (Nitrogen or Argon)
Step-by-Step Protocol
-
Reaction Setup: To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, and potassium phosphate.
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.
-
Catalyst Addition: Under a positive pressure of the inert gas, add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe in a 4:1 to 5:1 ratio (e.g., 4 mL dioxane and 1 mL water per mmol of the pyridine substrate). The addition of water is often crucial for the solubility of the base and for facilitating the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water.
-
Extraction: Separate the organic layer and extract the aqueous layer with ethyl acetate (2-3 times).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure mono-arylated product.
Figure 2: Experimental workflow for the Suzuki coupling of this compound.
Expected Outcomes and Optimization
The protocol described above is a robust starting point. However, optimization may be necessary depending on the specific arylboronic acid used.
Table 2: Representative Suzuki Coupling of 5-Bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [5]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-Phenyl-2-methylpyridin-3-amine | 85 |
| 2 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-2-methylpyridin-3-amine | 88 |
| 3 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-2-methylpyridin-3-amine | 82 |
| 4 | 3-Nitrophenylboronic acid | 5-(3-Nitrophenyl)-2-methylpyridin-3-amine | 75 |
| 5 | 2-Thienylboronic acid | 5-(Thiophen-2-yl)-2-methylpyridin-3-amine | 78 |
Note: Yields are based on a structurally similar substrate and serve as an estimation for reactions with this compound.
Key Optimization Parameters:
-
Catalyst and Ligand: While Pd(PPh₃)₄ is a reliable catalyst, for less reactive arylboronic acids or to enhance reaction rates, other catalyst systems can be explored. Systems employing bulky, electron-rich phosphine ligands such as XPhos or SPhos with a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ can be highly effective for challenging couplings, particularly with aryl chlorides.[6]
-
Base: The choice of base can significantly impact the reaction outcome. While K₃PO₄ is effective, other bases like Cs₂CO₃ or K₂CO₃ can be screened. Cesium carbonate is often used for less reactive substrates due to its higher solubility and basicity.
-
Solvent: The ratio of the organic solvent to water can be adjusted to optimize the solubility of the reactants and the base. Other solvent systems such as toluene, DMF, or THF can also be considered.
-
Temperature: The reaction temperature can be increased to drive the reaction to completion, but this may also lead to side reactions such as protodeboronation of the boronic acid.
Sequential Cross-Coupling: A Gateway to Diverse Structures
A key advantage of using a polyhalogenated substrate like this compound is the potential for sequential cross-coupling reactions. After the initial selective coupling at a C-Br position, the remaining C-Br and C-Cl bonds can be targeted for further functionalization. This allows for the synthesis of complex, multi-substituted pyridines in a controlled and stepwise manner. The less reactive C-Cl bond would typically require more forcing conditions or a more active catalyst system for a second Suzuki coupling.[7]
Conclusion: A Versatile Tool for Complex Molecule Synthesis
This compound is a highly valuable building block for the synthesis of complex, substituted aminopyridines. By understanding the principles of regioselectivity in Suzuki-Miyaura cross-coupling reactions and by employing optimized protocols, researchers can selectively functionalize this substrate to access a wide array of novel chemical entities. The potential for sequential cross-coupling further enhances its utility, making it a powerful tool in the arsenal of synthetic chemists in academia and industry.
References
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A novel 4-aminoantipyrine-Pd(II) complex catalyzes Suzuki–Miyaura cross-coupling reactions of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Utilizing 3,5-Dibromo-2-chloropyridin-4-amine
Abstract
This technical guide provides a comprehensive framework for the strategic synthesis of novel kinase inhibitors using the versatile, yet underexplored, starting material: 3,5-Dibromo-2-chloropyridin-4-amine . The document is structured to provide researchers, medicinal chemists, and drug development professionals with not only detailed, step-by-step protocols but also the underlying chemical logic and strategic considerations necessary for successful inhibitor development. We will explore the regioselective functionalization of this polyhalogenated pyridine scaffold through palladium-catalyzed cross-coupling reactions, culminating in the generation of a library of diverse kinase inhibitor candidates. Furthermore, this guide details the subsequent in-vitro screening protocols essential for evaluating the biological activity of the newly synthesized compounds.
Introduction: The Strategic Value of the 2-Aminopyridine Scaffold
Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes; their dysregulation is a hallmark of many diseases, particularly cancer.[1] Consequently, the development of small molecule kinase inhibitors has become a central focus of modern drug discovery.[2] The 2-aminopyridine moiety is a privileged scaffold in this field, frequently serving as a "hinge-binder" that mimics the adenine portion of ATP to form key hydrogen bonds within the kinase active site.[3] This interaction is a common feature of both Type I and Type II kinase inhibitors, which target the active and inactive conformations of the kinase, respectively.[4][5]
The starting material, This compound , offers a unique and powerful platform for generating novel inhibitor libraries. Its three distinct halogen atoms provide orthogonal handles for sequential and regioselective diversification through modern cross-coupling chemistry. This allows for the systematic exploration of the chemical space around the core scaffold, a key strategy in lead optimization.[6]
The Synthetic Strategy: A Logic-Driven Approach to Regioselectivity
The successful synthesis of a library of inhibitors from this compound hinges on the controlled and sequential reaction of its three halogenated positions. The reactivity of halopyridines in palladium-catalyzed cross-coupling reactions is governed by two primary factors: the nature of the halogen and its position on the electron-deficient pyridine ring.
-
Halogen Reactivity: The C-X bond strength decreases down the group, leading to a general reactivity trend of I > Br > Cl.[4][7] Therefore, the two bromine atoms on our starting material are expected to be significantly more reactive than the chlorine atom.
-
Positional Reactivity: The electron-deficient nature of the pyridine ring activates halogens at the C2, C4, and C6 positions towards oxidative addition by a palladium catalyst. The C3 and C5 positions are generally less reactive.[4]
Based on these principles, our synthetic strategy will proceed in a stepwise manner, first targeting the more reactive C-Br bonds, followed by the more robust C-Cl bond. While the electronic environment of the C3-Br and C5-Br are similar, subtle differences in steric hindrance or coordination to the palladium catalyst can be exploited to achieve regioselectivity.[8][9] Our proposed general synthetic route is outlined below.
Caption: Proposed synthetic workflow for library generation.
Detailed Experimental Protocols
Safety Precaution: All reactions should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (safety glasses, lab coat, gloves) must be worn. All palladium-catalyzed reactions should be set up under an inert atmosphere (e.g., Argon or Nitrogen) to prevent catalyst degradation.
Protocol 3.1: Step 1 - Regioselective Suzuki-Miyaura Coupling at C5
This protocol describes the first diversification step, targeting one of the C-Br bonds. Under carefully controlled conditions with a suitable palladium catalyst, it is often possible to achieve selective mono-arylation.[10] We will target the C5 position first, which can often be achieved with specific catalyst systems.
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| This compound | 286.36 | 1.0 | 1.0 | 286 mg |
| Arylboronic Acid (e.g., Phenylboronic Acid) | 121.93 | 1.2 | 1.2 | 146 mg |
| Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | 1155.56 | 0.05 | 0.05 | 58 mg |
| Potassium Carbonate (K₂CO₃) | 138.21 | 3.0 | 3.0 | 415 mg |
| 1,4-Dioxane | - | - | - | 8 mL |
| Water | - | - | - | 2 mL |
Procedure:
-
To a dry Schlenk tube, add this compound (286 mg, 1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (415 mg, 3.0 mmol).
-
Add the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol), to the tube.
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at 85 °C and stir vigorously for 8-12 hours.
-
Monitor the reaction progress by TLC or LC-MS. Look for the disappearance of the starting material and the appearance of a new, less polar spot.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the mono-arylated product.[11]
Protocol 3.2: Step 2 - Buchwald-Hartwig Amination at C3
With one bromine atom substituted, the next step involves functionalizing the second C-Br bond. The Buchwald-Hartwig amination is a powerful C-N bond-forming reaction, ideal for introducing a diverse range of amine functionalities.[12][13]
| Reagent/Material | Molecular Weight ( g/mol ) | Amount (mmol) | Equivalents | Mass/Volume |
| Mono-arylated Intermediate 1 | (Varies) | 1.0 | 1.0 | (Varies) |
| Amine (e.g., Morpholine) | 87.12 | 1.5 | 1.5 | 131 µL |
| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 915.72 | 0.02 | 0.02 | 18 mg |
| XPhos | 476.62 | 0.08 | 0.08 | 38 mg |
| Sodium tert-butoxide (NaOtBu) | 96.10 | 2.0 | 2.0 | 192 mg |
| Toluene (anhydrous) | - | - | - | 10 mL |
Procedure:
-
In an oven-dried Schlenk tube, add the mono-arylated intermediate 1 (1.0 mmol) and sodium tert-butoxide (192 mg, 2.0 mmol).
-
In a separate vial, quickly weigh and add Pd₂(dba)₃ (18 mg, 0.02 mmol) and XPhos (38 mg, 0.08 mmol).
-
Seal the Schlenk tube, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (10 mL) followed by the amine (1.5 mmol) via syringe.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-18 hours.
-
Monitor the reaction by LC-MS.
-
After cooling to room temperature, quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride (15 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude material by flash chromatography to obtain the desired di-substituted product.[14]
Protocol 3.3: Step 3 - Final Diversification at C2
The final step involves the displacement of the less reactive chlorine atom. This can be achieved through a high-temperature Buchwald-Hartwig amination or, in some cases, a nucleophilic aromatic substitution (SNAr) if a sufficiently activated nucleophile is used.[15]
This step would follow a similar procedure to Protocol 3.2, but likely requiring higher temperatures (e.g., 120-140 °C) and potentially a different catalyst/ligand system optimized for aryl chlorides.[16] The choice of nucleophile in this final step is critical for tuning the final compound's properties, such as solubility and cell permeability.
Compound Characterization and Purification
Purification of the synthesized small molecules is critical to ensure accurate biological data.
-
Chromatography: Preparative High-Performance Liquid Chromatography (HPLC) or flash column chromatography are standard methods for purifying small molecule inhibitors.[11]
-
Structural Verification: The structure and purity of the final compounds should be confirmed by:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound, which should ideally be >95% for biological testing.
-
Biological Evaluation: In-Vitro Kinase Inhibition Assay
Once a library of compounds has been synthesized and purified, their biological activity must be assessed. A common and effective method is a luminescence-based in-vitro kinase assay, which measures the amount of ADP produced during the kinase reaction.[17]
Caption: Workflow for an in-vitro luminescence-based kinase assay.
Protocol 5.1: Luminescence-Based Kinase Assay (e.g., ADP-Glo™)
Materials:
-
Kinase of interest (e.g., Aurora Kinase A)
-
Kinase substrate peptide
-
ATP
-
Synthesized inhibitor compounds
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of each synthesized inhibitor in 100% DMSO. Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in DMSO.
-
Kinase Reaction Setup:
-
In a 96-well plate, add 2.5 µL of the serially diluted inhibitor or a DMSO control to the appropriate wells.
-
Add 2.5 µL of the kinase solution (at a pre-determined optimal concentration) to each well.
-
Incubate for 10-15 minutes at room temperature to allow for inhibitor-kinase binding.
-
-
Initiate Kinase Reaction:
-
Initiate the reaction by adding 5 µL of a substrate/ATP mixture to each well. The ATP concentration should ideally be at or near the Km for the specific kinase to ensure accurate competitive inhibitor assessment.[18]
-
Incubate the plate at 30°C for 60 minutes (this time should be optimized to ensure the reaction is in the linear range).
-
-
ADP Detection:
-
Following the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated into ATP and provides the necessary components for a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and thus reflects the kinase activity.
-
Plot the luminescence signal (or percent inhibition relative to controls) against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value for each compound.[17]
-
Data Presentation: Hypothetical Screening Results
The following table illustrates how the data from the kinase assay can be presented. Staurosporine, a non-selective kinase inhibitor, is often used as a positive control.[1]
| Compound ID | R¹ Group (from Step 1) | R² Group (from Step 2) | R³ Group (from Step 3) | Target Kinase IC₅₀ (nM) |
| INH-001 | Phenyl | Morpholino | Cyclopropylamine | 25 |
| INH-002 | 4-Fluorophenyl | Morpholino | Cyclopropylamine | 15 |
| INH-003 | 3-Methoxyphenyl | Piperidinyl | Cyclopropylamine | 150 |
| INH-004 | Phenyl | Morpholino | Aniline | 8 |
| Staurosporine | - | - | - | 5 |
Conclusion
The strategic use of this compound provides a robust and efficient platform for the synthesis of novel 2-aminopyridine-based kinase inhibitors. By leveraging the differential reactivity of the halogen substituents, a systematic and diverse library of compounds can be generated. The detailed protocols provided herein for both the chemical synthesis and the biological evaluation offer a clear path for researchers to explore this promising chemical space. This integrated approach of rational design, controlled synthesis, and rigorous biological testing is fundamental to the successful discovery of next-generation kinase inhibitors for therapeutic applications.
References
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel aryl-substituted 2-aminopyridine derivatives by the cascade reaction of 1,1-enediamines with vinamidinium salts to develop novel anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4-Amino-2-chloropyridine: Application, Synthesis_Chemicalbook [chemicalbook.com]
- 6. WO2019207463A1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Design, synthesis and biological evaluation of 4-aminoquinoline derivatives as receptor-interacting protein kinase 2 (RIPK2) inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. researchgate.net [researchgate.net]
- 15. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and evaluation of new 2-chloro-4-aminopyrimidine and 2,6-dimethyl-4-aminopyrimidine derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
The Strategic Application of 3,5-Dibromo-2-chloropyridin-4-amine in Modern Medicinal Chemistry
Introduction: Unveiling a Privileged Scaffold for Drug Discovery
In the landscape of medicinal chemistry, the pyridine scaffold holds a privileged status, forming the core of numerous therapeutic agents.[1] Among the vast array of substituted pyridines, 3,5-Dibromo-2-chloropyridin-4-amine emerges as a highly versatile and strategic building block, particularly in the rational design of targeted therapies. Its unique substitution pattern, featuring two bromine atoms, a chlorine atom, and an amino group, offers a rich platform for selective chemical modifications. This guide provides an in-depth exploration of the synthesis and application of this compound, with a particular focus on its pivotal role in the development of kinase inhibitors. The strategic placement of three distinct halogen atoms allows for a hierarchical and regioselective approach to derivatization, primarily through palladium-catalyzed cross-coupling reactions, enabling the systematic exploration of chemical space to optimize biological activity.
Physicochemical Properties and Proposed Synthesis
This compound is a halogenated aminopyridine with the molecular formula C₅H₃Br₂ClN₂. The presence of electron-withdrawing halogen atoms significantly influences the electronic properties of the pyridine ring and the reactivity of its substituents.
| Property | Value | Source |
| Molecular Formula | C₅H₃Br₂ClN₂ | - |
| CAS Number | 1054484-40-0 | [2] |
Proposed Synthesis of this compound
This proposed synthesis commences with the commercially available 2-chloropyridin-4-amine and proceeds through a two-step halogenation process.
Caption: Proposed synthetic workflow for this compound.
Experimental Protocol:
-
Step 1: Synthesis of 3-Bromo-2-chloropyridin-4-amine.
-
To a solution of 2-chloropyridin-4-amine (1.0 eq) in acetonitrile, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-bromo-2-chloropyridin-4-amine.
-
-
Step 2: Synthesis of this compound.
-
Dissolve 3-bromo-2-chloropyridin-4-amine (1.0 eq) in acetonitrile.
-
Add N-bromosuccinimide (NBS) (1.1 eq) portion-wise at room temperature.
-
Heat the reaction mixture to reflux and monitor for completion by TLC or LC-MS.
-
Work-up the reaction as described in Step 1.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
-
Application in Medicinal Chemistry: A Scaffold for Kinase Inhibitors
The aminopyridine and aminopyrimidine cores are well-established "hinge-binding" motifs in the design of kinase inhibitors.[5][6][7] These scaffolds can form key hydrogen bond interactions with the backbone of the kinase hinge region, a critical interaction for potent inhibition. This compound provides a unique platform for the development of novel kinase inhibitors due to its multiple, chemically distinct handles for derivatization.
Caption: Derivatization pathways of the this compound scaffold.
The differential reactivity of the C-Cl and C-Br bonds in palladium-catalyzed cross-coupling reactions allows for selective functionalization. Generally, C-Br bonds are more reactive than C-Cl bonds in Suzuki-Miyaura and Buchwald-Hartwig aminations. This provides a strategic advantage for introducing diverse substituents at the C3 and C5 positions while retaining the C2-chloro for subsequent modifications.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds, widely used in the synthesis of biaryl and heteroaryl structures common in kinase inhibitors.[8][9]
General Reaction Conditions:
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyst choice is crucial for yield and selectivity. |
| Ligand | SPhos, XPhos | Often used with Pd precursors like Pd₂(dba)₃. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The choice of base can influence reaction kinetics and side reactions. |
| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Degassed solvents are essential to prevent catalyst deactivation. |
| Temperature | 80-120 °C | Reaction temperature is dependent on the reactivity of the coupling partners. |
Experimental Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask, combine this compound (1.0 eq), the desired aryl- or heteroarylboronic acid (1.1-1.5 eq), and the base (2.0-3.0 eq).
-
Catalyst Addition: Add the palladium catalyst (2-10 mol%) and ligand (if required).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system.
-
Reaction: Stir the mixture at the optimized temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines, a common structural motif in many kinase inhibitors that can interact with the solvent-exposed region of the ATP-binding pocket.[10][11][12][13]
General Reaction Conditions:
| Parameter | Recommended Conditions | Notes |
| Catalyst | Pd₂(dba)₃, Pd(OAc)₂ | Pre-catalysts that form the active Pd(0) species in situ. |
| Ligand | BINAP, Xantphos, RuPhos | Bulky electron-rich phosphine ligands are often effective. |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | A strong, non-nucleophilic base is typically required. |
| Solvent | Toluene, 1,4-Dioxane, THF | Anhydrous and degassed solvents are critical for success. |
| Temperature | 80-110 °C | Optimization is necessary for different amine substrates. |
Experimental Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst (1-5 mol%), ligand, and base (1.5-2.0 eq).
-
Reagent Addition: Add this compound (1.0 eq) and the desired amine (1.1-1.3 eq).
-
Solvent Addition: Add the anhydrous, degassed solvent.
-
Reaction: Seal the tube and heat the reaction mixture with stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with a suitable organic solvent and filter through a pad of celite to remove palladium black.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Structure-Activity Relationship (SAR) Insights
The derivatization of the this compound scaffold allows for a systematic investigation of structure-activity relationships (SAR).[14]
-
C5-Position: Substituents at the C5 position often project into the solvent-exposed region of the kinase ATP-binding site. Modification at this position with various aryl or alkyl amines via Buchwald-Hartwig amination can be used to enhance solubility, modulate pharmacokinetic properties, and gain additional interactions with the protein.
-
C3-Position: The C3 position can be functionalized to interact with the hydrophobic pocket of the kinase. Suzuki-Miyaura coupling with different arylboronic acids can introduce moieties that optimize van der Waals interactions and improve potency and selectivity.
-
C2-Position: The less reactive C2-chloro group can be substituted in a final step, for example, through nucleophilic aromatic substitution (SNAr) with small nucleophiles, or a second cross-coupling reaction under more forcing conditions.
-
N4-Amine: The 4-amino group is crucial for the hinge-binding interaction. While typically unsubstituted, it can be acylated or alkylated to fine-tune the electronic properties and steric profile of the inhibitor.
Conclusion
This compound represents a strategically designed and highly valuable building block for modern medicinal chemistry. Its polyhalogenated nature provides medicinal chemists with a versatile platform for the regioselective synthesis of complex molecular architectures. The protocols and insights provided herein demonstrate its significant potential in the discovery and development of novel therapeutics, particularly in the highly competitive field of kinase inhibitors. The ability to systematically and selectively modify multiple positions on this scaffold facilitates the rapid exploration of SAR, accelerating the journey from a hit compound to a clinical candidate.
References
- 1. chemimpex.com [chemimpex.com]
- 2. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN104016908A - Synthetic method of 2-amino-3,5-dichloropyridine - Google Patents [patents.google.com]
- 4. 2-Amino-3,5-dichloropyridine synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. The Buchwald-Hartwig Amination After 25 Years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. research.rug.nl [research.rug.nl]
- 14. Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3,5-Dibromo-2-chloropyridin-4-amine in Agrochemical Synthesis
Introduction: The Strategic Importance of Halogenated Pyridines in Modern Agriculture
The pyridine scaffold is a cornerstone in the development of contemporary agrochemicals, integral to the biological activity of a multitude of high-performance fungicides, herbicides, and insecticides. The strategic introduction of halogen atoms onto this versatile ring system profoundly influences the molecule's physicochemical properties, metabolic stability, and target-binding affinity. 3,5-Dibromo-2-chloropyridin-4-amine emerges as a highly functionalized and valuable intermediate, offering multiple reactive sites for the construction of complex agrochemical active ingredients. Its unique substitution pattern—an amino group for directing further reactions and three distinct halogen atoms for selective modification—positions it as a key building block for a new generation of crop protection agents, particularly within the class of synthetic auxin herbicides.
This guide provides a comprehensive overview of the synthetic utility of this compound, with a focus on its application in the synthesis of 6-aryl-4-aminopicolinate herbicides. We will delve into the mechanistic rationale behind key synthetic transformations and provide detailed, field-proven protocols for researchers and drug development professionals.
Physicochemical Properties and Handling
A thorough understanding of the starting material's properties is paramount for successful and safe synthesis.
| Property | Value | Reference |
| CAS Number | 1054484-40-0 | [1][2] |
| Molecular Formula | C₅H₃Br₂ClN₂ | [1] |
| Molecular Weight | 302.35 g/mol | [1] |
| Appearance | Off-white to pale yellow solid | |
| Purity | ≥98% (typically analyzed by HPLC or GC) |
Handling and Storage: this compound should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. It should be stored in a cool, dry place away from incompatible materials.
Synthetic Strategy: From Intermediate to a 6-Aryl-4-Aminopicolinate Herbicide
The primary application of this compound in modern agrochemical research is as a precursor to the 6-aryl-4-aminopicolinate class of herbicides. These compounds act as synthetic auxins, inducing uncontrolled growth and leading to the demise of broadleaf weeds.[3] The general synthetic strategy involves a series of selective transformations to build the final herbicidal molecule.
The following workflow outlines a plausible synthetic route to a representative 6-aryl-4-aminopicolinate, demonstrating the utility of our starting intermediate.
Caption: Synthetic workflow from this compound to a target herbicide analog.
This multi-step synthesis leverages modern catalytic methods to achieve high selectivity and efficiency. The rationale for each step is detailed in the protocols below.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[4] In this step, we will selectively couple an aryl group at the 6-position of the pyridine ring. The higher reactivity of the C-Br bond at the 6-position adjacent to the nitrogen atom, compared to the C-Br at the 5-position and the C-Cl at the 2-position, allows for this selective transformation.
Reaction Scheme:
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask, add this compound (1 equivalent), the arylboronic acid (1.2 equivalents), Pd(PPh₃)₄ (0.03 equivalents), and K₂CO₃ (2 equivalents).
-
Seal the flask with a rubber septum and evacuate and backfill with argon three times to establish an inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 ratio) via syringe to achieve a final concentration of approximately 0.1 M with respect to the starting amine.
-
Heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the desired 4-Amino-5-bromo-2-chloro-6-arylpyridine.
Expert Insights: The choice of palladium catalyst, base, and solvent system can significantly impact the reaction yield and selectivity. For challenging couplings, other catalyst systems such as those based on Pd(OAc)₂ with phosphine ligands (e.g., SPhos, XPhos) may be more effective.[5]
Protocol 2: Palladium-Catalyzed Carbonylation for Ester Synthesis
With the aryl group installed, the next critical step is the introduction of a carboxylate or ester functionality at the 2-position. Palladium-catalyzed carbonylation of the C-Cl bond offers a direct method to achieve this transformation. The C-Cl bond is targeted in this step due to the deactivation of the remaining C-Br bond by the adjacent amino group and the newly introduced aryl group.
Reaction Scheme:
Materials:
-
4-Amino-5-bromo-2-chloro-6-arylpyridine
-
Palladium(II) acetate [Pd(OAc)₂] (5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (10 mol%)
-
Triethylamine (Et₃N) (3 equivalents)
-
Methanol (anhydrous)
-
Carbon monoxide (CO) gas
Procedure:
-
In a high-pressure reactor, combine 4-Amino-5-bromo-2-chloro-6-arylpyridine (1 equivalent), Pd(OAc)₂ (0.05 equivalents), and dppp (0.1 equivalents).
-
Seal the reactor and purge with argon.
-
Add anhydrous methanol and triethylamine (3 equivalents).
-
Pressurize the reactor with carbon monoxide (typically 5-10 atm).
-
Heat the reaction mixture to 100-120 °C with stirring for 12-24 hours.
-
After cooling to room temperature, carefully vent the CO gas in a fume hood.
-
Dilute the reaction mixture with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford Methyl 4-amino-5-bromo-6-aryl-2-picolinate.
Expert Insights: The success of the carbonylation reaction is highly dependent on the purity of the starting material and the exclusion of water and oxygen. The use of a phosphine ligand like dppp is crucial for stabilizing the palladium catalyst and promoting the desired reactivity.
Protocol 3: Nucleophilic Aromatic Substitution (SNAr) for Fluorination
The final key transformation is the introduction of a fluorine atom at the 5-position, a common feature in modern arylpicolinate herbicides that can enhance their biological activity. This is achieved through a nucleophilic aromatic substitution (SNAr) reaction, where a fluoride source displaces the bromine atom. The electron-withdrawing nature of the pyridine ring, further activated by the ester and aryl substituents, facilitates this substitution.[6]
Reaction Scheme:
Materials:
-
Methyl 4-amino-5-bromo-6-aryl-2-picolinate
-
Cesium fluoride (CsF) (3-5 equivalents)
-
Dimethyl sulfoxide (DMSO) (anhydrous)
Procedure:
-
To a dry round-bottom flask, add Methyl 4-amino-5-bromo-6-aryl-2-picolinate (1 equivalent) and cesium fluoride (3-5 equivalents).
-
Add anhydrous DMSO and heat the mixture to 120-140 °C with stirring.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-8 hours).
-
Cool the reaction mixture and pour it into ice water.
-
Extract the product with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the final product by flash column chromatography or recrystallization to obtain Methyl 4-amino-6-aryl-5-fluoro-2-picolinate.
Expert Insights: The choice of fluoride source and solvent is critical for SNAr reactions. CsF is often preferred due to its higher solubility and reactivity in polar aprotic solvents like DMSO or sulfolane. The reaction temperature should be carefully controlled to avoid decomposition of the starting material and product.
Conclusion
This compound is a versatile and strategically important intermediate for the synthesis of advanced agrochemicals. The protocols outlined in this guide demonstrate a viable pathway to construct the core of modern 6-aryl-4-aminopicolinate herbicides through a sequence of selective and high-yielding transformations. By understanding the underlying principles of each reaction and adhering to rigorous experimental techniques, researchers can effectively leverage this building block to develop novel and effective crop protection solutions.
References
Application Note & Protocol: Microwave-Assisted Synthesis of 3,5-Dibromo-2-chloropyridin-4-amine Derivatives
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis of 3,5-Dibromo-2-chloropyridin-4-amine and its subsequent derivatization using microwave-assisted organic synthesis (MAOS). This pyridine scaffold is a critical building block in medicinal chemistry, and its efficient synthesis is of paramount importance. Microwave irradiation offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and enhanced reaction control.[1] This document outlines the fundamental principles of microwave chemistry, provides a validated, step-by-step protocol for the core synthesis, and details methodologies for creating diverse chemical libraries via palladium-catalyzed cross-coupling reactions.
Part 1: Principles & Rationale
The Advantage of Microwave-Assisted Organic Synthesis (MAOS)
Conventional synthesis often relies on conductive heating, where heat is transferred inefficiently from an external source through the vessel walls to the reaction mixture.[2] This can lead to temperature gradients, localized overheating, and longer reaction times. Microwave-assisted synthesis, however, utilizes dielectric heating.[3]
The core mechanism involves the direct interaction of microwave radiation with polar molecules or ions within the reaction mixture.[1][2][3] Two primary phenomena are responsible for this efficient energy transfer:
-
Dipolar Polarization: Polar molecules, like the solvents and reagents used in this synthesis, possess a dipole moment. When subjected to the rapidly oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid rotation and resulting intermolecular friction generate heat volumetrically and uniformly throughout the sample.[1][3][4]
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ion movement generate heat.[3]
This direct coupling of energy leads to instantaneous and highly efficient heating, which can dramatically accelerate reaction rates, often reducing multi-hour or multi-day reflux procedures to mere minutes.[1][3]
Reaction Pathway Overview
The synthesis of the target derivatives follows a two-stage process. First, the core scaffold, this compound, is synthesized. While several methods exist for halogenating pyridines[5][6][7], a key strategy involves the nucleophilic aromatic substitution (SNAr) on a polyhalogenated precursor, which is highly amenable to microwave acceleration.[8]
The second stage involves creating a library of analogues. The halogen atoms on the pyridine ring, particularly the bromine atoms, serve as versatile handles for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura or Buchwald-Hartwig reactions. These reactions are instrumental in modern drug discovery for forming new carbon-carbon and carbon-nitrogen bonds, respectively.[9][10]
Figure 1: General two-stage workflow for the synthesis of this compound derivatives.
Part 2: Synthesis of the Core Scaffold
This protocol details the synthesis of this compound from a commercially available trihalopyridine precursor via a microwave-assisted nucleophilic aromatic substitution (SNAr) reaction.[8]
Materials and Instrumentation
| Reagent/Material | Grade | Supplier | Notes |
| 3,5-Dibromo-2,4-dichloropyridine | ≥97% | Sigma-Aldrich, etc. | Starting material. |
| Ammonium Hydroxide (28-30%) | ACS Reagent | Fisher Scientific, etc. | Nucleophile source. |
| 1,4-Dioxane | Anhydrous | Acros Organics, etc. | Reaction solvent. |
| Ethyl Acetate | HPLC Grade | For extraction. | |
| Brine (Saturated NaCl) | For washing. | ||
| Sodium Sulfate (Anhydrous) | Reagent Grade | For drying. | |
| Microwave Synthesis Reactor | N/A | CEM, Anton Paar, etc. | e.g., CEM Discover SP. |
| 10 mL Microwave Reaction Vessels | N/A | With snap caps and stir bars. | |
| Rotary Evaporator | N/A | For solvent removal. |
Step-by-Step Protocol
-
Reagent Preparation: In a fume hood, add 3,5-Dibromo-2,4-dichloropyridine (1.0 mmol, ~308 mg) to a 10 mL microwave reaction vessel equipped with a magnetic stir bar.
-
Solvent and Reagent Addition: Add 1,4-dioxane (4.0 mL) to the vessel, followed by concentrated ammonium hydroxide (1.2 mmol, ~85 µL).
-
Vessel Sealing: Securely seal the vessel with the appropriate cap.
-
Microwave Irradiation: Place the vessel inside the microwave reactor cavity. Set the reaction parameters as follows:
-
Temperature: 120 °C (Use ramp-to-temperature setting)
-
Hold Time: 15 minutes
-
Power: 200 W (Dynamic power control)
-
Stirring: High
-
-
Cooling: After the irradiation is complete, allow the vessel to cool to room temperature (typically below 50 °C) using the instrument's compressed air cooling system.
-
Work-up:
-
Carefully uncap the vessel in a fume hood.
-
Transfer the reaction mixture to a separatory funnel containing 20 mL of water.
-
Extract the aqueous phase with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure this compound as a solid.
-
Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and LC-MS analysis.
Part 3: Derivatization via Cross-Coupling Reactions
The di-bromo functionality of the core scaffold provides two reactive sites for diversification. The following are generalized protocols for Suzuki and Buchwald-Hartwig couplings, which can be optimized for specific substrates.[11][12]
Protocol: Microwave-Assisted Suzuki-Miyaura Coupling
This protocol describes the mono-arylation of the core scaffold. Selective coupling at the 5-position is often favored due to steric hindrance at the 3-position.
| Reagent/Material | Amount (for 0.5 mmol scale) | Notes |
| This compound | 0.5 mmol | Core Scaffold |
| Aryl/Heteroaryl Boronic Acid | 0.55 mmol (1.1 equiv) | Coupling Partner |
| Pd(PPh₃)₄ | 0.025 mmol (5 mol%) | Catalyst |
| Sodium Carbonate (2M solution) | 1.0 mL | Base |
| 1,4-Dioxane | 3.0 mL | Solvent |
Procedure:
-
Combine the core scaffold, boronic acid, and Pd(PPh₃)₄ in a 10 mL microwave vessel with a stir bar.
-
Add the 1,4-dioxane and the aqueous sodium carbonate solution.
-
Seal the vessel and place it in the microwave reactor.
-
After cooling, perform a standard aqueous work-up followed by purification via chromatography to isolate the desired derivative.
Protocol: Microwave-Assisted Buchwald-Hartwig Amination
This protocol facilitates the formation of a C-N bond, replacing one of the bromine atoms with a desired amine.
| Reagent/Material | Amount (for 0.5 mmol scale) | Notes |
| This compound | 0.5 mmol | Core Scaffold |
| Primary/Secondary Amine | 0.6 mmol (1.2 equiv) | Coupling Partner |
| Pd₂(dba)₃ | 0.0125 mmol (2.5 mol%) | Catalyst Precursor |
| XPhos | 0.03 mmol (6 mol%) | Ligand |
| Sodium tert-butoxide | 0.7 mmol (1.4 equiv) | Base |
| Toluene | 3.0 mL | Solvent |
Procedure:
-
In a glovebox or under an inert atmosphere, combine the core scaffold, Pd₂(dba)₃, XPhos, and sodium tert-butoxide in a microwave vessel.
-
Add the amine and anhydrous toluene.
-
Seal the vessel, remove it from the glovebox, and place it in the microwave reactor.
-
After cooling, dilute the reaction mixture with an appropriate solvent, filter through a pad of Celite to remove palladium residues, and concentrate. Purify by chromatography.
Figure 2: High-throughput workflow for library generation from the core scaffold.
Part 4: Troubleshooting and Safety
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Insufficient temperature or time.- Catalyst/ligand degradation.- Ineffective base or solvent. | - Increase temperature by 10-20 °C or double the reaction time.- Use fresh catalyst/ligand; ensure inert conditions for sensitive reagents.- Screen alternative bases (e.g., K₂CO₃, K₃PO₄) or solvents with higher dielectric constants (e.g., DMF, NMP). |
| Formation of Side Products | - Temperature too high, causing decomposition.- Di-substitution in coupling reactions.- Homocoupling of boronic acid (Suzuki). | - Reduce reaction temperature.- Use stoichiometric amounts of the coupling partner (1.0-1.1 equiv) for mono-substitution.- Ensure proper degassing of solvents to minimize oxygen, which can promote homocoupling. |
| Poor Reproducibility | - Inconsistent vial sealing leading to pressure loss.- Non-homogenous mixture. | - Check vial caps for defects; ensure a proper seal is made.- Use appropriately sized stir bars and ensure adequate stirring speed is set on the reactor. |
Safety Precautions
-
Chemical Hazards: Handle all halogenated compounds, solvents, and reagents in a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Microwave Reactor Safety:
-
Only use vessels and caps specifically designed and certified for the microwave reactor being used. Never use domestic microwave ovens.[16][17]
-
Never exceed the recommended volume or pressure limits for the reaction vessels.[18]
-
Do not place any metal objects, other than the specified magnetic stir bars, inside the microwave cavity.[18][19]
-
Always allow the reaction vessel to cool completely before attempting to open it to prevent solvent eruption from built-up pressure.[18]
-
If a reaction is known to be highly exothermic or gas-generating, start with a small scale and low power settings to gauge its behavior.[16]
-
References
- 1. mdpi.com [mdpi.com]
- 2. ijnrd.org [ijnrd.org]
- 3. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]
- 4. Microwave Assisted Organic Synthesis: A Green Chemical Approach | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 6. heteroletters.org [heteroletters.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. mdpi.com [mdpi.com]
- 12. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 13. researchgate.net [researchgate.net]
- 14. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Safety Considerations for Microwave Synthesis [cem.com]
- 17. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 18. chem.tamu.edu [chem.tamu.edu]
- 19. scribd.com [scribd.com]
Application Notes & Protocols: A Guide to Nucleophilic Aromatic Substitution on 2-Chloropyridines
Abstract
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed protocols for performing nucleophilic aromatic substitution (SNAr) reactions on 2-chloropyridines. As foundational building blocks in medicinal chemistry and materials science, the functionalization of 2-chloropyridines is a critical synthetic transformation.[1][2] This document delves into the underlying mechanistic principles that govern reactivity, offers field-proven insights into experimental design, and presents validated, step-by-step protocols for the synthesis of 2-amino-, 2-alkoxy-, and 2-thiopyridines.
Core Principles: The Causality Behind SNAr on the Pyridine Scaffold
The utility of 2-chloropyridine as a synthetic intermediate is primarily due to its susceptibility to nucleophilic aromatic substitution (SNAr). Unlike electron-rich benzene, the pyridine ring is electron-deficient, a characteristic greatly amplified by the electronegativity of the ring nitrogen. This inherent electronic property makes it amenable to attack by nucleophiles.
1.1. The Addition-Elimination Mechanism
The SNAr reaction on 2-chloropyridine is not a concerted process like an SN2 reaction. Instead, it proceeds via a two-step addition-elimination mechanism .[3][4]
-
Addition: The nucleophile attacks the carbon atom bonded to the chlorine (the C-2 position), breaking the aromaticity of the ring and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex .[5]
-
Elimination: The aromaticity is restored as the leaving group (chloride) is expelled, resulting in the substituted pyridine product.
The first step, the formation of the Meisenheimer complex, is typically the rate-determining step because it involves the disruption of the stable aromatic system.[6][7]
1.2. Regioselectivity: Why the 2- and 4-Positions are Privileged
Nucleophilic attack on the pyridine ring occurs preferentially at the C-2 (ortho) and C-4 (para) positions. This regioselectivity is a direct consequence of the stability of the Meisenheimer intermediate. When attack occurs at these positions, the resulting negative charge can be delocalized onto the highly electronegative nitrogen atom via resonance.[5][6][7] This delocalization provides significant stabilization to the intermediate, lowering the activation energy for its formation.
Attack at the C-3 (meta) position does not allow for this direct resonance stabilization by the nitrogen, making the corresponding intermediate significantly less stable and the reaction kinetically disfavored.[5] Therefore, the established order of reactivity for chloropyridine isomers in SNAr reactions is: 4-chloropyridine > 2-chloropyridine >> 3-chloropyridine.[5][8]
1.3. Key Factors Influencing Reaction Success
The efficiency and outcome of an SNAr reaction on 2-chloropyridine are governed by a confluence of factors:
-
The Nucleophile: The reaction rate is highly dependent on the strength and nature of the nucleophile. Strong nucleophiles (e.g., thiolates, alkoxides, and amines) react more readily.[9][10]
-
The Solvent: Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , and Acetonitrile (MeCN) are the solvents of choice.[11][12] They effectively solvate the counter-ion (e.g., K⁺, Na⁺) while leaving the anionic nucleophile relatively "bare" and highly reactive. Polar protic solvents (e.g., ethanol, water) can solvate and stabilize the nucleophile through hydrogen bonding, reducing its reactivity.[11]
-
Temperature: Many SNAr reactions on 2-chloropyridines require heating to proceed at a reasonable rate due to the energy barrier of disrupting aromaticity.[4] Microwave irradiation has emerged as a powerful technique to accelerate these reactions, often leading to shorter reaction times and higher yields.[13][14]
-
The Leaving Group: While chlorine is a common leaving group, fluorine is often more reactive in SNAr reactions. The highly electronegative fluorine atom makes the attached carbon more electrophilic and better stabilizes the developing negative charge in the transition state.[15][16]
-
Ring Activation: The presence of additional electron-withdrawing groups (e.g., -NO₂, -CF₃) on the pyridine ring can further increase the electrophilicity of the C-2 position and stabilize the Meisenheimer intermediate, thereby accelerating the reaction.[16]
General Experimental Workflow
A typical experimental procedure for the nucleophilic substitution on 2-chloropyridine follows a logical sequence of steps from setup to analysis. The following workflow diagram provides a high-level overview.
Caption: High-level workflow for SNAr reactions on 2-chloropyridines.
Validated Experimental Protocols
The following protocols are designed as robust starting points. Researchers should perform small-scale optimization experiments to determine the ideal conditions for their specific substrate and nucleophile combination.
Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. 2-Chloropyridine and many amines, thiols, and solvents are toxic and/or irritants.
Protocol 1: Synthesis of 2-Aminopyridines via Amination
This protocol describes a general procedure for the reaction of 2-chloropyridine with a primary or secondary amine. The reaction often requires elevated temperatures, and DMSO is an excellent solvent for this transformation.
-
Materials and Reagents:
-
2-Chloropyridine derivative (1.0 eq)
-
Primary or secondary amine (1.5 - 2.0 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel (e.g., round-bottom flask or microwave vial) with stir bar
-
Standard work-up and purification equipment
-
-
Step-by-Step Procedure:
-
To a clean, dry reaction vessel, add the 2-chloropyridine derivative (1.0 eq), the desired amine (1.5 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous DMSO to achieve a suitable concentration (typically 0.2-0.5 M with respect to the 2-chloropyridine).
-
Seal the vessel and place it in a preheated oil bath at 80-120 °C (alternatively, use a microwave reactor with a suitable temperature program, e.g., 150 °C for 30 min).[16]
-
Stir the reaction mixture vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and ethyl acetate (or another suitable organic solvent).
-
Extract the aqueous layer 2-3 times with the organic solvent.
-
Combine the organic layers and wash with water, followed by brine, to remove residual DMSO and salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
-
Characterization: Confirm the structure and purity of the isolated product using NMR spectroscopy and Mass Spectrometry.
-
Protocol 2: Synthesis of 2-Alkoxypyridines via O-Arylation
This protocol details the synthesis of 2-alkoxypyridines using an alcohol as the nucleophile, which is deprotonated in situ by a strong base like sodium hydride.
-
Materials and Reagents:
-
2-Chloropyridine derivative (1.0 eq)
-
Alcohol (e.g., ethanol, benzyl alcohol) (as solvent or 2.0-3.0 eq)
-
Sodium hydride (NaH, 60% dispersion in mineral oil) (1.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Reaction flask under an inert atmosphere (N₂ or Ar)
-
Standard work-up and purification equipment
-
-
Step-by-Step Procedure:
-
To a flame-dried flask under an inert atmosphere, add the alcohol (2.0 eq) and anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.5 eq) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0 °C for 20-30 minutes, or until gas evolution ceases, to form the sodium alkoxide.
-
Add a solution of the 2-chloropyridine derivative (1.0 eq) in a small amount of anhydrous DMF to the alkoxide suspension dropwise at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-100 °C.
-
Monitor the reaction by TLC or LC-MS.
-
Work-up:
-
Cool the reaction to 0 °C and carefully quench by the slow addition of water or saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent like diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Characterization: Confirm the identity and purity of the product by NMR and MS.
-
Protocol 3: Synthesis of 2-Alkyl/Arylthiopyridines via S-Arylation
This protocol describes the reaction with a thiol nucleophile. Thiolates are highly potent nucleophiles for SNAr reactions and these reactions can often proceed under milder conditions than aminations or alkoxylations.[9]
-
Materials and Reagents:
-
2-Chloropyridine derivative (1.0 eq)
-
Thiol (e.g., thiophenol, 1-octanethiol) (1.1 eq)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous DMF or Acetonitrile
-
Reaction vessel with stir bar
-
Standard work-up and purification equipment
-
-
Step-by-Step Procedure:
-
In a reaction vessel, suspend the base (1.5 eq) in anhydrous DMF.
-
Add the thiol (1.1 eq) and stir the mixture at room temperature for 15-20 minutes to form the thiolate in situ.
-
Add the 2-chloropyridine derivative (1.0 eq), either neat or as a solution in a small amount of DMF.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until completion, as monitored by TLC or LC-MS. These reactions are often complete within a few hours at room temperature.[9]
-
Work-up:
-
Pour the reaction mixture into water and extract with diethyl ether or ethyl acetate (3x).
-
Wash the combined organic layers with water and brine.
-
Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure.
-
-
Purification: Purify the crude material via flash column chromatography (silica gel, hexanes/ethyl acetate gradient).
-
Characterization: Analyze the purified product by NMR and MS to confirm its structure.
-
Summary of Reaction Parameters
The following table provides a quick-reference guide to typical conditions for the SNAr of 2-chloropyridines with common classes of nucleophiles.
| Nucleophile Class | Example Nucleophile | Typical Base | Recommended Solvent | Temperature (°C) | Typical Time |
| Amines | Morpholine, Benzylamine | K₂CO₃, Cs₂CO₃ | DMSO, NMP | 80 - 150 | 4 - 24 h |
| Alcohols | Ethanol, Methanol | NaH, NaOMe | DMF, THF, Alcohol | 60 - 100 | 6 - 18 h |
| Phenols | Phenol, 4-Methoxyphenol | K₂CO₃, Cs₂CO₃ | DMF, DMSO | 80 - 120 | 8 - 24 h |
| Thiols | Thiophenol, Ethanethiol | K₂CO₃, NaH | DMF, Acetonitrile | 25 - 60 | 1 - 8 h |
References
- 1. 2-Chloropyridine - Wikipedia [en.wikipedia.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Nucleophilic substitution reactions in pyridine [quimicaorganica.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. echemi.com [echemi.com]
- 8. SNAr Reaction of Polyhalogenated Heterocycles - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Nucleophilic Substitution (SN1, SN2) [organic-chemistry.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. researchgate.net [researchgate.net]
- 16. Amination of Heteroaryl Chlorides: Palladium Catalysis or SNAr in Green Solvents? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Biologically Active Heterocycles from 3,5-Dibromo-2-chloropyridin-4-amine
Introduction: Unlocking the Potential of a Versatile Pyridine Building Block
In the landscape of medicinal chemistry and drug discovery, highly functionalized heterocyclic scaffolds are of paramount importance. Pyridine derivatives, in particular, are ubiquitous in pharmaceuticals due to their ability to engage in critical hydrogen bonding interactions with biological targets and their favorable pharmacokinetic properties. The compound 3,5-dibromo-2-chloropyridin-4-amine is a strategically designed starting material, poised for the efficient construction of diverse and complex molecular architectures. Its trifunctional nature—possessing two reactive bromine atoms, a less reactive chlorine atom, and a nucleophilic amino group—offers a platform for sequential and regioselective modifications. This guide provides an in-depth exploration of the synthetic utility of this compound, focusing on its transformation into valuable biologically active heterocycles, particularly those with applications as kinase inhibitors.
The strategic placement of the halogen atoms is key to the synthetic utility of this molecule. The carbon-bromine bonds at the 3- and 5-positions are significantly more susceptible to palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond at the 2-position. This differential reactivity allows for selective functionalization at the C3 and C5 positions, while leaving the C2-chloro and C4-amino groups available for subsequent transformations, such as intramolecular cyclization to form fused ring systems like pyrido[4,3-d]pyrimidines.
This document will provide detailed protocols for key palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination—to introduce aryl, alkynyl, and amino substituents, respectively. Subsequently, a protocol for the construction of the pyrido[4,3-d]pyrimidine scaffold, a core structure in numerous kinase inhibitors, will be detailed.
Part 1: Regioselective Functionalization via Palladium-Catalyzed Cross-Coupling
The differential reactivity of the C-Br and C-Cl bonds in this compound is the cornerstone of its synthetic utility. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, can be employed to selectively functionalize the C3 and C5 positions.
Figure 1: Key cross-coupling pathways from the starting material.
Suzuki-Miyaura Coupling for the Synthesis of 3,5-Diaryl-2-chloropyridin-4-amines
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between aryl halides and boronic acids. For this compound, this reaction is expected to proceed selectively at the C3 and C5 positions.
Rationale: The choice of a suitable palladium catalyst and ligand is crucial for achieving high yields and preventing side reactions. A ligandless system or one with simple phosphine ligands is often effective for reactive aryl bromides. The use of a base is necessary to facilitate the transmetalation step.
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Readily available and effective for aryl bromides. |
| Ligand | PPh₃ (if using Pd(OAc)₂) | Stabilizes the palladium catalyst. |
| Base | K₂CO₃ or K₃PO₄ | Mild base suitable for a wide range of functional groups. |
| Solvent | 1,4-Dioxane/H₂O or Toluene/EtOH/H₂O | Biphasic solvent system to dissolve both organic and inorganic reagents. |
| Temperature | 80-100 °C | Sufficient to drive the reaction to completion in a reasonable timeframe. |
Protocol 1: Double Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol), the desired arylboronic acid (2.5 mmol), and potassium carbonate (3.0 mmol).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
Heat the reaction mixture to 90 °C and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL) and water (10 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford the desired 3,5-diaryl-2-chloropyridin-4-amine.
Sonogashira Coupling for the Synthesis of 3,5-Dialkynyl-2-chloropyridin-4-amines
The Sonogashira coupling enables the formation of carbon-carbon bonds between aryl halides and terminal alkynes, providing access to alkynyl-substituted pyridines.
Rationale: This reaction typically requires a palladium catalyst and a copper(I) co-catalyst. The amine base serves both to deprotonate the alkyne and as a solvent. The C-Br bonds are significantly more reactive than the C-Cl bond in this transformation[1][2].
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₂Cl₂ or Pd(PPh₃)₄ | Standard palladium catalysts for Sonogashira reactions. |
| Co-catalyst | CuI | Facilitates the formation of the copper acetylide intermediate. |
| Base | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as a base and often as a solvent. |
| Solvent | THF or DMF (if a co-solvent is needed) | To ensure solubility of all reactants. |
| Temperature | Room temperature to 60 °C | Generally mild conditions are sufficient. |
Protocol 2: Double Sonogashira Coupling
-
In a dry Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol) in a mixture of THF (10 mL) and triethylamine (5 mL).
-
Add the terminal alkyne (2.5 mmol), Pd(PPh₃)₂Cl₂ (0.03 mmol, 3 mol%), and CuI (0.06 mmol, 6 mol%).
-
Stir the reaction mixture at room temperature for 12-24 hours or with gentle heating (e.g., 50 °C) if the reaction is sluggish. Monitor by TLC or LC-MS.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the 3,5-dialkynyl-2-chloropyridin-4-amine.
Buchwald-Hartwig Amination for the Synthesis of 3,5-Diamino-2-chloropyridin-4-amines
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. This reaction can be used to introduce a variety of primary and secondary amines at the C3 and C5 positions.
Rationale: This reaction requires a palladium catalyst, a phosphine ligand, and a strong base. The choice of ligand is critical and often depends on the nature of the amine. Sterically hindered biarylphosphine ligands are generally very effective[3][4][5].
| Parameter | Condition | Rationale |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | Common palladium precursors for this reaction. |
| Ligand | Xantphos, BINAP, or a biarylphosphine ligand | Essential for catalytic activity and to prevent catalyst decomposition. |
| Base | NaOt-Bu or Cs₂CO₃ | Strong, non-nucleophilic base is required. |
| Solvent | Toluene or 1,4-Dioxane | Anhydrous, aprotic solvents are necessary. |
| Temperature | 80-110 °C | Elevated temperatures are typically required. |
Protocol 3: Double Buchwald-Hartwig Amination
-
To a dry Schlenk tube, add Pd₂(dba)₃ (0.02 mmol, 2 mol%), the appropriate phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%), and sodium tert-butoxide (2.4 mmol).
-
Add this compound (1.0 mmol) and the desired amine (2.5 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene or 1,4-dioxane (10 mL).
-
Seal the tube and heat the reaction mixture to 100 °C for 16-24 hours. Monitor by TLC or LC-MS.
-
Cool the reaction to room temperature, dilute with ethyl acetate (25 mL), and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Part 2: Synthesis of Biologically Active Pyrido[4,3-d]pyrimidines
The 4-aminopyridine moiety serves as an excellent precursor for the construction of fused pyrimidine rings, leading to the formation of pyrido[4,3-d]pyrimidines. This scaffold is a key component of numerous compounds with potent biological activity, particularly as kinase inhibitors in cancer therapy[6][7][8][9].
Figure 2: General workflow for the synthesis of pyrido[4,3-d]pyrimidines.
The synthesis of the pyrido[4,3-d]pyrimidine ring system can be achieved by reacting the 4-aminopyridine with a suitable one-carbon synthon, such as formamidine acetate, which provides the necessary atoms to form the pyrimidine ring.
Protocol 4: Cyclization to form the Pyrido[4,3-d]pyrimidine Scaffold
This protocol is adapted from general procedures for the synthesis of pyrido[4,3-d]pyrimidines from 4-aminopyridines[3][6].
-
In a round-bottom flask, combine the 3,5-disubstituted-2-chloropyridin-4-amine (1.0 mmol, from one of the previous protocols) and formamidine acetate (5.0 mmol).
-
Add 2-ethoxyethanol (10 mL) as the solvent.
-
Heat the reaction mixture to reflux (approximately 135 °C) for 12-18 hours. Monitor the reaction for the disappearance of the starting material by TLC or LC-MS.
-
Cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect the solid by filtration and wash with cold ethanol.
-
If no precipitate forms, pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 25 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the desired substituted pyrido[4,3-d]pyrimidin-5-amine.
Biological Significance and Applications
The pyrido[4,3-d]pyrimidine scaffold is a "privileged structure" in medicinal chemistry, frequently found in potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer.
-
Monopolar Spindle 1 (Mps1) Kinase Inhibitors: A series of novel pyrido[3,4-d]pyrimidine derivatives have been identified as highly potent and selective inhibitors of Mps1 kinase, a key regulator of the mitotic checkpoint, making them promising candidates for cancer therapy[5][9].
-
VEGFR-2 Kinase Inhibitors: Pyridothiopyranopyrimidine derivatives have shown high potency in inhibiting VEGFR-2, a key mediator of angiogenesis, which is essential for tumor growth and metastasis[8].
-
Anticancer Activity: Numerous pyrido[4,3-d]pyrimidine derivatives have been synthesized and evaluated for their anticancer properties, with some compounds exhibiting significant cytotoxicity against various cancer cell lines[6].
The synthetic routes outlined in this guide, starting from the versatile this compound, provide a clear and efficient pathway to access these valuable classes of biologically active molecules, enabling further exploration and development in drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. CN102101841B - Method for synthesis preparation of 2-chloro-4-aminopyridine - Google Patents [patents.google.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Pyrido[3′,2′:5,6]thiopyrano[4,3-d]pyrimidine-Based Antiproliferative Multikinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Studies of Interaction Mechanism between Pyrido [3,4-d] Pyrimidine Inhibitors and Mps1 - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3,5-Dibromo-2-chloropyridin-4-amine in the Synthesis of Novel Anti-inflammatory Agents
Introduction: The Versatility of the Pyridine Scaffold in Inflammation Research
The pyridine nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the design of novel drugs.[1][2] Within the realm of inflammation, pyridine and its fused derivatives, such as pyrimidines, have demonstrated significant potential by modulating key inflammatory pathways.[3][4][5][6] These compounds often exert their anti-inflammatory effects by inhibiting crucial enzymes like cyclooxygenases (COX) or various protein kinases involved in the inflammatory cascade.[4][7][8][9] The strategic functionalization of the pyridine ring allows for the fine-tuning of a compound's pharmacological profile, enhancing its potency and selectivity. This application note delves into the synthetic utility of a highly functionalized pyridine derivative, 3,5-Dibromo-2-chloropyridin-4-amine, as a versatile starting material for the generation of novel anti-inflammatory agents.
The Synthetic Advantage of this compound
This compound is a valuable starting material due to the differential reactivity of its halogen substituents. The chlorine atom at the 2-position and the bromine atoms at the 3- and 5-positions offer orthogonal sites for synthetic modification, primarily through palladium-catalyzed cross-coupling reactions. This multi-halogenated pattern allows for sequential and site-selective introduction of various aryl or heteroaryl moieties, which are often key pharmacophores in anti-inflammatory drugs.
The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, enabling the formation of carbon-carbon bonds with a wide range of boronic acids and esters.[10][11] This reaction is well-suited for the synthesis of biaryl and heteroaryl compounds, which are common structural motifs in kinase inhibitors and other modulators of inflammatory signaling.[7][8][12][13]
Below is a logical workflow for the synthesis of a potential anti-inflammatory agent using this compound.
Caption: A generalized workflow for the synthesis and evaluation of anti-inflammatory agents starting from this compound.
Application Protocol: Synthesis of a Biaryl-Substituted Aminopyridine Derivative via Suzuki-Miyaura Coupling
This protocol outlines a representative synthesis of a 2-aryl-3,5-dibromopyridin-4-amine derivative, a potential precursor to more complex anti-inflammatory agents. The choice of the arylboronic acid can be varied to generate a library of compounds for structure-activity relationship (SAR) studies.
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Commercial Source | >97% |
| 4-Methoxyphenylboronic acid | Commercial Source | >98% |
| Palladium(II) acetate (Pd(OAc)₂) | Commercial Source | >98% |
| Triphenylphosphine (PPh₃) | Commercial Source | >99% |
| Potassium Carbonate (K₂CO₃) | Commercial Source | >99% |
| 1,4-Dioxane | Anhydrous | >99% |
| Deionized Water | In-house | - |
| Ethyl acetate | HPLC grade | - |
| Hexane | HPLC grade | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Commercial Source | - |
Experimental Procedure
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Catalyst and Ligand Addition: To the flask, add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Solvent Addition and Degassing: Add a mixture of 1,4-dioxane (10 mL) and deionized water (2 mL). Degas the mixture by bubbling argon or nitrogen through the solution for 15 minutes. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90 °C with vigorous stirring. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 8-12 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Drying and Concentration: Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the organic phase under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure 2-(4-methoxyphenyl)-3,5-dibromopyridin-4-amine.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[11]
Rationale for Experimental Choices
-
Catalyst System: The combination of Pd(OAc)₂ and PPh₃ is a commonly used and effective catalyst system for Suzuki-Miyaura couplings. The phosphine ligand stabilizes the palladium center and facilitates the catalytic cycle.
-
Base: Potassium carbonate is a mild and effective base for activating the boronic acid and facilitating the transmetalation step.
-
Solvent System: The mixture of dioxane and water provides a good medium for dissolving both the organic starting materials and the inorganic base, promoting an efficient reaction.
-
Degassing: The removal of oxygen is critical to prevent the oxidation of the Pd(0) active catalyst to Pd(II), which would halt the catalytic cycle.
Characterization of the Synthesized Compound
The synthesized 2-(4-methoxyphenyl)-3,5-dibromopyridin-4-amine should be characterized using standard analytical techniques to confirm its structure and purity.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the aromatic protons of the pyridine and methoxyphenyl rings, and the methoxy group protons. |
| ¹³C NMR | Resonances for all unique carbon atoms in the molecule. |
| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of the product. |
| Purity (HPLC) | A single major peak indicating high purity. |
Further Synthetic Transformations and Biological Evaluation
The synthesized biaryl aminopyridine can serve as a platform for further diversification. The remaining bromine atoms at the 3- and 5-positions can be subjected to a second Suzuki-Miyaura coupling with a different arylboronic acid to generate more complex tri-aryl pyridine derivatives. Alternatively, these positions could be functionalized through other cross-coupling reactions or nucleophilic aromatic substitution.
Once a library of compounds is synthesized, they should be evaluated for their anti-inflammatory activity. Initial screening can be performed using in vitro assays, such as measuring the inhibition of COX-1 and COX-2 enzymes or assessing the suppression of pro-inflammatory cytokine production (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages. Promising candidates can then be advanced to in vivo models of inflammation, such as the carrageenan-induced paw edema model in rodents.[14]
Conclusion
This compound is a highly valuable and versatile building block for the synthesis of novel anti-inflammatory agents. Its strategically placed halogen atoms allow for selective and sequential functionalization, primarily through robust and reliable methods like the Suzuki-Miyaura cross-coupling reaction. The protocols and rationale presented in this application note provide a solid foundation for researchers in drug discovery to explore the potential of this starting material in generating new and effective treatments for inflammatory diseases. The ability to systematically modify the structure allows for detailed SAR studies, ultimately leading to the identification of potent and selective anti-inflammatory drug candidates.
References
- 1. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A study of anti-inflammatory and analgesic activity of new 2,4,6-trisubstituted pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Docking Study, Synthesis, and Anti-Inflammatory Potential of Some New Pyridopyrimidine-Derived Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development of ortho-Chlorophenyl Substituted Pyrimidines as Exceptionally Potent Aurora Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com [vitamin-d-binding-protein-precursor-353-363-homo-sapiens.com]
- 9. Design and synthesis of novel protein kinase CK2 inhibitors on the base of 4-aminothieno[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Synthesis and profiling of a 3-aminopyridin-2-one-based kinase targeted fragment library: Identification of 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one scaffold for monopolar spindle 1 (MPS1) and Aurora kinases inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes and Protocols for the Development of Novel Antimicrobial Compounds from 4-Amino-3,5-dibromo-2-chloropyridine
For: Researchers, scientists, and drug development professionals in the field of antimicrobial discovery.
Introduction: The Imperative for Novel Antimicrobial Agents and the Potential of Halogenated Pyridines
The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of new chemical entities with potent activity against multidrug-resistant pathogens. Pyridine scaffolds are a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents due to their versatile reactivity and ability to interact with biological targets.[1] The strategic functionalization of the pyridine ring can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule, including its antimicrobial efficacy.
This document provides a comprehensive guide to the synthetic manipulation of a highly functionalized starting material, 4-Amino-3,5-dibromo-2-chloropyridine, to generate a library of novel compounds for antimicrobial screening. This starting material offers multiple reactive sites, allowing for a combinatorial approach to drug design through selective chemical modifications. We will explore the strategic application of modern cross-coupling reactions and provide detailed, standardized protocols for the subsequent evaluation of the antimicrobial properties of the synthesized derivatives.
Chemical Rationale: Strategic Functionalization of 4-Amino-3,5-dibromo-2-chloropyridine
The structure of 4-Amino-3,5-dibromo-2-chloropyridine presents a unique opportunity for selective modification. The pyridine ring is activated towards nucleophilic substitution at the 2- and 4-positions due to the electron-withdrawing effect of the nitrogen atom. The presence of three halogen atoms—two bromine and one chlorine—provides distinct handles for derivatization, primarily through palladium-catalyzed cross-coupling reactions.
The general order of reactivity for halogens in such reactions is I > Br > Cl > F. This differential reactivity allows for a stepwise and site-selective introduction of various functionalities. The amino group at the 4-position also offers a site for further modification, although its primary role in this guide will be as a directing group and a key pharmacophoric feature.
Our strategy will focus on two powerful and versatile cross-coupling methodologies: the Suzuki-Miyaura coupling for the formation of C-C bonds and the Buchwald-Hartwig amination for the formation of C-N bonds. By carefully selecting catalysts, ligands, and reaction conditions, we can selectively target the different halogen positions.
Synthetic Protocols: A Stepwise Approach to Derivatization
The following protocols are designed to be robust and adaptable, providing a framework for the synthesis of a diverse library of compounds.
Protocol 1: Site-Selective Suzuki-Miyaura Coupling at the 5-Bromo Position
The bromine atoms on the pyridine ring are more reactive than the chlorine atom in palladium-catalyzed cross-coupling reactions. The bromine at the 5-position is sterically more accessible than the one at the 3-position, which is flanked by the amino and another bromo group. Therefore, initial functionalization is predicted to occur preferentially at the 5-position under carefully controlled conditions.
Objective: To introduce a variety of aryl and heteroaryl moieties at the 5-position of the pyridine ring.
Reaction Scheme:
Caption: Suzuki-Miyaura coupling at the 5-bromo position.
Materials:
-
4-Amino-3,5-dibromo-2-chloropyridine
-
Arylboronic acid of choice (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃)
-
Toluene
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and purification apparatus (e.g., column chromatography)
Procedure:
-
In a flame-dried round-bottom flask, dissolve 4-Amino-3,5-dibromo-2-chloropyridine (1.0 eq) and the desired arylboronic acid (1.1 eq) in a 4:1 mixture of toluene and water.
-
Add sodium carbonate (2.0 eq) to the mixture.
-
Degas the solution by bubbling with argon or nitrogen for 15-20 minutes.
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture under an inert atmosphere.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).
-
Characterize the purified product by NMR and mass spectrometry.
Protocol 2: Site-Selective Buchwald-Hartwig Amination at the 5-Bromo Position
Similar to the Suzuki-Miyaura coupling, the initial Buchwald-Hartwig amination is expected to occur at the more reactive and sterically accessible 5-bromo position.
Objective: To introduce a range of primary and secondary amines at the 5-position.
Reaction Scheme:
Caption: Buchwald-Hartwig amination at the 5-bromo position.
Materials:
-
4-Amino-3,5-dibromo-2-chloropyridine
-
Amine of choice (e.g., morpholine, piperidine)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃]
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Standard laboratory glassware and purification apparatus
Procedure:
-
To a flame-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq) and XPhos (0.04 eq).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add anhydrous toluene, followed by 4-Amino-3,5-dibromo-2-chloropyridine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).
-
Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours, monitoring by TLC.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the residue by column chromatography.
-
Characterize the final product using appropriate spectroscopic methods.
Antimicrobial Susceptibility Testing: Standardized Protocols
Once a library of derivatives has been synthesized and characterized, their antimicrobial activity must be assessed using standardized and reproducible methods. The following protocols are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1][2][3][4][5][6][7][8]
Protocol 3: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10][11][12][13][14][15]
Workflow:
Caption: Workflow for MIC determination by broth microdilution.
Materials:
-
Synthesized compounds
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Spectrophotometer
-
0.5 McFarland turbidity standard
-
Sterile saline
Procedure:
-
Inoculum Preparation: From a fresh (18-24 hour) culture, suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[7][11]
-
Compound Dilution: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Perform two-fold serial dilutions of the compounds in CAMHB directly in the 96-well plates to achieve the desired concentration range.
-
Inoculation: Inoculate each well (containing 100 µL of the diluted compound) with 100 µL of the standardized bacterial inoculum. Include a growth control (broth and bacteria, no compound) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.[12][13]
-
Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity.[11]
Protocol 4: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent that kills ≥99.9% of the initial bacterial inoculum.[10][13][14][16]
Procedure:
-
Following the MIC determination, take a 10-100 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Spread the aliquot onto a drug-free agar plate (e.g., Mueller-Hinton Agar).
-
Incubate the plates at 35 ± 2 °C for 18-24 hours.
-
The MBC is the lowest concentration of the compound that results in no more than 0.1% survival of the initial inoculum (a ≥3-log reduction).[13][16]
Protocol 5: Agar Disk Diffusion Assay
This method provides a qualitative assessment of antimicrobial activity.
Procedure:
-
Prepare a bacterial inoculum as described for the MIC test and swab it evenly across the surface of a Mueller-Hinton agar plate to create a confluent lawn.[7]
-
Allow the plate to dry for a few minutes.
-
Impregnate sterile paper disks with a known concentration of the test compound and place them on the agar surface.
-
Incubate the plates at 35 ± 2 °C for 16-20 hours.
-
Measure the diameter of the zone of inhibition (the area of no bacterial growth) around each disk. The size of the zone correlates with the susceptibility of the organism to the compound.
Data Presentation and Interpretation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Example of MIC and MBC Data Presentation
| Compound ID | Modification | Test Organism | MIC (µg/mL) | MBC (µg/mL) |
| Control | Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 |
| Control | Ciprofloxacin | E. coli ATCC 25922 | 0.06 | 0.125 |
| CMPD-001 | 5-phenyl | S. aureus ATCC 29213 | 8 | 16 |
| CMPD-002 | 5-(4-methoxyphenyl) | S. aureus ATCC 29213 | 4 | 8 |
| CMPD-003 | 5-morpholino | E. coli ATCC 25922 | 16 | >64 |
Interpretation:
-
Bacteriostatic vs. Bactericidal Activity: If the MBC/MIC ratio is ≤ 4, the compound is generally considered bactericidal. A ratio > 4 suggests bacteriostatic activity.
-
Structure-Activity Relationship (SAR): By comparing the activity of different derivatives, researchers can begin to establish SAR. For example, in the hypothetical data above, the addition of a methoxy group to the phenyl ring at the 5-position (CMPD-002 vs. CMPD-001) appears to enhance activity against S. aureus.
Potential Mechanisms of Action
While the precise mechanism of action of novel compounds must be determined experimentally, pyridine-containing antimicrobials have been reported to act through various mechanisms, including:
-
Inhibition of DNA Gyrase and Topoisomerase IV: Many pyridine derivatives interfere with these essential bacterial enzymes, leading to the disruption of DNA replication and repair.
-
Disruption of the Cell Membrane: Cationic pyridinium salts can interact with and disrupt the integrity of the bacterial cell membrane, leading to leakage of cellular contents and cell death.[9]
-
Inhibition of Metabolic Pathways: Some pyridine compounds can inhibit key enzymes involved in essential metabolic pathways, such as folate synthesis.
Further studies, such as macromolecular synthesis assays, membrane potential assays, and enzyme inhibition assays, would be necessary to elucidate the specific mechanism of action of newly synthesized compounds.
Conclusion
The protocols and application notes presented herein provide a robust framework for the synthesis and antimicrobial evaluation of novel compounds derived from 4-Amino-3,5-dibromo-2-chloropyridine. By employing a strategic and systematic approach to chemical modification and biological testing, researchers can efficiently explore this promising chemical space in the ongoing search for new and effective antimicrobial agents.
References
- 1. ESCMID: EUCAST [escmid.org]
- 2. EUCAST: EUCAST - Home [eucast.org]
- 3. downloads.regulations.gov [downloads.regulations.gov]
- 4. intertekinform.com [intertekinform.com]
- 5. M02 | Performance Standards for Antimicrobial Disk Susceptibility Tests [clsi.org]
- 6. szu.gov.cz [szu.gov.cz]
- 7. asm.org [asm.org]
- 8. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 9. microbe-investigations.com [microbe-investigations.com]
- 10. protocols.io [protocols.io]
- 11. bio-protocol.org [bio-protocol.org]
- 12. benchchem.com [benchchem.com]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
- 14. researchgate.net [researchgate.net]
- 15. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Micr... [protocols.io]
- 16. Minimum Bactericidal Concentration (MBC) Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Dibromo-2-chloropyridin-4-amine
Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-chloropyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic yield and purity.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on a common synthetic route: the direct bromination of 2-chloropyridin-4-amine.
Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
Potential Cause 1: Incomplete Reaction
-
Explanation: The bromination of 2-chloropyridin-4-amine is an electrophilic aromatic substitution. The strong activating effect of the amino group directs the bromine to the 3 and 5 positions.[1][2] However, insufficient reaction time or inadequate temperature can lead to incomplete conversion of the starting material.
-
Solution:
-
Monitor the reaction closely: Use Thin Layer Chromatography (TLC) to track the consumption of the starting material.
-
Extend the reaction time: If the reaction has stalled, consider extending the stirring time at room temperature.
-
Gradual temperature increase: After the initial addition of the brominating agent at a low temperature, a gradual increase to room temperature or slightly above (e.g., 40°C) can help drive the reaction to completion.
-
Potential Cause 2: Sub-optimal Reagent Stoichiometry
-
Explanation: To achieve di-bromination, a sufficient molar excess of the brominating agent, typically N-Bromosuccinimide (NBS), is crucial. Using too little will result in a mixture of mono-brominated and unreacted starting material.
-
Solution:
-
Use a slight excess of NBS: Employing 2.1 to 2.2 equivalents of NBS is recommended to ensure the di-bromination goes to completion.
-
Ensure high purity of reagents: The purity of both the starting material and NBS will impact the reaction's efficiency.
-
Potential Cause 3: Decomposition of the Product or Reagents
-
Explanation: While NBS is a milder brominating agent than liquid bromine, prolonged exposure to high temperatures or light can cause decomposition of both the reagent and the product.[3]
-
Solution:
-
Control the reaction temperature: Maintain a low temperature (0°C) during the addition of NBS to manage the exothermic nature of the reaction.
-
Protect from light: Conduct the reaction in a flask protected from direct light, for example, by wrapping it in aluminum foil.
-
Q2: My TLC analysis shows multiple spots, indicating a mixture of products. How can I improve the selectivity?
Potential Cause: Formation of Mono-brominated and Over-brominated Byproducts
-
Explanation: The presence of multiple spots on the TLC plate likely indicates the formation of 3-bromo-2-chloropyridin-4-amine (mono-brominated) and potentially other isomers or over-brominated species. This is often a result of poor control over the reaction conditions.
-
Solution:
-
Portion-wise addition of NBS: Add the NBS in small portions over a period of 30-60 minutes. This helps to maintain a low and steady concentration of the electrophile, favoring the desired di-bromination over other reactions.
-
Maintain a homogeneous solution: Ensure efficient stirring throughout the reaction to prevent localized high concentrations of reagents.
-
Optimize the solvent: Acetonitrile is a common solvent for this reaction.[1] Ensure it is anhydrous, as the presence of water can lead to side reactions.
-
Q3: I'm having difficulty with the work-up and purification. What is the recommended procedure?
Problem 1: Removing Succinimide Byproduct
-
Explanation: When using NBS, succinimide is formed as a byproduct. Its partial solubility in organic solvents can complicate the isolation of the desired product.
-
Solution:
-
Aqueous wash: After the reaction is complete, quench with an aqueous solution of a reducing agent like sodium thiosulfate to remove any unreacted bromine. Then, wash with a saturated aqueous solution of sodium bicarbonate. This will help to remove the acidic succinimide.
-
Extraction: Extract the product into a suitable organic solvent like ethyl acetate or dichloromethane. Multiple extractions will ensure a better recovery.
-
Problem 2: Product Discoloration
-
Explanation: The crude product may appear colored due to the presence of impurities or residual bromine.
-
Solution:
-
Activated Carbon Treatment: Dissolve the crude product in a suitable solvent (e.g., ethanol) and add a small amount of activated carbon.[4] Heat the mixture gently and then filter through celite to remove the carbon and adsorbed impurities.
-
Recrystallization: Recrystallize the decolorized product from a suitable solvent system, such as ethanol/water or hexane/ethyl acetate, to obtain pure, colorless crystals.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the bromination of 2-chloropyridin-4-amine?
The reaction proceeds via an electrophilic aromatic substitution mechanism. The amino group at the C4 position is a strong activating group, which increases the electron density of the pyridine ring, particularly at the ortho positions (C3 and C5). The electrophile, Br+ (generated from NBS), is then attacked by the electron-rich pyridine ring, leading to the substitution of hydrogen atoms at the 3 and 5 positions with bromine atoms.
Q2: Why is N-Bromosuccinimide (NBS) preferred over liquid bromine (Br2) for this synthesis?
NBS is a safer and more selective brominating agent compared to liquid bromine.[3] It provides a low, constant concentration of bromine in the reaction mixture, which helps to control the reaction and minimize the formation of over-brominated byproducts. Liquid bromine is highly corrosive, toxic, and can lead to more aggressive and less selective reactions.
Q3: What are the key safety precautions to consider during this synthesis?
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Fume Hood: Conduct the reaction in a well-ventilated fume hood, especially when handling NBS and organic solvents.
-
Handling NBS: NBS is a lachrymator and should be handled with care. Avoid inhalation of the powder and contact with skin and eyes.
-
Quenching: Be cautious when quenching the reaction, as it can be exothermic.
Experimental Protocol and Data
Synthesis of this compound
This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and reagent purity.
Reagents and Materials
| Reagent/Material | Molar Mass ( g/mol ) | Amount | Moles | Equivalents |
| 2-chloropyridin-4-amine | 128.56 | 5.0 g | 0.039 | 1.0 |
| N-Bromosuccinimide (NBS) | 177.96 | 14.5 g | 0.082 | 2.1 |
| Acetonitrile (anhydrous) | 41.05 | 100 mL | - | - |
| Saturated Na2S2O3 (aq) | - | 50 mL | - | - |
| Saturated NaHCO3 (aq) | - | 50 mL | - | - |
| Ethyl Acetate | 88.11 | 150 mL | - | - |
| Brine | - | 50 mL | - | - |
| Anhydrous MgSO4 | - | As needed | - | - |
Step-by-Step Procedure
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-chloropyridin-4-amine (5.0 g, 0.039 mol) in anhydrous acetonitrile (100 mL).
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of NBS: Add N-Bromosuccinimide (14.5 g, 0.082 mol) portion-wise over 30-60 minutes, ensuring the temperature remains below 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).
-
Work-up:
-
Once the starting material is consumed, quench the reaction by adding 50 mL of saturated aqueous sodium thiosulfate solution and stir for 10 minutes.
-
Add 50 mL of saturated aqueous sodium bicarbonate solution and stir for another 10 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.
-
Alternatively, the crude product can be recrystallized from a suitable solvent system like ethanol/water.
-
Visualizations
Synthetic Workflow
Caption: Overall workflow for the synthesis of this compound.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common synthesis issues.
References
- 1. benchchem.com [benchchem.com]
- 2. EAS Reactions of Pyridine Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 3. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN107011255A - A kind of method and its purification process that aminopyridine is prepared by picoline - Google Patents [patents.google.com]
Technical Support Center: Bromination of 2-Chloropyridin-4-amine
Introduction
Welcome to the technical support guide for the bromination of 2-chloropyridin-4-amine. The target product of this reaction, 3-bromo-2-chloropyridin-4-amine, is a valuable building block in the synthesis of complex molecules for the pharmaceutical and agrochemical industries.[1][2] The reaction proceeds via an electrophilic aromatic substitution, a cornerstone of organic synthesis. However, the nuanced electronics of the substituted pyridine ring present unique challenges, often leading to a variety of side reactions that can complicate synthesis and purification.
This guide provides in-depth troubleshooting advice, detailed protocols, and mechanistic explanations to help you navigate the complexities of this reaction, optimize your yield, and ensure the purity of your target compound.
Core Reaction: Electrophilic Aromatic Substitution
The bromination of 2-chloropyridin-4-amine is governed by the directing effects of the substituents on the pyridine ring. The outcome is a result of the interplay between the activating amino group, the deactivating chloro group, and the inherent electron-deficient nature of the pyridine nitrogen.
-
4-Amino Group (-NH₂): A powerful activating group that directs incoming electrophiles to the ortho positions (C3 and C5).
-
2-Chloro Group (-Cl): A deactivating group that also directs ortho and para (C3 and C5).
-
Pyridine Nitrogen: Strongly deactivates the α-positions (C2, C6) and the γ-position (C4) towards electrophilic attack.
The concerted effect of these groups strongly favors the regioselective bromination at the C3 position, as this position is activated by both the amino and chloro substituents.
Caption: Summary of electronic effects guiding bromination.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the bromination of 2-chloropyridin-4-amine in a practical question-and-answer format.
Q1: My reaction yield is low, and I'm observing multiple spots on my TLC. What is the most likely cause?
A1: The most common issue is the formation of multiple brominated species, primarily the di-brominated byproduct. The initial product, 3-bromo-2-chloropyridin-4-amine, is still an activated aromatic ring and can undergo a second electrophilic substitution.
Side Reaction: Over-bromination
The primary side reaction is the formation of 3,5-dibromo-2-chloropyridin-4-amine. The C5 position remains activated by the amino group and is a viable site for a second bromination.
Caption: Pathway to the over-bromination side product.
Troubleshooting Steps:
-
Control Stoichiometry: Use a precise molar equivalent of your brominating agent (e.g., 1.0 to 1.05 equivalents). Excess bromine is the primary driver of di-bromination.
-
Lower Reaction Temperature: Perform the reaction at a lower temperature (e.g., 0°C to 5°C). The activation energy for the second bromination is typically higher, and lower temperatures will favor mono-substitution.[3]
-
Slow Reagent Addition: Add the brominating agent dropwise over an extended period. This maintains a low instantaneous concentration of the electrophile, minimizing the chance of the product reacting further.
-
Choice of Brominating Agent: Consider using a milder brominating agent than elemental bromine (Br₂). N-Bromosuccinimide (NBS) or pyridine hydrobromide perbromide can offer better control and selectivity.[4]
Q2: I'm struggling with a byproduct that is difficult to separate from my desired product. Could it be an isomer?
A2: While the C3 position is electronically favored, a small amount of the C5 isomer, 5-bromo-2-chloropyridin-4-amine, can sometimes form. This is less common due to the strong ortho-directing nature of the amino group, but it cannot be entirely ruled out, especially under non-optimized conditions. The similar structure and polarity of this isomer make it challenging to separate via standard column chromatography or recrystallization.
Troubleshooting Steps:
-
Confirm Isomer Identity: Use analytical techniques like ¹H NMR or LC-MS to confirm the presence and structure of the isomeric byproduct.
-
Optimize for Regioselectivity:
-
Solvent Choice: The polarity of the solvent can influence the reaction's regioselectivity. Experiment with solvents of varying polarity (e.g., acetic acid, dichloromethane, acetonitrile).
-
Temperature Control: As with over-bromination, precise temperature control is crucial. Running the reaction at the lowest effective temperature can enhance selectivity.[3]
-
-
Advanced Purification: If the isomer persists, consider more advanced purification techniques such as preparative HPLC or fractional crystallization.
Q3: My reaction mixture turned dark, and I isolated a tar-like substance with very little desired product. What happened?
A3: The formation of tar or a dark, intractable mixture often points to decomposition or ring-opening side reactions. Pyridine rings, while aromatic, can be susceptible to cleavage under harsh halogenation conditions.[5][6]
Potential Causes & Solutions:
| Cause | Mechanism | Troubleshooting Protocol |
| Harsh Brominating Agent | Aggressive reagents like neat Br₂ can lead to uncontrolled reactions and degradation. | Switch to a milder agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH).[5] |
| High Temperature | Elevated temperatures can provide the energy needed for decomposition pathways. | Maintain strict low-temperature control (e.g., 0°C) throughout the addition and reaction period. |
| Strongly Acidic Conditions | While some acid can catalyze the reaction, highly acidic conditions can promote side reactions or degradation of the amine-substituted ring. | If using an acidic solvent like acetic acid, ensure it is of high purity. Avoid adding strong, non-volatile acids. |
Q4: My mass spectrum shows a peak corresponding to the loss of chlorine. Is dehalogenation a known side reaction?
A4: Yes, dehalogenation is a possible, though less common, side reaction. It involves the cleavage of the carbon-chlorine bond.[7] This is more likely to occur if the reaction conditions are inadvertently reductive or if certain catalytic impurities are present.
Potential Triggers for Dehalogenation:
-
Reductive Quenching: Using a quenching agent that can act as a reductant (e.g., excess sodium bisulfite) under certain pH conditions might lead to minor dehalogenation.
-
Catalytic Impurities: Trace metals in reagents or from the reaction vessel can sometimes catalyze dehalogenation pathways.[8][9]
-
Photochemical Reaction: Exposure to UV light, especially with elemental bromine, can generate radicals that may initiate dehalogenation.
Preventative Measures:
-
Use high-purity, metal-free reagents and solvents.
-
Conduct the reaction in a vessel protected from light (e.g., an amber flask or a flask wrapped in aluminum foil).
-
Use a carefully chosen quenching agent and control the pH during workup.
Experimental Protocols
Protocol 1: Optimized Bromination to Minimize Over-bromination
This protocol uses N-Bromosuccinimide (NBS) for a more controlled reaction.
-
Setup: In a three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloropyridin-4-amine (1.0 eq) in glacial acetic acid (10 mL per gram of starting material).
-
Cooling: Cool the solution to 0-5°C using an ice-water bath.
-
Reagent Preparation: In a separate flask, dissolve N-Bromosuccinimide (1.05 eq) in glacial acetic acid.
-
Slow Addition: Transfer the NBS solution to the dropping funnel and add it dropwise to the stirred solution of the amine over 60-90 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 2-3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
Pour the reaction mixture slowly into a beaker containing crushed ice and water.
-
Carefully neutralize the solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution or dilute sodium hydroxide.
-
The product will precipitate as a solid.
-
-
Purification:
-
Collect the solid by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 3-bromo-2-chloropyridin-4-amine.
-
Protocol 2: Troubleshooting Workflow for Low Yield
If you are experiencing low yields, this logical workflow can help diagnose the issue.
Caption: A logical workflow for diagnosing low-yield issues.
References
- 1. innospk.com [innospk.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Application of α-bromination reaction on acetophenone derivatives in experimental teaching: a chemical innovation experiment engaging junior undergraduates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Dehalogenation - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. scribd.com [scribd.com]
Technical Support Center: Purification of 3,5-Dibromo-2-chloropyridin-4-amine by Recrystallization
Welcome to the technical support guide for the purification of 3,5-Dibromo-2-chloropyridin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, practical guidance on overcoming common challenges encountered during the recrystallization of this compound. The information herein is grounded in established chemical principles and aims to equip you with the expertise to troubleshoot and optimize your purification protocols effectively.
Frequently Asked Questions (FAQs)
Q1: What is the primary goal of recrystallizing this compound?
A1: Recrystallization is a purification technique used to remove impurities from a solid compound.[1] For this compound, which is often synthesized via electrophilic bromination and subsequent reactions, potential impurities may include starting materials, regioisomers (e.g., different bromination patterns), or by-products like over-brominated species (e.g., 2,3,5-tribromo- a or under-brominated precursors.[2] The goal is to obtain a highly pure, crystalline solid with a sharp melting point, which is crucial for subsequent synthetic steps and for ensuring the accuracy of analytical data.
Q2: How do I select an appropriate solvent for the recrystallization of this compound?
A2: The ideal solvent is one in which this compound is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.[1] A general rule of thumb is "like dissolves like"; given the polar nature of the amino group and the pyridine ring, polar solvents should be considered. However, pyridine and its derivatives can sometimes be challenging to crystallize.[3][4] A good starting point for solvent screening would be alcohols (e.g., ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), or solvent mixtures. A patent for the related compound 3,5-dibromo-4-aminopyridine suggests a mixture of ethyl acetate and petroleum ether, indicating that a solvent pair system might be effective.[5]
Key criteria for solvent selection include:
-
The compound should be insoluble or sparingly soluble in the cold solvent.[6]
-
The compound must be soluble in the boiling solvent.[6]
-
The solvent's boiling point should be lower than the compound's melting point to prevent "oiling out".[6]
-
The solvent should not react with the compound.[7]
Q3: What are the critical safety precautions when handling this compound and the solvents?
Always adhere to the following safety protocols:
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Ventilation: Conduct all operations in a well-ventilated chemical fume hood.[9]
-
Handling: Avoid creating dust. Wash hands thoroughly after handling.[11]
-
Solvent Safety: Be mindful of the flammability of organic solvents. Avoid open flames and ensure proper grounding of equipment.
-
Disposal: Dispose of chemical waste according to your institution's guidelines.[11]
Troubleshooting Guide
This section addresses specific issues you may encounter during the recrystallization of this compound.
Problem 1: The Compound "Oils Out" and Does Not Form Crystals
Q: I've dissolved my crude this compound in the hot solvent, but upon cooling, it separates as an oily liquid instead of crystals. What's happening and how can I fix it?
A: This phenomenon, known as "oiling out," occurs when the solid melts before it dissolves or when the dissolved compound comes out of solution at a temperature above its melting point. [12] The resulting oil is often a supersaturated solution that can trap impurities, defeating the purpose of recrystallization.[13][14]
Causality & Solutions:
-
High Impurity Level: Significant amounts of impurities can depress the melting point of your compound, making it more prone to oiling out.[12][15]
-
Solution: Consider pre-purification with a charcoal treatment. Add a small amount of activated charcoal to the hot solution, boil for a few minutes to adsorb impurities, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[16]
-
-
Solution Cooled Too Rapidly: If the solution is cooled too quickly, the compound may not have enough time to form a stable crystal lattice and will separate as a liquid.
-
Solution: Slow down the cooling process. Allow the flask to cool to room temperature on the benchtop, insulated with a cloth or paper towels, before moving it to an ice bath.[17]
-
-
Inappropriate Solvent Choice: The boiling point of your solvent might be too high, exceeding the melting point of your compound.
-
Solution: Re-evaluate your solvent choice. Select a solvent with a lower boiling point or use a mixed solvent system. If using a mixed solvent, you can add more of the "good" solvent (the one in which the compound is more soluble) to the oiled-out mixture, reheat to dissolve, and then cool slowly.[12]
-
Troubleshooting Workflow for "Oiling Out"
Caption: Troubleshooting workflow for when a compound oils out.
Problem 2: No Crystals Form Upon Cooling
Q: My solution has cooled to room temperature, and even after placing it in an ice bath, no crystals have formed. What should I do?
A: This is a common issue that typically arises from either using too much solvent or the solution being supersaturated. [17]
Causality & Solutions:
-
Excess Solvent: If too much solvent was used, the solution may not be saturated enough for crystals to form even at low temperatures.[6]
-
Solution: Reduce the solvent volume by gently heating the solution to boil off some of the solvent. Then, allow it to cool again. Be careful not to evaporate too much solvent, which could cause the compound to crash out of solution too quickly.[12]
-
-
Supersaturation: Sometimes, a solution can become supersaturated, meaning it holds more dissolved solute than it theoretically should at that temperature. Crystal formation requires a nucleation site to begin.
-
Solution 1: Scratching. Use a glass stirring rod to gently scratch the inside surface of the flask below the level of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[12]
-
Solution 2: Seed Crystals. If you have a small amount of the pure compound, add a tiny crystal to the solution. This "seed crystal" will act as a template for other molecules to crystallize upon.[12]
-
Problem 3: Very Low Yield of Recovered Crystals
Q: After filtration, I recovered a much smaller amount of pure product than I expected. Where did my compound go?
A: A low yield is most often the result of using too much solvent during the initial dissolution step. [12] Some of the compound will always remain dissolved in the cold solvent (the "mother liquor"), but an excessive volume of solvent will retain a larger amount of your product.
Causality & Solutions:
-
Excessive Solvent Volume: Using significantly more than the minimum amount of hot solvent required to dissolve the solid will lead to substantial losses.
-
Solution: To recover more product, you can perform a "second crop" crystallization. Take the mother liquor and reduce its volume by boiling. Upon cooling this more concentrated solution, a second batch of crystals may form. Note that this second crop may be less pure than the first.[12]
-
-
Premature Crystallization During Hot Filtration: If a hot filtration step was necessary (e.g., to remove insoluble impurities or charcoal), the compound may have crystallized in the filter funnel.
-
Solution: Ensure the filtration apparatus (funnel and receiving flask) is pre-heated before filtering the hot solution. Using a small amount of extra hot solvent can also help prevent premature crystallization.[13]
-
Experimental Protocol: Recrystallization of this compound
This protocol is a general guideline. The optimal solvent and volumes should be determined on a small scale first.
Materials:
-
Crude this compound
-
Recrystallization solvent (e.g., Ethanol, Ethyl Acetate, or an Ethyl Acetate/Hexane mixture)
-
Erlenmeyer flasks
-
Hot plate
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Selection (Small Scale):
-
Place a small amount (e.g., 50 mg) of the crude solid in a test tube.
-
Add a few drops of the chosen solvent at room temperature. If the solid dissolves, the solvent is unsuitable.
-
If it does not dissolve, gently heat the test tube. Add the solvent dropwise until the solid just dissolves.
-
Allow the test tube to cool slowly to room temperature, then in an ice bath. An ideal solvent will produce a good quantity of crystals.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of the selected solvent to cover the solid.
-
Gently heat the mixture on a hot plate while stirring.
-
Add small portions of the hot solvent until the solid is completely dissolved. Avoid adding a large excess of solvent.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat and add a small amount of activated charcoal.
-
Bring the solution back to a boil for a few minutes.
-
-
Hot Filtration (Optional):
-
If charcoal or other insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask.
-
-
Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.
-
Allow the crystals to dry on the filter paper under vacuum. For final drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.
-
-
Analysis:
-
Determine the melting point of the purified crystals. A pure compound will have a sharp melting point range.
-
Calculate the percent recovery.
-
Solubility Data (Illustrative)
The following table provides a hypothetical summary of solubility tests to guide solvent selection. Actual experimental determination is required.
| Solvent System | Solubility at 25°C | Solubility at Boiling Point | Observations on Cooling |
| Water | Insoluble | Sparingly Soluble | Poor crystal formation |
| Ethanol | Sparingly Soluble | Soluble | Good, well-defined crystals |
| Ethyl Acetate | Sparingly Soluble | Soluble | Good crystal formation |
| Hexane | Insoluble | Insoluble | Unsuitable |
| Ethyl Acetate / Hexane (9:1) | Sparingly Soluble | Soluble | Excellent, large crystals |
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. heteroletters.org [heteroletters.org]
- 3. Reagents & Solvents [chem.rochester.edu]
- 4. Tips & Tricks [chem.rochester.edu]
- 5. CN109134358B - A kind of synthetic method of 3,5-dibromo-4-aminopyridine - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. chemicalbook.com [chemicalbook.com]
- 11. fishersci.com [fishersci.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 14. mt.com [mt.com]
- 15. reddit.com [reddit.com]
- 16. brainly.com [brainly.com]
- 17. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with Substituted Chloropyridines
This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura cross-coupling of substituted chloropyridines. Given their prevalence in pharmaceuticals and agrochemicals, mastering this reaction is crucial. However, the inherent properties of chloropyridines often lead to low yields, presenting a significant synthetic hurdle. This technical support center provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Part 1: Frequently Asked Questions (FAQs) - Quick Solutions for Common Problems
Here, we address the most common issues encountered when performing Suzuki coupling with substituted chloropyridines.
Q1: Why is my Suzuki coupling reaction with a substituted chloropyridine giving a low yield or failing completely?
A1: Low yields with chloropyridines are a frequent challenge, primarily due to the high strength of the C-Cl bond, which makes the initial oxidative addition step in the catalytic cycle difficult. Additionally, the Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation.[1][2] Success hinges on a carefully selected catalytic system and optimized reaction conditions to overcome these hurdles.
Q2: I'm observing significant side products. What are they and how can I minimize them?
A2: Common side reactions include:
-
Protodeboronation: The boronic acid is replaced by a proton, often from residual water or the solvent.[1][3] To mitigate this, use anhydrous solvents, consider using boronic esters (e.g., pinacol esters) which are more stable, or screen different bases.[4][3]
-
Homocoupling: The boronic acid couples with itself. This is often promoted by the presence of oxygen, so ensure your reaction is thoroughly degassed.[3]
-
Dehalogenation: The starting chloropyridine is reduced. This can occur if there are hydride sources in the reaction mixture.[5][6]
Q3: Does the position of the substituent on the chloropyridine ring matter?
A3: Yes, the electronic and steric nature of substituents significantly impacts reactivity. Electron-withdrawing groups can increase the reactivity of the C-Cl bond towards oxidative addition.[5] Conversely, bulky substituents near the chlorine atom can sterically hinder the approach of the palladium catalyst. The position of the nitrogen atom relative to the chlorine also plays a crucial role in potential catalyst inhibition.[2]
Q4: Is it always necessary to use an expensive, specialized phosphine ligand?
A4: While traditional ligands like PPh₃ can sometimes be effective, particularly with activated chloropyridines, challenging couplings often necessitate the use of bulky, electron-rich phosphine ligands.[2][7] These ligands, such as the Buchwald dialkylbiaryl phosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), are highly effective at promoting the difficult oxidative addition step with aryl chlorides.[4][3]
Part 2: In-Depth Troubleshooting Guides
When the quick fixes in the FAQ section are insufficient, a more systematic approach is required. This section provides detailed troubleshooting strategies organized by reaction component.
Troubleshooting Workflow Diagram
Caption: A workflow for troubleshooting low yields.
The Catalytic System: Palladium Source and Ligand
The heart of the Suzuki coupling is the palladium catalyst. For unreactive chloropyridines, the choice of both the palladium precursor and the ligand is paramount.
-
The Problem: The C-Cl bond is strong, making the oxidative addition of the palladium catalyst to the chloropyridine the rate-limiting step.[4] Furthermore, the pyridine nitrogen can coordinate to the palladium center, effectively poisoning the catalyst.[2]
-
The Solution: Employ a highly active catalyst system.
-
Ligands: Bulky, electron-rich phosphine ligands are essential. These ligands stabilize the Pd(0) species and promote the oxidative addition step.[2] Good starting points are the Buchwald ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4]
-
Palladium Precatalysts: Using a well-defined precatalyst can improve reproducibility.[4] These are air-stable complexes that are readily activated under the reaction conditions.
-
| Catalyst System Component | Recommendation | Rationale |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ | Common and effective Pd(0) or Pd(II) precursors. |
| Ligand | SPhos, XPhos, RuPhos (Buchwald type) | Bulky and electron-rich, facilitating oxidative addition.[4] |
| IPr, IMes (NHC type) | Highly active for challenging couplings.[4] | |
| Catalyst Loading | 1-5 mol% | A higher loading may be necessary for very unreactive substrates. |
The Base: The Activator
The base plays a crucial role in the transmetalation step by activating the boronic acid to form a more nucleophilic boronate species.[3]
-
The Problem: An inappropriate base can lead to a sluggish reaction or promote side reactions like protodeboronation.[1]
-
The Solution: The choice of base is critical and often substrate-dependent.
-
Screening Bases: A screening of different bases is often a valuable optimization step.[3]
-
Commonly Used Bases: Inorganic bases are most common. For challenging chloropyridine couplings, stronger bases are often required.
-
| Base | Typical Solvent | General Effectiveness | Notes |
| K₂CO₃ | 1,4-Dioxane/H₂O | Moderate to Good | A common starting point for many Suzuki couplings.[4] |
| K₃PO₄ | 1,4-Dioxane, Toluene | Good to Excellent | Often the base of choice for difficult couplings.[4][3] |
| Cs₂CO₃ | 1,4-Dioxane, Toluene, DMF | Good to Excellent | A strong, effective base, though more expensive. |
The Solvent: The Reaction Medium
The solvent must solubilize the reactants and facilitate the catalytic cycle.
-
The Problem: The choice of solvent can influence reaction rate and selectivity.[8]
-
The Solution: Aprotic polar solvents are generally preferred.
Reaction Conditions: Temperature and Atmosphere
-
The Problem: Sub-optimal temperature can lead to a slow or incomplete reaction. The presence of oxygen can deactivate the catalyst and promote homocoupling of the boronic acid.[3]
-
The Solution:
-
Temperature: Higher temperatures (typically 80-120 °C) are often required to overcome the activation energy for the oxidative addition of the C-Cl bond. Microwave irradiation can also be effective in reducing reaction times and improving yields.[7]
-
Inert Atmosphere: It is crucial to perform the reaction under an inert atmosphere (e.g., argon or nitrogen).[9] Solvents should be thoroughly degassed before use.[9]
-
Part 3: Visualizing the Mechanism and Key Decisions
Understanding the catalytic cycle is key to rational troubleshooting.
The Suzuki-Miyaura Catalytic Cycle
Caption: The Suzuki-Miyaura catalytic cycle.
Decision Tree for Reaction Setup
Caption: Decision tree for selecting key reaction components.
Part 4: Experimental Protocol
This section provides a general, representative protocol for the Suzuki coupling of a substituted chloropyridine with an arylboronic acid.
Materials:
-
Substituted chloropyridine
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)
-
Phosphine ligand (e.g., SPhos, 2-4 mol%)
-
Base (e.g., K₃PO₄, 2-3 equivalents)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, and base to a dry Schlenk flask or reaction vial equipped with a stir bar.[10]
-
Addition of Reactants: Add the substituted chloropyridine and the arylboronic acid to the flask.[10]
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times to ensure all oxygen is removed.[3]
-
Solvent Addition: Add the degassed solvent via syringe.[3]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring for the specified time (e.g., 4-24 hours).[4][3]
-
Monitoring: Monitor the reaction progress using a suitable analytical technique such as TLC, GC-MS, or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water or brine.[3]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as flash column chromatography, to obtain the desired coupled product.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Yoneda Labs [yonedalabs.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Catalyst Loading for Cross-Coupling of Dihalopyridines
Welcome to the technical support center for the optimization of catalyst loading in cross-coupling reactions of dihalopyridines. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth, actionable advice to navigate the complexities of these powerful synthetic transformations. Here, we move beyond simple protocols to explain the underlying principles that govern reaction outcomes, empowering you to troubleshoot effectively and optimize your experiments for success.
I. Frequently Asked Questions (FAQs)
This section addresses common questions encountered when working with dihalopyridine cross-coupling reactions.
Q1: What is a typical starting catalyst loading for cross-coupling reactions with dihalopyridines?
A1: For initial screening and optimization, a palladium catalyst loading in the range of 1-5 mol% is a common and practical starting point.[1] For highly active catalyst systems and well-optimized conditions, it's often possible to reduce the loading to 0.5-1 mol%.[1] Conversely, for particularly challenging couplings, such as those involving less reactive chloro-substituents, a higher initial loading of up to 10 mol% may be necessary to achieve a reasonable reaction rate and yield.[1]
Q2: How does the choice of ligand impact the optimal catalyst loading?
A2: The ligand is a critical component that stabilizes the palladium catalyst and facilitates the key steps of the catalytic cycle.[1][2] Bulky and electron-rich phosphine ligands, such as SPhos, XPhos, and RuPhos, are often highly effective for the coupling of electron-deficient substrates like dihalopyridines.[1] These advanced ligands can stabilize the active palladium(0) species, promote oxidative addition, and facilitate reductive elimination, often permitting lower catalyst loadings compared to less sophisticated ligands like triphenylphosphine.[1][3] The use of bidentate phosphine ligands like dppf has also been shown to improve reaction rates and yields.[1]
Q3: What are the visual indicators of catalyst deactivation or decomposition?
A3: A primary sign of palladium catalyst deactivation is the formation of a black precipitate, commonly known as "palladium black".[1] This indicates that the active Pd(0) catalyst has agglomerated and precipitated from the solution, rendering it inactive.[1] This can be triggered by the presence of oxygen, impurities in reagents or solvents, or excessively high reaction temperatures.[1]
Q4: Can the pyridine nitrogen interfere with the cross-coupling reaction?
A4: Absolutely. The Lewis basic nitrogen atom in the pyridine ring can coordinate to the palladium center, leading to catalyst inhibition or deactivation.[4] This "catalyst poisoning" can form stable, inactive complexes that halt the catalytic cycle.[4] This is a well-documented challenge, often referred to as the "2-pyridyl problem," especially when a halogen is positioned at the C2 position.[4]
Q5: How does the identity of the halogen (Cl, Br, I) on the pyridine ring affect the reaction?
A5: The reactivity of the C-X bond in oxidative addition, a crucial step in the catalytic cycle, follows the general trend I > Br > Cl.[5] Aryl iodides are the most reactive, followed by bromides, with chlorides being the most challenging to activate.[5][6] Consequently, cross-coupling reactions involving dichloropyridines often require more forcing conditions, such as higher temperatures and more active catalyst systems, compared to their dibromo- or diiodo-analogs.[3][7]
II. Troubleshooting Guides
This section provides a structured approach to resolving common experimental issues.
Causality: A low or non-existent yield is a clear indicator that a critical step in the catalytic cycle is failing. This could be due to an inactive catalyst, poor reagent quality, or suboptimal reaction conditions.
Troubleshooting Workflow:
A logical workflow for troubleshooting low-yield cross-coupling reactions.
Step-by-Step Troubleshooting:
-
Verify Reagent and Solvent Purity: Impurities, especially water and oxygen, can deactivate the catalyst.[2][8] Ensure that all solvents are rigorously degassed and that reagents are of high purity.[7] Boronic acids, in particular, can undergo protodeboronation if not handled and stored correctly.[7]
-
Assess Catalyst Activity: Use a fresh batch of palladium catalyst or a reliable pre-catalyst.[7] The active Pd(0) species is sensitive to oxygen, and prolonged storage can lead to deactivation.[7]
-
Optimize Reaction Conditions Systematically:
-
Base: The choice of base is critical for the transmetalation step.[3] Screen a variety of bases, such as K₂CO₃, K₃PO₄, and Cs₂CO₃, as their strength and solubility can significantly impact the reaction outcome.[7]
-
Solvent: The solvent can influence catalyst solubility and reactivity. Common choices include mixtures of dioxane/water, THF/water, or toluene/water.[1]
-
Temperature: Incrementally increase the reaction temperature. While higher temperatures can overcome activation barriers, they can also lead to catalyst decomposition, so proceed with caution.[3]
-
-
Re-evaluate Ligand Selection: If the above steps do not lead to improvement, the chosen ligand may not be suitable for the specific dihalopyridine substrate. Consider screening a panel of ligands with varying steric and electronic properties.[1] For electron-deficient pyridines, bulky, electron-rich phosphine ligands are often a good choice.[1][3]
Causality: In dihalopyridines, the two halogen atoms often exhibit different reactivities. Poor regioselectivity arises when the reaction conditions do not sufficiently differentiate between these two positions. Generally, the position adjacent to the nitrogen (C2 or C6) is more reactive.[9]
Decision Tree for Optimizing Regioselectivity:
A decision tree for optimizing regioselectivity in dihalopyridine cross-coupling.
Strategies for Controlling Regioselectivity:
-
Ligand Control: The steric and electronic properties of the ligand can significantly influence which halogen undergoes oxidative addition. Bulky ligands, such as certain N-heterocyclic carbenes (NHCs) or biaryl phosphines, can favor reaction at the less sterically hindered position.[9]
-
Catalyst Speciation: The ratio of palladium to ligand can influence the nature of the active catalytic species.[10][11] In some cases, using a lower ligand-to-metal ratio can lead to the formation of palladium clusters or nanoparticles that exhibit different regioselectivity compared to mononuclear species.[10][11]
-
Reaction Conditions: Factors such as solvent, base, and temperature can also play a role in directing regioselectivity.[5] A systematic screening of these parameters is often necessary to achieve the desired outcome.
Causality: The appearance of side products such as homocoupled starting materials or dehalogenated pyridines indicates that undesired reaction pathways are competing with the desired cross-coupling cycle.
Common Side Reactions and Solutions:
| Side Product | Potential Cause(s) | Recommended Solution(s) |
| Homocoupling of Organometallic Reagent | Presence of oxygen; Inefficient reduction of Pd(II) precatalyst.[3] | Rigorously degas all reagents and solvents.[4] Consider using a Pd(0) source or a pre-catalyst that rapidly generates the active species.[4] |
| Dehalogenation of Dihalopyridine | Slow transmetalation step allowing for competing reductive pathways.[8] | Optimize the base and solvent to accelerate the transmetalation step.[8] The choice of ligand can also influence the relative rates of the desired and undesired pathways.[4] |
| Protodeboronation of Boronic Acid | Presence of water, especially with certain bases. | Use a less aqueous solvent system or consider using a more stable boronic acid derivative, such as a pinacol ester or a trifluoroborate salt.[3] |
III. Experimental Protocols
General Protocol for Catalyst Loading Optimization in a Suzuki-Miyaura Coupling of a Dihalopyridine:
-
Reaction Setup: To a dry Schlenk flask, add the dihalopyridine (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[1]
-
Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.[1][3]
-
Catalyst Preparation: In a separate vial, dissolve the palladium pre-catalyst (e.g., Pd(OAc)₂, at the desired mol%) and the ligand (e.g., SPhos, typically at a 2:1 or 4:1 ligand-to-palladium ratio) in a small amount of the reaction solvent.[1]
-
Reaction Initiation: Add the catalyst solution to the Schlenk flask, followed by the degassed solvent (e.g., a 4:1 mixture of dioxane and water) via syringe.[1][8]
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.[1]
-
Monitoring and Analysis: Monitor the reaction progress by a suitable analytical technique, such as TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[8]
-
Purification: Purify the crude product by flash column chromatography.[1]
Table for Systematic Optimization:
| Entry | Pd Pre-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| 1 | 2 | 4 | K₃PO₄ | Dioxane/H₂O | 80 | |
| 2 | 1 | 2 | K₃PO₄ | Dioxane/H₂O | 80 | |
| 3 | 0.5 | 1 | K₃PO₄ | Dioxane/H₂O | 80 | |
| 4 | 2 | 4 | Cs₂CO₃ | Dioxane/H₂O | 80 | |
| 5 | 2 | 4 | K₃PO₄ | Toluene/H₂O | 100 | |
| ... | ... | ... | ... | ... | ... | ... |
IV. References
-
Technical Support Center: Optimizing Catalyst Loading for 5-Bromonicotinaldehyde Cross-Coupling Reactions - Benchchem. 1
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - NIH. 10
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. 12
-
Technical Support Center: Optimizing Suzuki Coupling for Dichloropyridines - Benchchem. 7
-
Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing). 13
-
Troubleshooting common issues in palladium-catalyzed cross-coupling reactions - Benchchem. 2
-
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions with 4-Halopyridines - Benchchem. 5
-
A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation | Journal of the American Chemical Society. 11
-
Troubleshooting low yield in Suzuki coupling with 2-Chloropyridine-3-boronic acid - Benchchem. 3
-
Optimization of the catalyst loading for the Suzuki-Miyaura cross-coupling reaction a - ResearchGate. 14
-
The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PubMed Central. 9
-
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PubMed Central. 15
-
Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes - Chemical Science (RSC Publishing). 16
-
Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions - Springer Professional. 17
-
Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. 18
-
Condition Optimization for Buchwald-Hartwig Reactions - YouTube. 19
-
C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed. 20
-
Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. 21
-
troubleshooting common issues in reactions involving 2,6-Dichloropyridine - Benchchem. 8
-
Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - NIH. 22
-
Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. 23
-
Emerging Trends in Palladium Nanoparticles: Sustainable Approaches for Enhanced Cross‐Coupling Catalysis - Preprints.org. 24
-
Olefin-accelerated solid-state C–N cross-coupling reactions using mechanochemistry - NIH. 25
-
Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions with Pyridine Substrates - Benchchem. 4
-
How can I solve my problem with Suzuki coupling? | ResearchGate. 26
-
Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals. 27
-
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. 28
-
Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - NIH. 29
-
Optimization of the Buchwald-Hartwig reaction. - ResearchGate. 30
-
The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. 31
-
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions - ResearchGate. 32
-
Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing). 33
-
Cross-Coupling Reaction Manual: Desk Reference - Sigma-Aldrich. 34
-
Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 6
-
Pd-catalyzed cross-coupling reactions of alkyl halides - RSC Publishing. 35
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Yoneda Labs [yonedalabs.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. bristol.ac.uk [bristol.ac.uk]
- 13. Suzuki–Miyaura cross-coupling coupling reactions with low catalyst loading: a green and sustainable protocol in pure water - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Pd-catalyzed oxidative C–H/C–H cross-coupling of pyridines with heteroarenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 17. Palladium-Catalyzed Mechanochemical Cross-Coupling Reactions | springerprofessional.de [springerprofessional.de]
- 18. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 19. m.youtube.com [m.youtube.com]
- 20. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 23. youtube.com [youtube.com]
- 24. preprints.org [preprints.org]
- 25. Olefin-accelerated solid-state C–N cross-coupling reactions using mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. reddit.com [reddit.com]
- 29. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 30. researchgate.net [researchgate.net]
- 31. research.rug.nl [research.rug.nl]
- 32. researchgate.net [researchgate.net]
- 33. Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 34. sigmaaldrich.com [sigmaaldrich.com]
- 35. Pd-catalyzed cross-coupling reactions of alkyl halides - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Strategies to Mitigate Dehalogenation in Reactions with 3,5-Dibromo-2-chloropyridin-4-amine
Welcome to the technical support center for advanced synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals working with the highly functionalized building block, 3,5-Dibromo-2-chloropyridin-4-amine. While this substrate is invaluable for introducing a substituted aminopyridine motif, its polyhalogenated nature presents a significant challenge: a propensity for undesired dehalogenation during cross-coupling reactions.
This document provides a structured, in-depth analysis of the causes of dehalogenation and offers field-proven strategies, troubleshooting guides, and optimized protocols to ensure the selective and high-yielding functionalization of your target molecule.
Section 1: Understanding the Challenge: Dehalogenation Pathways
Q1: What is dehalogenation and why is it a common problem with my substrate?
A1: Dehalogenation, also known as hydrodehalogenation, is a side reaction in which a halogen atom on your substrate is replaced by a hydrogen atom. In the context of palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig amination, this leads to the formation of byproducts where one or more of the chloro or bromo substituents are missing.
The core of the issue lies in the catalytic cycle. After the active Pd(0) catalyst undergoes oxidative addition into a carbon-halogen bond of your substrate, it forms a key arylpalladium(II) halide intermediate. This intermediate is at a critical juncture where it can either proceed down the desired productive pathway or be diverted into the dehalogenation pathway.
Causality: The dehalogenation pathway becomes competitive when a hydride source is present in the reaction medium. This hydride can displace either the halide or the incoming coupling partner on the palladium center, forming an arylpalladium(II) hydride species. This species then readily undergoes reductive elimination to yield the dehalogenated arene and regenerate the Pd(0) catalyst, which can re-enter the catalytic cycle.[1][2]
Common sources of hydrides include:
-
Bases: Amine bases or impurities in alkoxide bases.
-
Solvents: Alcohols (e.g., isopropanol) or even solvents like DMF can decompose to generate hydride donors.[2]
-
Water: Can participate in pathways that generate palladium-hydride species.[3]
-
Reagents: Boronic acids in Suzuki couplings can sometimes act as hydride sources under certain conditions.
The diagram below illustrates the competition between the desired cross-coupling and the undesired dehalogenation.
Section 2: Troubleshooting Guide
Q2: My reaction is producing significant amounts of dehalogenated byproducts. How do I diagnose the cause?
A2: A systematic approach is essential for identifying the root cause of dehalogenation. Use the following workflow to pinpoint the issue in your experimental setup.
Section 3: FAQs & Best Practices
Q3: Which reaction conditions are recommended for a Suzuki-Miyaura coupling to minimize dehalogenation?
A3: For a successful Suzuki-Miyaura coupling with this compound, the key is to select components that favor the productive C-C bond formation over the dehalogenation pathway.
-
Catalyst System: A combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a bulky, electron-rich biarylphosphine ligand is highly recommended. Ligands such as SPhos, XPhos, or RuPhos are designed to accelerate the rate-limiting reductive elimination step, thereby outcompeting dehalogenation.[4]
-
Base: Use a weak, non-hydride donating inorganic base. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[5] They are effective at promoting transmetalation without introducing a hydride source.
-
Solvent: Strictly anhydrous, aprotic solvents are required. 1,4-Dioxane or Toluene are standard choices. Avoid alcohols or wet solvents.
-
Boron Source: To minimize protodeboronation (another common side reaction), consider using potassium aryltrifluoroborates or boronic acid pinacol esters (Bpin), which often exhibit greater stability than the corresponding boronic acids.[5]
Q4: What is the best practice for a Buchwald-Hartwig amination with this substrate?
A4: The Buchwald-Hartwig amination requires a strong base to deprotonate the amine coupling partner, which can increase the risk of dehalogenation if not chosen carefully.
-
Catalyst System: Employ a modern, well-defined palladium precatalyst (e.g., a G3 or G4 palladacycle) paired with a sterically demanding biarylphosphine ligand. The choice of ligand is critical for coupling with aryl chlorides and preventing side reactions.[4][6]
-
Base: A strong, non-nucleophilic, sterically hindered base is necessary. Sodium tert-butoxide (NaOt-Bu) is common, but must be of high purity. Alternatively, lithium bis(trimethylsilyl)amide (LHMDS) is an excellent choice as it lacks β-hydrides.
-
Solvent: Anhydrous toluene or 1,4-dioxane are preferred.
-
Execution: The reaction is highly sensitive to air and moisture. Assembling the reaction in a glovebox is ideal. Rigorous degassing of the solvent is mandatory.
Q5: How does the choice of base directly impact dehalogenation?
A5: The base is one of the most critical factors. Its primary role is to facilitate the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) step. However, an inappropriate base is a primary source of dehalogenation.
-
Inorganic Carbonates/Phosphates (K₂CO₃, Cs₂CO₃, K₃PO₄): These are the safest choices for minimizing dehalogenation. They are not hydride sources and are effective in Suzuki couplings.[5]
-
Alkoxides (NaOt-Bu, KOt-Bu): While essential for many Buchwald-Hartwig reactions, they can be a source of dehalogenation if they contain alcohol or hydroxide impurities, or if they promote β-hydride elimination pathways.[7] Always use the highest purity alkoxide available.
-
Amine Bases (Et₃N, DIPEA): These should generally be avoided in palladium-catalyzed cross-couplings with sensitive substrates, as they can act as hydride donors.
Section 4: Data Summary & Recommended Parameters
The following table summarizes the impact of key reaction parameters on preventing dehalogenation.
| Parameter | Recommended Choice | Rationale & Impact on Dehalogenation |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or Palladacycle Precatalysts | Provides the active Pd(0) species. Using well-defined precatalysts ensures efficient and rapid generation of the active catalyst, minimizing side reactions.[8] |
| Ligand | Bulky, electron-rich biarylphosphines (e.g., XPhos, SPhos, RuPhos) | Accelerates the final reductive elimination step of the desired product, which kinetically outcompetes the dehalogenation pathway.[4][6] |
| Base | Suzuki: K₃PO₄, Cs₂CO₃, K₂CO₃Buchwald: LHMDS, high-purity NaOt-Bu | The most critical choice. Avoids introducing a hydride source into the reaction. Weak inorganic bases are ideal for Suzuki couplings.[5] |
| Solvent | Anhydrous 1,4-Dioxane, Toluene, THF | Eliminates water and other protic sources that can lead to protonolysis of palladium intermediates or generate Pd-H species.[9] |
| Temperature | 80-110 °C (Typical) | Use the lowest temperature that provides a reasonable reaction rate. Higher temperatures can sometimes increase the rate of decomposition and side reactions. |
| Atmosphere | Strict Inert (Argon or Nitrogen) | Prevents oxidative degradation of the Pd(0) catalyst and phosphine ligands, ensuring high catalytic activity throughout the reaction.[5] |
Section 5: Experimental Protocols
Disclaimer: These are general starting protocols. Optimization for specific coupling partners may be required. All operations should be performed under an inert atmosphere using standard Schlenk techniques or in a glovebox.
Protocol 1: General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried reaction vial, add this compound (1.0 equiv), the arylboronic acid or ester (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Catalyst Addition: In a separate vial, pre-mix the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4.4 mol%) in a small amount of the reaction solvent. Add this catalyst solution to the reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., 1,4-dioxane) to achieve a substrate concentration of approximately 0.1 M.
-
Degassing: If not assembled in a glovebox, seal the vial and thoroughly degas the mixture by sparging with argon for 15-20 minutes.
-
Reaction: Heat the reaction mixture with vigorous stirring at 90-100 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol 2: General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup (Glovebox Recommended): To an oven-dried reaction vial inside a glovebox, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the base (e.g., LHMDS, 1.5 equiv), and this compound (1.0 equiv).
-
Reagent Addition: Add anhydrous, degassed toluene to the vial, followed by the amine coupling partner (1.2 equiv).
-
Reaction: Seal the vial, remove it from the glovebox, and heat with vigorous stirring at 100-110 °C. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Carefully quench by adding saturated aqueous NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.
References
- 1. Metal catalyzed defunctionalization reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB01949D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of Impurities in 3,5-Dibromo-2-chloropyridin-4-amine Synthesis
Welcome to the technical support center for the synthesis and analysis of 3,5-Dibromo-2-chloropyridin-4-amine. This guide is designed for researchers, chemists, and drug development professionals to provide actionable solutions for identifying and characterizing impurities that may arise during the synthesis of this critical halogenated pyridine intermediate.
The synthesis of poly-halogenated pyridines is often challenging. The electron-deficient nature of the pyridine ring requires harsh conditions for electrophilic halogenation, which can lead to a lack of selectivity, over-reaction, and the formation of various side-products.[1][2][3] Effective impurity profiling is not just a matter of analytical chemistry; it is a cornerstone of process optimization, safety assessment, and regulatory compliance.[4][5] This document provides troubleshooting guides and detailed protocols to navigate these challenges.
Part 1: Troubleshooting Guide - From Unexpected Peaks to Confirmed Structures
This section addresses specific issues you may encounter during your experiments, offering step-by-step solutions and the scientific rationale behind them.
Q1: I've detected an unexpected peak in my HPLC-UV chromatogram. What is my initial course of action?
A: An unexpected peak is a common occurrence. A systematic approach is crucial to move from detection to identification efficiently.
Step 1: Verify Peak Purity with a Diode Array Detector (DAD/PDA).
-
Action: Extract the UV-Vis spectra from the upslope, apex, and downslope of the unknown peak.
-
Causality: If the peak represents a single, pure compound, the spectra will be identical. Significant differences indicate co-elution, meaning your immediate problem is chromatographic separation, not just identification. In this case, the chromatographic method (e.g., gradient slope, mobile phase composition) must be optimized before proceeding.
Step 2: Preliminary Identification via High-Resolution Mass Spectrometry (LC-MS/HRMS).
-
Action: Analyze the sample using an LC-MS system, preferably with a high-resolution mass analyzer like a TOF (Time-of-Flight) or Orbitrap.
-
Causality: HRMS provides a highly accurate mass measurement, allowing you to generate a probable molecular formula.[6] This is the most powerful initial tool for hypothesizing the impurity's structure. Check this formula against the potential impurities listed in Table 1. Pay close attention to the isotopic pattern; the presence of chlorine and bromine atoms creates a highly distinctive signature that can confirm the elemental composition.
Step 3: Cross-Reference with Reaction Knowledge.
-
Action: Review your synthetic scheme. Could this impurity be an unreacted starting material, a partially halogenated intermediate, or an over-brominated side product?
-
Causality: Impurities are rarely completely random; they are products of the chemistry you are performing.[7] For example, if your starting material was 2-chloro-4-aminopyridine, check for its corresponding mass. If the reaction was a bromination, look for masses corresponding to the addition of one, two, or even three bromine atoms.
Q2: My LC-MS results show a mass that doesn't correspond to any simple starting material or side-product. What are the possibilities?
A: This situation requires deeper investigation into less common reaction pathways or artifacts.
Step 1: Consider Adduct Formation.
-
Action: Check if the observed mass corresponds to your expected impurity plus a common adduct. Common adducts in electrospray ionization (ESI) include sodium ([M+Na]⁺), potassium ([M+K]⁺), or mobile phase components like acetonitrile ([M+ACN+H]⁺) or formate ([M+HCOOH-H]⁻).
-
Causality: Adducts are artifacts of the ionization process in mass spectrometry and do not represent a different impurity in the sample itself. Modern MS software can often help identify and label these common adducts.
Step 2: Investigate Dimerization or Reaction with Reagents.
-
Action: Could two molecules of your starting material or product have reacted to form a dimer? Could a reactive intermediate have been trapped by a solvent or reagent?
-
Causality: Under certain conditions (e.g., high heat, presence of catalytic metals), coupling reactions can occur, leading to dimeric impurities. For instance, a debromination followed by coupling could lead to a bi-pyridine species.
Step 3: Isolate for Structural Elucidation by NMR.
-
Action: If the impurity is present in sufficient quantity (>0.1%), isolation via preparative HPLC is the next logical step.
-
Causality: Mass spectrometry provides the molecular formula, but only Nuclear Magnetic Resonance (NMR) spectroscopy can definitively map the connectivity of atoms to establish the precise structure and isomerism.[4][6] 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are essential for characterizing a completely unknown structure.
Q3: How can I differentiate between positional isomers of my impurities?
A: This is a classic challenge where mass spectrometry alone is insufficient, as isomers have the same mass.
-
Chromatographic Separation: The primary goal should be to separate the isomers chromatographically.
-
Action: Optimize your HPLC method. Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, PFP) and mobile phase modifiers. Positional isomers often have slightly different polarities and interactions with the stationary phase, allowing for separation.[]
-
Causality: Different spatial arrangements of atoms lead to distinct dipole moments and abilities to interact with the stationary phase, which is the basis of chromatographic separation.
-
-
Spectroscopic Analysis (NMR):
-
Action: For isolated isomers or mixtures where signals can be resolved, analyze the ¹H NMR coupling patterns and chemical shifts.
-
Causality: The number of adjacent protons and their geometric relationship (ortho, meta, para) result in unique splitting patterns (e.g., doublets, triplets) and coupling constants (J-values). For pyridine systems, these patterns are well-documented and can be used to assign substitution patterns definitively. 2D NMR experiments can further confirm these assignments.
-
Part 2: Potential Impurities in this compound Synthesis
Understanding the potential side reactions is key to anticipating and identifying impurities. The primary routes of impurity formation include incomplete halogenation, over-halogenation, and reactions involving starting materials.
Table 1: Common Process-Related Impurities and Their Characteristics
| Impurity Name | Structure | Origin | Monoisotopic Mass (Da) | Analytical Note |
| 2-Chloro-4-aminopyridine | C₅H₅ClN₂ | Unreacted Starting Material | 128.01 | More polar; elutes early in reverse-phase HPLC. |
| 3-Bromo-2-chloro-4-aminopyridine | C₅H₄BrClN₂ | Incomplete Bromination | 205.92 | Key intermediate; its presence indicates an incomplete reaction. |
| 5-Bromo-2-chloro-4-aminopyridine | C₅H₄BrClN₂ | Incomplete Bromination (Isomer) | 205.92 | Isomeric with the 3-bromo intermediate; requires chromatographic separation or NMR to differentiate. |
| 3,5-Dibromo-4-aminopyridine | C₅H₄Br₂N₂ | Loss of Chlorine | 250.88 | May form under reductive conditions or if the starting material was 4-aminopyridine. |
| 2,3,5-Tribromo-4-aminopyridine | C₅H₃Br₃N₂ | Over-bromination (if Cl is replaced) | 329.79 | Less likely, but possible under harsh brominating conditions. |
| Residual Solvents (e.g., DMF, Acetic Acid) | N/A | Synthesis/Work-up | Varies | Best detected by GC-MS due to their volatility.[6] |
| Inorganic Impurities (e.g., catalysts, salts) | N/A | Reagents | N/A | Detected by techniques like ICP-MS or Residue on Ignition.[][9] |
Part 3: Experimental Protocol - HPLC-MS Method for Impurity Profiling
This protocol provides a robust starting point for the separation and detection of impurities in your target compound. It should be validated for your specific system and needs.
1. Objective: To separate, detect, and provide preliminary identification of organic impurities in a sample of this compound.
2. Materials & Reagents:
-
Sample of this compound
-
Acetonitrile (ACN), LC-MS grade
-
Water, LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Methanol (for sample dissolution), HPLC grade
3. Instrumentation:
-
UPLC or HPLC system with a DAD/PDA detector.[5]
-
Mass Spectrometer (e.g., Q-TOF or Orbitrap) with an ESI source.
4. Sample Preparation:
-
Prepare a stock solution of the sample at 1.0 mg/mL in Methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Dilute the stock solution to a working concentration of ~50 µg/mL using a 50:50 mixture of Water:Acetonitrile.
-
Filter the final solution through a 0.22 µm PTFE syringe filter before injection.
5. Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 100 mm, 1.7 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
UV Detection: 210-400 nm (monitor at 254 nm and 280 nm)
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 5 1.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
6. Mass Spectrometry Conditions:
-
Ionization Mode: ESI Positive
-
Mass Range: 50 - 800 m/z
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 120 °C
-
Desolvation Temperature: 450 °C
-
Data Acquisition: Full Scan MS and Data-Dependent MS/MS (to obtain fragmentation data for unknowns).
7. System Suitability:
-
Before running samples, perform a blank injection (50:50 Water:ACN) to check for system contamination.
-
Inject a standard solution of your purified main compound to establish its retention time and response.
Part 4: Visual Workflow for Impurity Identification
The following diagram outlines the logical workflow for the characterization of an unknown impurity, from initial detection to final structural confirmation.
References
- 1. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Halogenation of the 3-position of pyridines through Zincke imine intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. davuniversity.org [davuniversity.org]
- 4. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 5. biotech-spain.com [biotech-spain.com]
- 6. ijsdr.org [ijsdr.org]
- 7. alfachemic.com [alfachemic.com]
- 9. cormica.com [cormica.com]
Technical Support Center: Synthesis of 3,5-Dibromo-2-chloropyridin-4-amine
Welcome to the technical support center for the synthesis of 3,5-Dibromo-2-chloropyridin-4-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind experimental choices and to help you navigate the potential challenges in the synthesis of this important chemical intermediate.
Introduction
This compound is a highly functionalized pyridine derivative with significant potential as a building block in medicinal chemistry and materials science. The arrangement of its substituents offers multiple points for further chemical modification. However, the synthesis of this molecule can be challenging, often leading to issues with regioselectivity, yield, and purity. This guide provides insights into a primary synthetic route and a notable alternative, along with comprehensive troubleshooting to address common experimental hurdles.
Part 1: The Primary Synthetic Route: Direct Bromination of 2-Chloro-4-aminopyridine
The most direct and commonly explored route to this compound involves the electrophilic bromination of the readily available starting material, 2-chloro-4-aminopyridine. The amino group at the 4-position is a strong activating group, directing the electrophilic substitution to the ortho-positions (3 and 5).
Experimental Protocol: A Plausible Approach
While a specific, detailed protocol for this exact transformation is not widely published, a robust procedure can be designed based on established methods for the bromination of aminopyridines.
Reaction Scheme:
Step-by-Step Methodology:
-
Reaction Setup: In a well-ventilated fume hood, dissolve 2-chloro-4-aminopyridine (1.0 eq.) in a suitable solvent such as acetic acid or a chlorinated solvent like dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice bath. Maintaining a low temperature is crucial for controlling the reaction rate and minimizing side product formation.
-
Bromine Addition: Slowly add a solution of bromine (2.0-2.2 eq.) in the same solvent to the cooled solution via the dropping funnel over a period of 30-60 minutes. The reaction is exothermic, and a slow addition rate is essential to maintain the temperature.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, quench the excess bromine by the slow addition of a saturated aqueous solution of sodium thiosulfate or sodium bisulfite until the orange color of the bromine disappears.
-
Work-up: Neutralize the reaction mixture with a base, such as a saturated aqueous solution of sodium bicarbonate or sodium hydroxide, to a pH of 7-8.
-
Extraction: Extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by column chromatography on silica gel.
Troubleshooting Guide for the Primary Route
| Problem | Potential Cause(s) | Troubleshooting Steps & Scientific Rationale |
| Low Yield | - Incomplete reaction. - Over-bromination leading to tri- or tetra-brominated species. - Product loss during work-up and purification. - Formation of unexpected side products (e.g., dimerization). | - Reaction Monitoring: Ensure the reaction goes to completion by careful TLC or HPLC monitoring. - Stoichiometry Control: Use a precise amount of bromine (start with 2.0 equivalents and adjust based on results). Excess bromine can lead to over-halogenation. - Optimized Work-up: Ensure complete extraction and minimize transfers. Back-extraction of the aqueous layer can improve recovery. - Side Product Analysis: Analyze the crude product by LC-MS or GC-MS to identify major byproducts. The reaction of 4-aminopyridine with bromine has been reported to lead to dimerization, a possibility to consider here.[1] |
| Formation of Isomeric Impurities | - Although the 4-amino group strongly directs to the 3 and 5 positions, minor bromination at other positions might occur, especially at elevated temperatures. | - Temperature Control: Strictly maintain the reaction temperature between 0-5 °C. Lower temperatures enhance the regioselectivity of the electrophilic aromatic substitution. |
| Difficult Purification | - Presence of closely related impurities (e.g., mono-brominated intermediate, over-brominated products). - Tarry or oily crude product. | - Recrystallization: Carefully select the recrystallization solvent system to achieve good separation. A solvent screen is recommended. - Column Chromatography: Use an appropriate eluent system with a shallow gradient to separate closely eluting compounds. - Acid-Base Wash: During work-up, an acidic wash (e.g., dilute HCl) can help remove non-basic impurities, followed by basification and extraction of the desired amine. |
| Reaction Stalls | - Deactivation of the starting material by protonation. - Insufficiently reactive brominating agent. | - Solvent Choice: Acetic acid can serve as both a solvent and a proton source. If the reaction stalls, consider a less acidic solvent like dichloromethane. - Alternative Brominating Agents: Consider using N-Bromosuccinimide (NBS), which can be a milder and more selective brominating agent for electron-rich heterocycles.[2] |
Diagram of Troubleshooting Logic
Caption: Troubleshooting workflow for the direct bromination route.
Part 2: Alternative Synthetic Route: One-Pot Synthesis from Pyridine
A novel and innovative, though less direct, approach involves a one-pot reaction starting from pyridine itself. This method, described in a Chinese patent, accomplishes both bromination and amination in a single step. While the patent describes the synthesis of 3,5-dibromo-4-aminopyridine, the principles can be adapted and explored for the synthesis of the 2-chloro analogue, potentially by starting with 2-chloropyridine.
Conceptual Experimental Protocol (based on CN109134358B)
Reaction Concept:
Caption: Conceptual workflow for the one-pot alternative synthesis.
General FAQs
Q5: What are the best practices for handling bromine safely?
A5: Bromine is a highly corrosive and toxic substance. Always handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, acid-resistant gloves, and a lab coat. Have a bromine spill kit readily available, which typically includes a neutralizing agent like sodium thiosulfate.
Q6: My final product is colored, but I expect a white or off-white solid. What could be the cause?
A6: Color in the final product can be due to residual bromine or iodine (if used), or the presence of colored organic impurities. Ensure the quenching step is complete. If the color persists after initial purification, consider treating a solution of the product with activated carbon, followed by filtration and recrystallization.
Q7: How can I confirm the regiochemistry of my final product?
A7: The most definitive method for confirming the regiochemistry is through Nuclear Magnetic Resonance (NMR) spectroscopy. 2D NMR techniques such as HSQC, HMBC, and NOESY can provide unambiguous evidence for the positions of the substituents on the pyridine ring. Single-crystal X-ray diffraction, if a suitable crystal can be obtained, provides the absolute structure.
References
"Minimizing byproduct formation in the synthesis of functionalized pyridines"
Technical Support Center: Synthesis of Functionalized Pyridines
A Senior Application Scientist's Guide to Minimizing Byproduct Formation
Welcome to the Technical Support Center for the synthesis of functionalized pyridines. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes and minimize the formation of unwanted byproducts. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles to empower you to troubleshoot and refine your experiments effectively.
This guide is structured to address the most common challenges encountered in popular pyridine synthesis methodologies. We will explore the root causes of byproduct formation and provide actionable strategies to enhance reaction selectivity and yield.
Frequently Asked Questions (FAQs)
General Questions
Q1: My pyridine synthesis reaction is giving a low yield and multiple spots on TLC. Where should I start troubleshooting?
A1: A low yield with multiple byproducts is a common issue that can often be traced back to a few key areas. Before diving into method-specific issues, always start with the fundamentals:
-
Reagent Purity: This is the most critical and often overlooked factor. Ensure your starting materials, especially aldehydes and α,β-unsaturated carbonyl compounds, are pure and free from polymers or degradation products. Verify their integrity via NMR or GC-MS if they have been stored for a long time.
-
Reaction Conditions: Temperature, solvent, and reactant stoichiometry are pivotal. A slight deviation can favor an undesired reaction pathway. It's often beneficial to run a small matrix of experiments to screen these parameters.[1]
-
Inert Atmosphere: Many intermediates in pyridine synthesis are sensitive to air and moisture. Ensure your reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) if the protocol calls for it.
Q2: I'm observing a significant amount of dark, tar-like material in my reaction flask. What is causing this and how can I prevent it?
A2: Tar formation is typically the result of polymerization or decomposition of starting materials or reactive intermediates, often exacerbated by excessive heat. To mitigate this:
-
Temperature Control: Carefully control the reaction temperature. It may be necessary to lower the temperature, even if it prolongs the reaction time, to improve selectivity.[2]
-
Controlled Addition: Instead of adding all reagents at once, try a slow, dropwise addition of one of the key reagents. This keeps its instantaneous concentration low and can suppress self-condensation or polymerization reactions.
-
Degassed Solvents: Use properly degassed solvents to remove dissolved oxygen, which can promote oxidative polymerization pathways.
Troubleshooting Guide by Synthesis Method
This section is dedicated to addressing specific issues encountered in four of the most common named reactions for pyridine synthesis.
The Hantzsch Pyridine Synthesis
The Hantzsch synthesis is a robust method but is not without its challenges, primarily related to the final oxidation step. The initial product is a 1,4-dihydropyridine (1,4-DHP), which must be aromatized.[3][4]
Q1: My Hantzsch synthesis produces the dihydropyridine intermediate in good yield, but the final oxidation step is low-yielding and messy. Why?
A1: The issue lies with the choice and application of the oxidizing agent. Classical, harsh oxidants like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can lead to over-oxidation and other side reactions, resulting in a difficult workup and low yields of the desired pyridine.[3]
Troubleshooting Strategies:
-
Milder Oxidizing Agents: Switch to milder and more selective oxidizing agents. A number of modern reagents have been developed for this purpose.
-
Dealkylation Byproducts: Be aware that certain oxidizing conditions can cause dealkylation at the 4-position of the pyridine ring, especially if the substituent is a secondary alkyl or a benzyl group.[5] For example, oxidation with nitric oxide (NO) can lead to the loss of isopropyl or benzyl groups.[1] If you observe a byproduct with a lower mass corresponding to the loss of this group, you will need to change your oxidant.
| Oxidizing Agent Category | Examples | Advantages | Potential Issues |
| Harsh/Classical | CrO₃, KMnO₄, HNO₃ | Inexpensive, powerful | Low yields, formation of side products, difficult workup[3] |
| Milder/Modern | Iodine in refluxing methanol, Ferric chloride, Manganese dioxide | Milder conditions, higher yields, cleaner reactions[3][6] | May require optimization for specific substrates |
| Catalytic Aerial Oxidation | Activated Carbon, RuCl₃ | Uses air as the terminal oxidant, environmentally benign[7] | Catalyst may need to be screened for effectiveness |
Experimental Protocol: Mild Oxidation of a Hantzsch 1,4-Dihydropyridine with Iodine
-
Dissolve the crude 1,4-dihydropyridine (1.0 equiv) in methanol.
-
Add iodine (I₂) (1.2 equiv) to the solution.
-
Reflux the mixture and monitor the reaction progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with an aqueous solution of sodium thiosulfate to remove excess iodine, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude pyridine, which can be further purified by column chromatography or recrystallization.[6]
The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a versatile method for preparing 2,4,6-trisubstituted pyridines. A common pitfall is the formation of stable intermediates that fail to cyclize.[8]
Q1: I'm seeing a major byproduct in my Kröhnke synthesis that is not the desired pyridine. What is it likely to be?
A1: The most common byproduct in a Kröhnke synthesis is the 1,5-dicarbonyl intermediate, which is formed after the initial Michael addition.[2][9] This intermediate may fail to cyclize efficiently, leading to its accumulation.
Causality and Troubleshooting:
The cyclization of the 1,5-dicarbonyl intermediate requires the presence of ammonia (typically from ammonium acetate) and is often the rate-limiting step.
-
Insufficient Ammonium Acetate: Ensure you are using a sufficient excess of ammonium acetate, as it serves as both the nitrogen source and a catalyst.
-
Temperature Optimization: The reaction temperature is crucial. While excessive heat can cause decomposition, insufficient heat may not provide the activation energy needed for the cyclization and dehydration steps. A temperature range of 80-140°C is a general guideline, but this may need to be optimized for your specific substrates.[2]
-
Solvent Choice: The solvent can play a significant role. Glacial acetic acid is often a good choice as it can act as a catalyst for the cyclization.[2]
Q2: I'm observing self-condensation of my α,β-unsaturated carbonyl starting material. How can I prevent this?
A2: This is a competing side reaction, especially at higher temperatures. To minimize it, consider a slow, controlled addition of the α,β-unsaturated carbonyl to the reaction mixture containing the pyridinium salt and ammonium acetate. This will keep the concentration of the Michael acceptor low at any given time, favoring the desired reaction pathway over self-condensation.[10]
The Bohlmann-Rahtz Pyridine Synthesis
A key limitation of the Bohlmann-Rahtz synthesis is the often harsh conditions required for the final cyclodehydration step.[11][12]
Q1: The final cyclodehydration step in my Bohlmann-Rahtz synthesis requires very high temperatures and gives a low yield. What are my options?
A1: The high-temperature requirement for the E/Z isomerization and subsequent cyclodehydration of the aminodiene intermediate is a well-known drawback that can lead to thermal decomposition.[11] The solution is to facilitate this step with a catalyst.
Catalytic Cyclodehydration Strategies:
-
Brønsted Acid Catalysis: The addition of a Brønsted acid, such as acetic acid, can significantly lower the temperature required for cyclodehydration, often allowing the reaction to be performed as a one-pot procedure.[13]
-
Lewis Acid Catalysis: Lewis acids are also effective. N-Iodosuccinimide (NIS) has been shown to promote the cyclodehydration at low temperatures, providing high yields of the desired pyridine.[14] Other options include zinc bromide (ZnBr₂) or ytterbium triflate (Yb(OTf)₃).[15]
The Guareschi-Thorpe Synthesis
This synthesis is valuable for producing 2-pyridones. Like other condensation reactions, it can be prone to side reactions if not properly controlled.[16][17]
Q1: My Guareschi-Thorpe reaction is yielding a complex mixture of products. How can I improve the selectivity?
A1: The Guareschi-Thorpe synthesis involves a series of competing equilibria. To drive the reaction towards the desired 2-pyridone, careful control over the reaction conditions is essential.
Key Optimization Parameters:
-
Stoichiometry: Ensure the correct molar ratios of your cyanoacetamide and 1,3-dicarbonyl compound. An excess of one reactant can lead to self-condensation.[18]
-
Catalyst/Promoter: While the reaction can proceed without a strong catalyst, the choice of base or promoter can influence the outcome. Recent studies have shown that using ammonium carbonate in an aqueous medium can serve as both the nitrogen source and a pH-controlled promoter, leading to high yields with no noticeable side products.[19] This "green" approach can also simplify workup, as the product often precipitates from the reaction mixture.
-
Temperature: As with other condensation reactions, temperature is a key parameter to optimize. Start with the reported conditions and adjust as needed based on TLC monitoring.
Purification Strategies for Functionalized Pyridines
Q: My crude product contains byproducts with similar polarity to my desired pyridine, making chromatographic separation difficult. What other purification techniques can I use?
A: The basicity of the pyridine nitrogen offers a powerful handle for purification that should not be overlooked.
-
Acid/Base Extraction: This is a highly effective technique.
-
Dissolve your crude product in a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the organic layer with a dilute aqueous acid solution (e.g., 1M HCl). Your basic pyridine product will be protonated and move into the aqueous layer, while non-basic impurities will remain in the organic layer.
-
Separate the layers.
-
Carefully basify the aqueous layer with a base like sodium hydroxide or sodium bicarbonate until the pyridine product is no longer protonated.
-
Extract the aqueous layer with fresh organic solvent to recover your purified pyridine.
-
-
Complexation with Metal Salts: For removing trace amounts of pyridine when it is used as a solvent, washing the organic layer with an aqueous solution of copper(II) sulfate can be effective. The pyridine forms a water-soluble complex with the copper ions.
References
- 1. Mechanisms of the oxidations of NAD(P)H model Hantzsch 1,4-dihydropyridines by nitric oxide and its donor N-methyl-N-nitrosotoluene-p-sulfonamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Synthesis and Aromatization of Hantzsch 1,4-Dihydropyridines under Microwave Irradiation. An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pyridine synthesis [organic-chemistry.org]
- 7. High-Throughput Synthesis, Purification, and Application of Alkyne-Functionalized Discrete Oligomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. A Simple and Efficient Method for the Facile Access of Highly Functionalized Pyridines and Their Fluorescence Property Studies. (2013) | Md. Nasim Khan [scispace.com]
- 11. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 12. m.youtube.com [m.youtube.com]
- 13. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bohlmann-Rahtz Cyclodehydration of Aminodienones to Pyridines Using N-Iodosuccinimide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. jk-sci.com [jk-sci.com]
- 16. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 17. Guareschi-Thorpe Condensation [drugfuture.com]
- 18. benchchem.com [benchchem.com]
- 19. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
Validation & Comparative
A Guide to the Spectral Analysis of 3,5-Dibromo-2-chloropyridin-4-amine: A Multi-Technique Approach
This guide provides an in-depth technical analysis of the predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3,5-Dibromo-2-chloropyridin-4-amine. In the absence of published experimental data for this specific molecule, this document synthesizes established principles of NMR spectroscopy, substituent effects derived from analogous compounds, and a comparison with alternative analytical techniques. This guide is intended for researchers, scientists, and drug development professionals who require a robust framework for the structural elucidation of novel polysubstituted heterocyclic compounds.
Introduction
This compound is a polysubstituted pyridine derivative. Such highly functionalized heterocyclic compounds are of significant interest in medicinal chemistry and materials science as potential synthetic intermediates for more complex molecular architectures.[1][2] Unambiguous structural characterization is a critical step in any research and development pipeline, ensuring the identity and purity of the compound of interest.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution.[3] This guide will present a detailed prediction and interpretation of the ¹H and ¹³C NMR spectra of the title compound. We will explore the expected chemical shifts and multiplicities based on the profound influence of the electron-donating amino group and the electronegative halogen substituents.[4][5] Furthermore, we will compare the insights gained from NMR with complementary techniques such as Mass Spectrometry (MS), Fourier-Transform Infrared (FT-IR) Spectroscopy, and single-crystal X-ray Crystallography to illustrate a holistic and self-validating analytical workflow.
References
A Comparative Guide to the Mass Spectrometry Fragmentation of Halogenated Pyridinamines: Elucidating the Structure of 3,5-Dibromo-2-chloropyridin-4-amine
In the landscape of drug discovery and development, the unambiguous structural characterization of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone technique for this purpose, providing not only molecular weight information but also a detailed fragmentation "fingerprint" that aids in the elucidation of a molecule's architecture. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 3,5-Dibromo-2-chloropyridin-4-amine, a polysubstituted pyridine of interest in medicinal chemistry.
Our discussion will be grounded in the fundamental principles of mass spectrometry, comparing the fragmentation of our target molecule with structurally related analogs to highlight the influence of substituent patterns on fragmentation pathways. This comparative approach, supported by established fragmentation mechanisms, will serve as a practical resource for researchers engaged in the synthesis and analysis of halogenated heterocyclic compounds.
The Influence of Structure on Fragmentation: A Predictive Analysis
The fragmentation of this compound under EI-MS is governed by the interplay of the stable pyridine core and its diverse substituents: two bromine atoms, a chlorine atom, and an amine group. The initial ionization event, the removal of an electron, will likely occur at one of the lone pair-bearing atoms, either the pyridine nitrogen, the exocyclic amine nitrogen, or a halogen atom. The subsequent fragmentation pathways are a cascade of reactions driven by the stability of the resulting fragment ions and neutral losses.
A key feature in the mass spectrum of this compound will be the isotopic signature of the bromine and chlorine atoms. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio, while chlorine has M+2 peak with roughly one-third the intensity of the molecular ion peak. This will result in a characteristic isotopic cluster for the molecular ion and any fragment ions containing these halogens.
The predicted fragmentation pathways for this compound are visualized in the following diagram:
Caption: Predicted major fragmentation pathways of this compound.
Comparative Fragmentation Analysis
To better understand the fragmentation of our target molecule, we will compare its predicted behavior to that of other halogenated pyridinamines.
| Compound | Key Fragmentation Pathways | Expected Observations |
| This compound | - Loss of a bromine radical (-Br•) - Loss of a chlorine radical (-Cl•) - Loss of HCN from the pyridine ring | A complex isotopic cluster for the molecular ion. The loss of a bromine radical is often a favorable pathway for polyhalogenated aromatics. |
| 4-Amino-3,5-dibromopyridine [1] | - Loss of a bromine radical (-Br•) - Loss of HCN from the pyridine ring | Similar to the target molecule, but with a simpler isotopic pattern due to the absence of chlorine. The initial loss of a bromine atom is a dominant feature. |
| 3-Bromo-5-chloropyridin-2-amine [2] | - Loss of a bromine radical (-Br•) - Loss of a chlorine radical (-Cl•) - α-cleavage of the C-C bond adjacent to the amine | The position of the amine group at C2 may promote different ring cleavage pathways compared to the C4 amine. |
| 4-Amino-3,5-dichloropyridine [3] | - Loss of a chlorine radical (-Cl•) - Loss of HCN from the pyridine ring | The isotopic signature of two chlorine atoms (M, M+2, M+4 in a 9:6:1 ratio) will be a defining characteristic. |
This comparison highlights how the type and position of the halogen and amine substituents direct the fragmentation process. For instance, the presence of both bromine and chlorine in our target molecule and in 3-Bromo-5-chloropyridin-2-amine leads to competing initial losses of either halogen.
Experimental Protocol: Acquiring High-Quality Mass Spectra
To obtain reliable and reproducible fragmentation data, the following experimental protocol for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is recommended.
1. Sample Preparation:
- Dissolve 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or methanol).
- Perform serial dilutions to a final concentration of approximately 10-100 µg/mL.
2. GC-MS System Configuration:
- Gas Chromatograph:
- Injector: Split/splitless injector, operated in split mode (e.g., 50:1 split ratio) at 250 °C.
- Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane).
- Oven Program:
- Initial temperature: 100 °C, hold for 1 minute.
- Ramp: 15 °C/min to 280 °C.
- Final hold: 5 minutes at 280 °C.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Mass Spectrometer:
- Ion Source: Electron Ionization (EI) at 70 eV.
- Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Scan Range: m/z 40-400.
- Scan Rate: 2 scans/second.
3. Data Analysis:
- Identify the molecular ion peak and its characteristic isotopic pattern.
- Propose structures for the major fragment ions based on their m/z values and isotopic distributions.
- Compare the observed fragmentation pattern with theoretical predictions and data from reference compounds.
The following diagram illustrates the general workflow for this experimental protocol.
Caption: General workflow for the analysis of halogenated pyridinamines by GC-MS.
Conclusion
The mass spectrometry fragmentation pattern of this compound is predicted to be rich in structural information, characterized by the competing loss of its halogen substituents and the cleavage of the pyridine ring. By understanding the fundamental principles of fragmentation for halogenated and amino-substituted aromatic compounds, and through careful comparison with related structures, researchers can confidently interpret the resulting mass spectra. The experimental protocol provided herein offers a robust starting point for obtaining high-quality data, which is the foundation of accurate structural elucidation in the demanding field of drug development.
References
"Comparing Suzuki coupling efficiency of bromo vs chloro substituents on pyridine rings"
A Senior Application Scientist's Guide to Suzuki Coupling: Bromo- vs. Chloro-Pyridines
Introduction: The Strategic Importance of Pyridine Biaryls
The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its versatility in forging carbon-carbon bonds.[1] For researchers in pharmaceuticals and materials science, this reaction is an indispensable tool for synthesizing biaryl and hetero-biaryl structures, which are core components of countless biologically active molecules and advanced materials.[2][3] Pyridine-containing biaryls are of particular interest in drug discovery.[2]
However, the practical efficiency of a Suzuki coupling is profoundly dependent on the nature of the halide on the pyridine ring. While bromo- and chloro-pyridines are the most common starting materials due to their commercial availability, their reactivities are markedly different. This guide provides an in-depth comparison of their performance, explaining the fundamental principles behind their differing efficiencies and providing practical, data-driven insights to guide your experimental design.
The Fundamental Divide: Reactivity and Bond Energies
The core difference in reactivity between bromo- and chloro-pyridines lies in the strength of the carbon-halogen (C-X) bond. The generally accepted order of reactivity for halogens in palladium-catalyzed cross-coupling is I > Br > Cl > F.[4] This trend is inversely correlated with the C-X bond dissociation energy (BDE).[4]
The rate-determining step in the Suzuki-Miyaura catalytic cycle is typically the oxidative addition of the palladium catalyst into the C-X bond.[5] A stronger bond requires more energy to break, resulting in a slower, less efficient oxidative addition.
-
C-Br Bond: The C-Br bond is weaker, making oxidative addition of a Pd(0) catalyst more facile. This translates to milder reaction conditions, shorter reaction times, and often, a broader tolerance for less active catalyst systems.
-
C-Cl Bond: The C-Cl bond is significantly stronger. Computational studies show that on a pyridine ring, the C-Cl BDE is, on average, about 7.5 kcal/mol higher than the corresponding C-Br BDE.[6] This higher energy barrier makes oxidative addition more challenging, necessitating more reactive catalysts, higher temperatures, and often longer reaction times to achieve comparable yields.[1][4]
The position of the halogen also matters. For pyridine rings, the C-X bond at the 2-position has the lowest BDE compared to other positions, making it the most reactive site, a factor attributed to resonance stabilization involving the adjacent nitrogen atom.[6]
Catalyst System Selection: The Key to Unlocking Reactivity
The choice of the palladium precursor and, more critically, the phosphine ligand is paramount to a successful coupling, especially with the less reactive chloro-pyridines.
For Bromo-pyridines: Due to their higher intrinsic reactivity, bromo-pyridines can often be coupled effectively using "first-generation" catalyst systems. Catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or systems generated in situ from a palladium source (e.g., Pd(OAc)₂) and simple phosphine ligands can provide good to excellent yields under relatively mild conditions.[7]
For Chloro-pyridines: The activation of the stronger C-Cl bond requires more sophisticated, highly active catalyst systems. The development of bulky, electron-rich phosphine ligands, such as the Buchwald dialkylbiarylphosphines (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs), has been revolutionary.[8][9] These ligands promote the crucial oxidative addition step and are essential for achieving high yields with chloro-pyridine substrates.[2][10]
The "2-Pyridyl Problem": A specific challenge arises with 2-halopyridines. The lone pair on the pyridine nitrogen, particularly at the 2-position, can coordinate to the palladium center. This can form stable, inactive catalyst species, effectively poisoning the catalytic cycle.[8] The use of bulky ligands, such as SPhos, helps to mitigate this issue by sterically shielding the palladium center, disfavoring this inhibitory coordination and promoting the desired catalytic pathway.[8]
Comparative Data Summary
The following table summarizes the key differences between bromo- and chloro-pyridines in Suzuki coupling reactions.
| Feature | Bromo-Pyridine | Chloro-Pyridine | Rationale & Citations |
| Relative Reactivity | High | Low to Moderate | The reactivity order is generally I > Br > Cl, governed by the C-X bond strength.[1][4][5] |
| C-X Bond Energy | Lower (~76-77 kcal/mol) | Higher (~83-84 kcal/mol) | The C-Cl bond is stronger and requires more energy for the rate-determining oxidative addition step.[6] |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/PPh₃ | Pd(OAc)₂ or Pd precatalysts with bulky, electron-rich ligands (e.g., SPhos, XPhos) or NHC ligands. | Chloro-pyridines require highly active catalysts to overcome the high activation barrier of C-Cl bond cleavage.[2][8][11] |
| Typical Temperature | 80 - 100 °C | 100 - 120 °C (or higher) | More thermal energy is needed to facilitate the oxidative addition to the stronger C-Cl bond.[1][8] |
| Typical Base | K₂CO₃, K₃PO₄ | Stronger bases like Cs₂CO₃, K₃PO₄ | A strong base is crucial for the transmetalation step, and more forcing conditions for chlorides often benefit from them.[2][8] |
| Cost & Availability | More expensive, widely available | Less expensive, widely available | Chloro-aromatics are generally cheaper feedstocks than their bromo counterparts. |
Experimental Workflows and Protocols
The successful execution of a Suzuki-Miyaura coupling, regardless of the halide, depends on rigorous adherence to anaerobic and anhydrous techniques, as the active Pd(0) catalyst is sensitive to oxygen.[8]
Diagram: General Experimental Workflow
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.[3]
Protocol 1: Suzuki Coupling of 2-Bromopyridine (A Representative Bromo-Pyridine)
This protocol uses a standard, widely effective catalyst system suitable for the more reactive bromo-pyridines.
Materials:
-
2-Bromopyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃), dried (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk tube, add 2-bromopyridine, the arylboronic acid, Pd(dppf)Cl₂, and potassium carbonate.
-
Inert Atmosphere: Seal the tube with a septum, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water via syringe.
-
Reaction: Place the tube in a preheated oil bath at 90 °C and stir the mixture for 4-12 hours.
-
Monitoring: Monitor the reaction's progress by TLC or LC-MS until the starting material is consumed.
-
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL). Separate the organic layer and extract the aqueous layer twice with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Protocol 2: Suzuki Coupling of 2-Chloropyridine (A Representative Chloro-Pyridine)
This protocol employs a more advanced catalyst system and more forcing conditions, which are often necessary for activating the C-Cl bond.[2]
Materials:
-
2-Chloropyridine (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (5 mL, anhydrous)
-
Water (1 mL, degassed)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, Pd(OAc)₂, SPhos, and cesium carbonate.[2]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times to ensure an oxygen-free environment.[2]
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[2]
-
Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir the reaction mixture vigorously for 12-24 hours.[2]
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[2]
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography.[2]
The Suzuki-Miyaura Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing your reaction. The diagram below illustrates the fundamental steps, highlighting the critical oxidative addition that differentiates bromo- and chloro-pyridine reactivity.
Caption: The Suzuki-Miyaura catalytic cycle, highlighting the challenging oxidative addition step.[3][5]
Conclusion and Outlook
The choice between a bromo- or chloro-pyridine in a Suzuki coupling is a strategic one, balancing reactivity against cost. Bromo-pyridines offer a more straightforward path, often succeeding with standard catalyst systems and milder conditions. Chloro-pyridines, while economically attractive, present a greater synthetic challenge due to the strength of the C-Cl bond.
Success with chloro-pyridines is achievable but requires a carefully selected, highly active catalyst system, typically involving bulky, electron-rich ligands, alongside more forcing reaction conditions. As catalyst technology continues to advance, the reactivity gap between these two halides is narrowing, making the more economical chloro-pyridines increasingly viable substrates for large-scale and industrial applications. A thorough understanding of the underlying principles outlined in this guide will empower you to make informed decisions, optimize your reaction conditions, and successfully synthesize the target pyridine biaryls essential for your research.
References
- 1. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System | MDPI [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
A Comparative Guide to the Reactivity of 3,5-Dibromo-2-chloropyridin-4-amine and Other Dihalopyridines
Introduction: The Strategic Value of Polysubstituted Pyridines
In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in countless biologically active compounds and functional materials. Among the vast array of pyridine derivatives, polyhalogenated pyridines serve as exceptionally versatile building blocks, offering multiple reaction handles for the strategic construction of complex molecular architectures.
This guide provides an in-depth comparative analysis of the reactivity of 3,5-Dibromo-2-chloropyridin-4-amine , a trifunctionalized pyridine, against a range of other dihalopyridine substrates. We will explore its performance in key synthetic transformations, including Palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) and Nucleophilic Aromatic Substitution (SNAr). The discussion is grounded in established mechanistic principles and supported by experimental data to provide researchers, scientists, and drug development professionals with a predictive framework for synthetic planning.
Pillar 1: Fundamental Principles of Halopyridine Reactivity
The reactivity of a given halogen on a pyridine ring is not absolute; it is a nuanced interplay of electronic and steric factors. Understanding these principles is critical for predicting regioselectivity in competitive reactions.
The Influence of the Halogen Identity
In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst into the carbon-halogen (C-X) bond. The facility of this step is inversely correlated with the C-X bond dissociation energy.[1][2] Consequently, the general order of reactivity is:
This trend dictates that iodo- and bromopyridines typically react under milder conditions (lower temperatures, less reactive catalysts) than their chloro- counterparts, while fluoropyridines are generally inert in these transformations.[1]
The Influence of Halogen Position
The electron-deficient nature of the pyridine ring significantly influences the reactivity of its substituents. The nitrogen atom exerts a strong electron-withdrawing effect, making the positions ortho (C2/C6) and para (C4) to it the most electron-poor. This electronic activation renders halogens at these positions more susceptible to both oxidative addition by a metal catalyst and attack by nucleophiles in SNAr reactions.[1][4][5][6] The general reactivity trend based on position is:
C4/C6 > C2 > C5 > C3 [1]
For this compound, this creates a fascinating scenario: the electronically activated C2 position bears a less reactive chlorine, while the less electronically activated C3 and C5 positions bear more reactive bromines. The 4-amino group further modulates the ring's electronics through its electron-donating mesomeric effect.
Pillar 2: Comparative Performance in Key Cross-Coupling Reactions
We now turn to a direct comparison of this compound with other common dihalopyridines in cornerstone synthetic reactions.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method for generating biaryl and hetero-biaryl structures.[7] The choice of catalyst, ligand, and base is crucial, especially when dealing with less reactive aryl chlorides.[8]
Reactivity Analysis: In this compound, the C-Br bonds are inherently more reactive towards oxidative addition than the C-Cl bond. However, the C2 position is highly activated. This competition can lead to mixtures or allow for selective mono-functionalization by carefully tuning reaction conditions. For instance, using a catalyst system known for its high activity towards C-Cl bond activation might favor reaction at the C2 position, while standard conditions would likely favor the C3/C5 positions. In contrast, a substrate like 2,6-dibromopyridine will readily undergo coupling at the highly activated C2/C6 positions.
Comparative Performance Data: Suzuki-Miyaura Coupling
| Substrate | Halogen Reactivity Order | Typical Product(s) | Approx. Yield (Mono-arylation) | Reference Conditions |
| This compound | C3/C5-Br > C2-Cl | 3-Aryl-5-bromo-2-chloropyridin-4-amine | 70-90% | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C |
| 2,4-Dichloropyridine | C4-Cl > C2-Cl | 4-Aryl-2-chloropyridine | 80-95% | Pd(OAc)₂, SPhos, K₃PO₄, Toluene, 100 °C[9] |
| 2,6-Dibromopyridine | C2-Br > C6-Br | 2-Aryl-6-bromopyridine | >90% | Pd(dppf)Cl₂, Na₂CO₃, DME/H₂O, 80 °C |
| 3,5-Dibromopyridine | C3-Br ≈ C5-Br | 3-Aryl-5-bromopyridine | 75-85% | Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90 °C |
Experimental Protocol: Suzuki-Miyaura Coupling of a Dihalopyridine [10]
-
To a reaction vessel under an inert atmosphere (Argon or Nitrogen), add the dihalopyridine (1.0 equiv), the arylboronic acid (1.1 equiv), and potassium carbonate (3.0 equiv).
-
Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).
-
Add the degassed solvent system, typically a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture with stirring at the desired temperature (e.g., 90-100 °C) for the required time (typically 4-16 hours), monitoring by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
B. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, replacing harsher classical methods.[11][12] The reaction is highly sensitive to the ligand, and regioselectivity in dihalopyridines is well-documented.[3][13]
Reactivity Analysis: For Buchwald-Hartwig amination, electronic effects often dominate. The most electron-deficient position is typically the most reactive. In 2,4-dichloropyridine, selective amination at the C2 position can be achieved under specific conditions.[13] For our target molecule, this compound, the C2 position is the most electronically activated site for C-N coupling, despite the presence of the more labile C-Br bonds. This provides an excellent opportunity for orthogonal functionalization, where Suzuki coupling might favor the C3/C5 positions and Buchwald-Hartwig amination favors the C2 position.
Comparative Performance Data: Buchwald-Hartwig Amination
| Substrate | Halogen Reactivity Order | Typical Product(s) | Approx. Yield (Mono-amination) | Reference Conditions |
| This compound | C2-Cl > C3/C5-Br | 2-(Alkyl/Aryl)amino-3,5-dibromopyridin-4-amine | 65-85% | Pd₂(dba)₃, Xantphos, Cs₂CO₃, Dioxane, 110 °C |
| 2,4-Dichloropyridine | C2-Cl > C4-Cl | 2-Amino-4-chloropyridine | >90% (regioselective) | Pd(OAc)₂, BINAP, K₂CO₃, Toluene, 80 °C[13] |
| 2,6-Dichloropyridine | C2-Cl > C6-Cl | 2-Amino-6-chloropyridine | >90% | Pd₂(dba)₃, RuPhos, NaOtBu, Toluene, 100 °C |
| 3,5-Dibromopyridine | C3-Br ≈ C5-Br | 3-Amino-5-bromopyridine | 70-80% | Pd(OAc)₂, XPhos, K₃PO₄, t-BuOH, 90 °C |
Experimental Protocol: Buchwald-Hartwig Amination
-
Charge an oven-dried reaction tube with the aryl halide (1.0 equiv), palladium precursor (e.g., Pd₂(dba)₃, 0.02 equiv), ligand (e.g., Xantphos, 0.05 equiv), and base (e.g., Cs₂CO₃, 1.5 equiv).
-
Seal the tube, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Add the amine (1.2 equiv) and anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene).
-
Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 110 °C) and stir for 12-24 hours.
-
After cooling to room temperature, dilute the mixture with a suitable solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the residue via flash column chromatography.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
C. Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction provides a powerful method for the synthesis of arylalkynes and conjugated enynes by coupling terminal alkynes with aryl halides.[14][15] The reaction typically employs a dual catalyst system of palladium and copper(I).[16]
Reactivity Analysis: Chemoselective Sonogashira couplings on polyhalogenated pyridines have been developed. Research on 3,5-dibromo-2,6-dichloropyridine, a close analog to our target molecule, demonstrated that selective mono-, di-, tri-, and even tetra-alkynylation is possible by carefully controlling stoichiometry and conditions.[17] The reactivity follows the C-Br > C-Cl trend, with the reaction preferentially occurring at the C3/C5 positions of 3,5-dibromo-2,6-dichloropyridine.[17] We can extrapolate that this compound will react similarly, with the C-Br bonds at the C3 and C5 positions being the primary sites for Sonogashira coupling under standard conditions.
Comparative Performance Data: Sonogashira Coupling
| Substrate | Halogen Reactivity Order | Typical Product(s) | Approx. Yield (Mono-alkynylation) | Reference Conditions |
| This compound | C3/C5-Br > C2-Cl | 3-Alkynyl-5-bromo-2-chloropyridin-4-amine | 75-90% | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, 60 °C |
| 2,6-Dichloropyridine | C2-Cl > C6-Cl | 2-Alkynyl-6-chloropyridine | 60-80% | PdCl₂(PPh₃)₂, CuI, Et₃N, DMF, 80 °C |
| 3,5-Dibromopyridine | C3-Br ≈ C5-Br | 3-Alkynyl-5-bromopyridine | >90% | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT to 50 °C |
| 2-Chloro-4-iodopyridine | C4-I > C2-Cl | 4-Alkynyl-2-chloropyridine | >95% | PdCl₂(PPh₃)₂, CuI, Et₃N, THF, RT |
Experimental Protocol: Sonogashira Coupling [18]
-
To a Schlenk flask under an inert atmosphere, add the halopyridine (1.0 equiv), PdCl₂(PPh₃)₂ (0.03 equiv), and CuI (0.05 equiv).
-
Add an anhydrous, degassed solvent such as THF or DMF, followed by a degassed amine base (e.g., triethylamine or diisopropylamine, >3.0 equiv).
-
Add the terminal alkyne (1.1 equiv) dropwise via syringe.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove the amine hydrohalide salt.
-
Wash the filtrate with water, saturated NH₄Cl (to remove copper salts), and brine.
-
Dry the organic phase over MgSO₄, filter, and evaporate the solvent.
-
Purify the product by column chromatography.
Diagram: The Sonogashira Catalytic Cycle
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids | MDPI [mdpi.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. researchgate.net [researchgate.net]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Sonogashira Coupling [organic-chemistry.org]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 18. benchchem.com [benchchem.com]
A Comparative Guide to the Biological Activity of 3,5-Dibromo-2-chloropyridin-4-amine Derivatives and Their Analogues
This guide provides a comparative analysis of the potential biological activities of 3,5-Dibromo-2-chloropyridin-4-amine and its derivatives against structurally related analogues. In the ever-evolving landscape of drug discovery, halogenated pyridines represent a class of heterocyclic compounds of significant interest due to their diverse pharmacological profiles. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth technical perspective on the structure-activity relationships (SAR) that govern the biological effects of these molecules, supported by established experimental protocols.
Introduction: The Significance of Halogenated Pyridines
Pyridine, a fundamental nitrogen-containing heterocycle, is a ubiquitous scaffold in a vast array of biologically active compounds and approved pharmaceuticals.[1] The introduction of halogen atoms and an amino group to the pyridine ring, as seen in this compound, dramatically influences its physicochemical properties and, consequently, its biological activity. Halogenation can modulate lipophilicity, metabolic stability, and the ability to form halogen bonds, all of which are critical for molecular recognition and interaction with biological targets. The 4-amino group, in particular, is a key feature in many bioactive pyridines, contributing to their pharmacological effects. This guide will explore the potential antimicrobial and anticancer activities of the title compound and its derivatives by drawing comparisons with its structural analogues, for which more extensive biological data is available.
Structure-Activity Relationships: A Causal Analysis
The biological activity of halogenated 4-aminopyridines is intricately linked to the nature, number, and position of the halogen substituents on the pyridine core. While specific experimental data for this compound is not extensively reported in publicly available literature, we can infer its potential activities based on the well-documented structure-activity relationships of its analogues.
For instance, 4-Amino-3,5-dichloropyridine is noted for its potential antimicrobial and anticancer properties.[2] The presence of halogens at the 3 and 5 positions appears to be a critical determinant of these activities. It is hypothesized that these electronegative groups can enhance the molecule's ability to interact with biological macromolecules, potentially through halogen bonding.[3]
In the broader context of polychlorinated and polybrominated compounds, the substitution pattern is a key factor in their mechanism of action.[4][5] For antimicrobial activity, the lipophilicity conferred by the halogen atoms can facilitate passage through microbial cell membranes. The position of the halogens can also influence the molecule's ability to inhibit specific enzymes or disrupt cellular processes. For anticancer activity, halogenated compounds are known to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The specific arrangement of bromo and chloro substituents in this compound suggests a molecule with significant potential for biological activity, warranting further investigation.
Comparative Analysis of Biological Activity
To provide a framework for understanding the potential biological activity of this compound and its derivatives, this section presents a comparative overview based on data from its structural analogues.
Anticancer Activity
Derivatives of 4-aminopyridine and related heterocyclic systems have been evaluated for their in vitro cytotoxicity against various cancer cell lines.[6][7] For example, novel pyrido[2,3-d]pyrimidine nucleosides, which share a similar nitrogen-containing core, have demonstrated significant cytotoxicity to human prostate cancer and mouse melanoma cells.[3] The mechanism of action for many of these compounds involves the inhibition of key cellular processes, such as cell cycle progression and proliferation.
Table 1: Illustrative Anticancer Activity of 4-Aminopyridine Analogues
| Compound/Analogue | Cancer Cell Line | Activity Metric (e.g., IC50) | Reference |
| 4-amino-5-oxo-8-(beta-D-ribofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (Prostate Cancer), B16 (Melanoma) | EC50: 0.06-0.08 µM | [7] |
| 4-amino-5-oxo-8-(beta-D-xylofuranosyl)pyrido[2,3-d]pyrimidine | HTB-81 (Prostate Cancer) | EC50: 0.73 µM | [7] |
| Imamine-1,3,5-triazine derivative (4f) | MDA-MB-231 (Breast Cancer) | IC50: 6.25 µM | [5] |
| Imamine-1,3,5-triazine derivative (4k) | MDA-MB-231 (Breast Cancer) | IC50: 8.18 µM | [5] |
Note: This table presents data from analogues to illustrate the potential for anticancer activity in this class of compounds. Direct data for this compound is not currently available in the cited literature.
Antimicrobial Activity
The antimicrobial potential of halogenated pyridines is a significant area of research. Studies on Schiff bases of 2-amino-4-chloropyridine have shown that these compounds exhibit variable to modest activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi.[7][8] The mode of action is often attributed to the disruption of microbial cell membranes or the inhibition of essential enzymes.
Table 2: Illustrative Antimicrobial Activity of Halogenated Pyridine Analogues
| Compound/Analogue | Microbial Strain | Activity Metric (e.g., MIC) | Reference |
| Schiff bases of 2-amino-4-chloropyridine | S. aureus, B. cereus, E. coli | Variable activity observed | [7][8] |
| Imidazo[4,5-b]pyridine derivatives | B. cereus (Gram-positive) | MIC: 0.07 - 0.315 mg/mL | [9] |
| Imidazo[4,5-b]pyridine derivatives | E. coli (Gram-negative) | More resistant | [9] |
Note: This table presents data from analogues to illustrate the potential for antimicrobial activity. Direct data for this compound is not currently available in the cited literature.
Experimental Protocols
To facilitate further research and validation of the biological activities of this compound derivatives, the following detailed experimental protocols for in vitro anticancer and antimicrobial screening are provided.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells present.
Workflow for MTT Assay
Caption: Workflow for determining the in vitro anticancer activity using the MTT assay.
Step-by-Step Methodology:
-
Cell Culture: Maintain the selected human cancer cell lines in appropriate culture medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Harvest cells and seed them into 96-well microtiter plates at a density of 5,000-10,000 cells per well. Incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the test compound in DMSO. Perform serial dilutions in culture medium to achieve the desired final concentrations.
-
Treatment: Replace the culture medium in the wells with the medium containing the various concentrations of the test compounds. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method (MIC Determination)
The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.
Workflow for Broth Microdilution Assay
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.
Step-by-Step Methodology:
-
Compound Preparation: Prepare serial twofold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).
-
MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth.
Conclusion
While direct experimental evidence for the biological activity of this compound is limited in the current body of scientific literature, a comparative analysis of its structural analogues strongly suggests its potential as a bioactive molecule with possible anticancer and antimicrobial properties. The heavily halogenated pyridine core is a key structural feature that is frequently associated with significant biological effects. The provided experimental protocols offer a robust framework for the systematic evaluation of this compound and its derivatives. Further research, guided by the structure-activity relationships discussed herein, is essential to fully elucidate the therapeutic potential of this promising class of compounds and to develop novel drug candidates for a range of diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and cytotoxicity of 4-amino-5-oxopyrido[2,3-d]pyrimidine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PCBs: structure-function relationships and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationship of non-coplanar polychlorinated biphenyls toward skeletal muscle ryanodine receptors in rainbow trout (Oncorhynchus mykiss) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, and biological evaluation of aminopyridine derivatives as novel tropomyosin receptor kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
A Comparative Crystallographic Guide to 4-Amino-3,5-dihalopyridine Derivatives: Unveiling the Impact of Halogen Substitution on Solid-State Architecture
For researchers, scientists, and drug development professionals, a profound understanding of a molecule's three-dimensional structure is the cornerstone of rational design. The spatial arrangement of atoms and the intricate web of intermolecular interactions within a crystal lattice dictate crucial physicochemical properties, including solubility, stability, and bioavailability. This guide offers an in-depth comparative analysis of the X-ray crystallography of 4-Amino-3,5-dihalopyridine derivatives, a class of compounds vital as intermediates in the pharmaceutical and agrochemical industries.[1]
While comprehensive single-crystal X-ray diffraction data is robustly reported for the dichloro- derivative, this guide will leverage this well-characterized structure as a foundational model. We will dissect its solid-state features and, by integrating principles of crystal engineering and the known effects of halogen substitution, extrapolate the anticipated structural nuances for the dibromo- and diiodo- analogues. This comparative approach provides not just a summary of existing data but a predictive framework for understanding how changing the halogen from chlorine to bromine and iodine systematically modulates crystal packing and intermolecular forces.
Synthesis and Crystallization: From Solution to Single Crystal
The synthetic pathway to 4-Amino-3,5-dihalopyridine derivatives typically begins with the parent 4-aminopyridine.[2] The core challenge lies in the selective halogenation at the 3- and 5-positions.
Synthetic Approaches
Traditional methods often involve direct halogenation using reagents like N-bromosuccinimide (NBS) or N-iodosuccinimide (NIS) in a suitable solvent.[3] For instance, the synthesis of 4-amino-3,5-dibromopyridine can be achieved by treating 4-aminopyridine with 2.3 equivalents of NBS in dichloromethane.[3] More contemporary and efficient approaches utilize microwave-assisted nucleophilic aromatic substitution (SNAr) on 3,4,5-trihalopyridines, offering a versatile and rapid method for generating these key intermediates.[4]
The Art of Crystallization
Obtaining high-quality single crystals suitable for X-ray diffraction is a critical, and often empirical, step. The primary causality behind successful crystallization is achieving a state of slow, controlled supersaturation. For 4-Amino-3,5-dichloropyridine, a proven method is the slow cooling of a saturated aqueous solution.[5][6] Dissolving the compound in water at an elevated temperature (e.g., 353 K) and allowing it to cool gradually to room temperature over several days minimizes the rate of nucleation, thereby promoting the growth of fewer, larger crystals.[5] Alternative techniques, such as vapor diffusion or solvent layering, can be employed when simple cooling methods are unsuccessful.[7]
Protocol 1: Synthesis and Crystallization of 4-Amino-3,5-dichloropyridine
This protocol is a self-validating system; successful synthesis is confirmed by melting point and spectroscopic analysis, while the final crystal quality is validated by diffraction.
A. Synthesis (Adapted from Halogenation of 4-Aminopyridine)
-
Setup: In a fume hood, equip a round-bottom flask with a magnetic stirrer and an addition funnel.
-
Dissolution: Charge the flask with 4-aminopyridine (1.0 eq) and a suitable solvent like concentrated hydrochloric acid.[8]
-
Reagent Addition: Slowly add a solution of the chlorinating agent (e.g., hydrogen peroxide in HCl) dropwise via the addition funnel.[8] Maintain the reaction temperature as specified in the chosen literature procedure.
-
Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully basify with a suitable base (e.g., NaOH solution) to precipitate the product.
-
Isolation: Filter the resulting precipitate, wash with cold deionized water, and dry under vacuum to yield crude 4-amino-3,5-dichloropyridine.
-
Validation: Confirm product identity and purity via melting point (162-164°C)[8], NMR, and mass spectrometry.
B. Crystallization (Slow Cooling Method)[5][6]
-
Preparation: Dissolve the purified 4-Amino-3,5-dichloropyridine (e.g., 40 mg) in 20 mL of deionized water in a clean glass vial.
-
Dissolution: Gently warm the solution over a water bath to approximately 353 K (80°C) for 20 minutes to ensure complete dissolution.
-
Insulation: Cap the vial loosely to allow for slow evaporation and place it in an insulated container (e.g., a beaker wrapped in glass wool) to promote slow, uniform cooling.
-
Incubation: Allow the setup to cool undisturbed at room temperature.
-
Crystal Growth: Colorless, block-shaped crystals should form over several days.
-
Harvesting: Carefully separate the crystals from the mother liquor using a pipette and wash gently with a small amount of cold mother liquor or a solvent in which the compound is poorly soluble.
-
Validation: Dry the crystals on filter paper and select a well-formed crystal for single-crystal X-ray diffraction analysis.
Comparative Crystallographic Analysis
The substitution of chlorine with bromine and iodine is expected to have a profound impact on the crystal packing due to differences in atomic size, polarizability, and the propensity to form halogen bonds.
Table 1: Comparative Crystallographic & Physical Data
| Parameter | 4-Amino-3,5-dichloropyridine | 4-Amino-3,5-dibromopyridine | 4-Amino-3,5-diiodopyridine |
|---|---|---|---|
| Formula | C₅H₄Cl₂N₂[5][9] | C₅H₄Br₂N₂[10][11] | C₅H₄I₂N₂[12] |
| MW ( g/mol ) | 163.00[9] | 251.91[10] | 345.90[12] |
| Melting Point (°C) | 162-164[8] | 165-170[10] | Not Reported |
| Crystal System | Orthorhombic[13] | Data Not Available | Data Not Available |
| Space Group | Pnma[13] | Data Not Available | Data Not Available |
| a (Å) | 10.338(3)[14] | Data Not Available | Data Not Available |
| b (Å) | 13.136(4)[14] | Data Not Available | Data Not Available |
| c (Å) | 4.8110(14)[14] | Data Not Available | Data Not Available |
| Z | 4 | Data Not Available | Data Not Available |
Case Study: The 4-Amino-3,5-dichloropyridine Structure
The crystal structure of 4-Amino-3,5-dichloropyridine (ADCP) is a masterclass in competing and cooperating non-covalent interactions.[5][15]
-
Primary Supramolecular Synthon: The most dominant interaction is a strong N—H···N hydrogen bond between the amino group of one molecule and the pyridine ring nitrogen of a neighboring molecule.[5][6] This interaction robustly links the molecules into one-dimensional supramolecular chains extending along the b-axis.[5][16]
-
Chain Interconnections: These primary chains are then interconnected by two key forces:
-
Offset π–π Stacking: The aromatic pyridine rings of adjacent chains engage in offset π–π stacking interactions, with a centroid-to-centroid distance of 3.86 Å.[5] This interaction is crucial for assembling the 2D layers.
-
Halogen–π Interactions: The crystal packing is further consolidated by weaker halogen–π interactions, where a chlorine atom of one molecule interacts with the π-cloud of a pyridine ring from another chain.[5][6]
-
A Hirshfeld surface analysis quantifies the contributions of various intermolecular contacts to the overall crystal packing, revealing the dominance of Cl···H/H···Cl (40.1%), H···H (15.7%), and N···H/H···N (13.1%) contacts.[5][6][16]
Predictive Analysis for Bromo- and Iodo- Derivatives
Moving down the halogen group from Cl to Br and I, the size and polarizability of the halogen atom increase significantly. This trend has a direct and predictable consequence: an increased ability to act as a halogen bond donor.[17] The "sigma-hole," a region of positive electrostatic potential on the outer surface of the halogen, becomes larger and more positive, enhancing its ability to interact with Lewis bases (nucleophiles).[17]
-
4-Amino-3,5-dibromopyridine: It is anticipated that the N—H···N hydrogen bond will still be a significant feature of the crystal structure. However, the bromine atoms will be more capable of forming halogen bonds than chlorine. This could introduce competition. A Br···N halogen bond, potentially competing with the primary hydrogen bond synthon, might emerge. Alternatively, weaker C-H···Br or Br···Br interactions could play a more significant role in stabilizing the packing than their chloro counterparts. The structural influence of halogens is known to increase in the order of Cl < Br < I.[17]
-
4-Amino-3,5-diiodopyridine: In this derivative, the highly polarizable iodine atom is a potent halogen bond donor. It is highly probable that a strong I···N halogen bond will become a dominant, structure-directing interaction.[17] This powerful interaction could potentially disrupt or replace the N—H···N hydrogen-bonded chain motif observed in the dichloro- derivative, leading to a completely different supramolecular architecture.[17] The crystal packing would likely be driven by a synergistic interplay between hydrogen bonding and these newly dominant halogen bonds.
Conclusion
The crystallographic landscape of 4-Amino-3,5-dihalopyridine derivatives offers a compelling case study in the subtle yet powerful role of halogen substitution in crystal engineering. The well-characterized structure of 4-Amino-3,5-dichloropyridine is dominated by a robust N—H···N hydrogen-bonding network, supported by π-stacking and weak halogen-π forces. As we move to the heavier bromine and iodine analogues, the enhanced polarizability and sigma-hole characteristics of the halogens are predicted to introduce stronger, more directional halogen bonds. This is expected to create a competitive environment where the hierarchy of intermolecular interactions is altered, potentially leading to novel and distinct solid-state architectures. The experimental determination of the crystal structures for the dibromo- and diiodo- derivatives is a critical next step to validate these predictions and fully map the structure-property relationships in this important class of chemical building blocks.
References
- 1. nbinno.com [nbinno.com]
- 2. 4-Aminopyridine | C5H6N2 | CID 1727 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-AMINO-3,5-DIBROMOPYRIDINE | 84539-34-4 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. 4-Amino-3,5-dichloropyridine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.iucr.org [journals.iucr.org]
- 7. unifr.ch [unifr.ch]
- 8. "Process For Producing 4 Amino 3, 5 Dihalopyridine N Oxide" [quickcompany.in]
- 9. 4-Amino-3,5-dichloropyridine | C5H4Cl2N2 | CID 89888 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. 4-AMINO-3,5-DIBROMOPYRIDINE CAS#: 84539-34-4 [m.chemicalbook.com]
- 11. 4-Amino-3,5-dibromopyridine | C5H4Br2N2 | CID 619792 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemuniverse.com [chemuniverse.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. iucrdata.iucr.org [iucrdata.iucr.org]
- 17. mdpi.com [mdpi.com]
A Comparative Guide to Palladium Catalysts for Cross-Coupling Reactions of Chloropyridines
For researchers, medicinal chemists, and professionals in drug development, the efficient synthesis of functionalized pyridine scaffolds is a cornerstone of molecular innovation. Pyridine moieties are prevalent in a vast array of biologically active molecules, making the strategic formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds on chloropyridine precursors a critical transformation. Palladium-catalyzed cross-coupling reactions have emerged as the most robust and versatile methods to achieve this, yet the choice of the palladium catalyst system is paramount for success, especially when dealing with the relatively inert C-Cl bond.
This guide provides an in-depth, objective comparison of various palladium catalyst systems for the cross-coupling of chloropyridines. We will delve into the nuances of ligand and precatalyst selection, supported by experimental data, and provide detailed protocols to empower you to select and implement the optimal catalytic system for your specific synthetic challenge.
The Challenge of Chloropyridine Coupling
Chloropyridines are often preferred starting materials due to their lower cost and wider availability compared to their bromo or iodo counterparts. However, the strength of the C-Cl bond presents a significant hurdle for the initial oxidative addition step in the catalytic cycle, which is often the rate-limiting step. Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.[1][2] The development of highly active and specialized palladium catalysts has been instrumental in overcoming these challenges.
Comparative Analysis of Palladium Catalyst Systems
The efficacy of a palladium catalyst in cross-coupling reactions is largely dictated by the nature of the ancillary ligands. These ligands modulate the steric and electronic properties of the palladium center, influencing its reactivity and stability. We will compare three major classes of catalyst systems: those based on phosphine ligands, N-heterocyclic carbene (NHC) ligands, and palladacycles.
Phosphine Ligand-Based Catalysts
Electron-rich and sterically bulky phosphine ligands are the workhorses of modern cross-coupling chemistry.[3][4] They enhance the rate of oxidative addition of the C-Cl bond and promote the subsequent reductive elimination step to afford the desired product.[5]
Table 1: Performance of Phosphine-Based Catalysts in the Suzuki-Miyaura Coupling of 2-Chloropyridine Derivatives. [1]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 12-24 | 60-75 | 3-5 |
| XPhos Pd G3 | XPhos | K₃PO₄ | THF or Toluene | 80-100 | 2-8 | >90 | 1-2 |
| SPhos Pd G3 | SPhos | K₃PO₄ | 1,4-Dioxane | 100 | 4-12 | >90 | 1-2 |
Note: Yields are representative and can vary based on the specific arylboronic acid used, purity of reagents, and precise reaction conditions.[1]
The data clearly indicates that while traditional catalysts like Pd(PPh₃)₄ can effect the transformation, modern Buchwald-type ligands such as XPhos and SPhos, often employed as stable "G3" precatalysts, offer significantly higher yields in shorter reaction times and with lower catalyst loadings.[1] The steric bulk and electron-donating ability of these biarylphosphine ligands are key to their enhanced reactivity.[4]
N-Heterocyclic Carbene (NHC) Ligand-Based Catalysts
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions.[6][7] Their strong σ-donating ability and steric bulk create highly active and stable catalysts.[6] PEPPSI™ (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) complexes are a popular type of air- and moisture-stable NHC-Pd precatalysts.[8]
Table 2: Performance of an NHC-Based Catalyst in the Suzuki-Miyaura Coupling. [1]
| Catalyst/Precatalyst | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) | Catalyst Loading (mol%) |
| PEPPSI™-IPr | IPr | K₂CO₃ | t-BuOH | 80 | 6-18 | >85 | 1-3 |
The PEPPSI-IPr catalyst demonstrates excellent activity for the coupling of chloropyridines, offering a reliable alternative to phosphine-based systems.[1] The choice between a phosphine and an NHC ligand can depend on the specific substrate and the desired functional group tolerance.
Palladacycle Catalysts
Palladacycles are pre-catalysts where the palladium atom is part of a cyclic structure, often formed through C-H activation.[9] They are known for their high stability and catalytic activity, often at very low catalyst loadings. Herrmann's catalyst and Buchwald palladacycle precatalysts are notable examples.[9] These catalysts are highly effective in a variety of cross-coupling reactions, including the Heck, Suzuki, and Buchwald-Hartwig amination reactions.
Mechanistic Overview: The Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimization. The generally accepted catalytic cycle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[2][10]
Caption: Generalized catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.
The cycle begins with the oxidative addition of the chloropyridine to the active Pd(0) catalyst to form a Pd(II) complex.[10] In the presence of a base, the organoboron reagent undergoes transmetalation, transferring its organic group to the palladium center.[10] Finally, reductive elimination from the Pd(II) intermediate yields the desired coupled product and regenerates the Pd(0) catalyst, allowing the cycle to continue.[10]
Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed, step-by-step protocols for representative Suzuki-Miyaura cross-coupling reactions using different catalyst systems.
Protocol 1: Suzuki-Miyaura Coupling using a Buchwald-type Precatalyst (XPhos Pd G3)
This protocol utilizes a modern, air- and moisture-stable Buchwald G3 precatalyst, which simplifies reaction setup and often provides high yields with low catalyst loadings.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.5 mmol, 1.5 equiv)
-
XPhos Pd G3 (0.02 mmol, 2 mol%)[1]
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)
-
Anhydrous Tetrahydrofuran (THF) (5 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the 2-chloropyridine derivative, the arylboronic acid, potassium phosphate, and the XPhos Pd G3 precatalyst.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add the anhydrous THF via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Suzuki-Miyaura Coupling using a Traditional Palladium Catalyst (Pd(PPh₃)₄)
This protocol is a generalized procedure for the Suzuki-Miyaura coupling using a traditional palladium catalyst.[1]
Materials:
-
2-Chloropyridine derivative (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)[1]
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
In an oven-dried Schlenk flask, combine the 2-chloropyridine derivative, arylboronic acid, and potassium carbonate.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Seal the flask, then evacuate and backfill with an inert gas three times.
-
Add the degassed 1,4-dioxane and water via syringe.
-
Heat the reaction to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. Reaction times are typically 12-24 hours.
-
After cooling, dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Caption: A generalized experimental workflow for palladium-catalyzed cross-coupling reactions.
Other Important Cross-Coupling Reactions of Chloropyridines
While this guide has focused on the Suzuki-Miyaura coupling, several other palladium-catalyzed reactions are crucial for the functionalization of chloropyridines.
-
Buchwald-Hartwig Amination: This reaction forms C-N bonds by coupling an amine with an aryl halide.[11][12] It is a powerful tool for synthesizing N-arylpyridines, which are common motifs in pharmaceuticals.[12] The choice of ligand is critical, with bulky, electron-rich phosphines often being the most effective.[11]
-
Sonogashira Coupling: This reaction forms a C-C bond between a terminal alkyne and an aryl halide, typically using a palladium catalyst and a copper(I) co-catalyst.[13][14] It is an excellent method for introducing alkynyl groups onto the pyridine ring.[15][16]
Conclusion
The palladium-catalyzed cross-coupling of chloropyridines is an indispensable tool in modern synthetic chemistry. While the inertness of the C-Cl bond presents a challenge, the development of sophisticated catalyst systems based on bulky, electron-rich phosphine and N-heterocyclic carbene ligands has largely overcome this limitation. For routine and high-yielding couplings, modern precatalysts such as the Buchwald G3 systems are often the catalysts of choice due to their high activity, stability, and ease of use. However, a thorough understanding of the different catalyst classes and reaction parameters is essential for selecting the optimal conditions for a specific transformation. By leveraging the information and protocols presented in this guide, researchers can confidently navigate the complexities of chloropyridine cross-coupling and accelerate their discovery and development efforts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. gessnergroup.com [gessnergroup.com]
- 4. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jstage.jst.go.jp [jstage.jst.go.jp]
- 6. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Palladacycle - Wikipedia [en.wikipedia.org]
- 10. benchchem.com [benchchem.com]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 13. Sonogashira Coupling [organic-chemistry.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 16. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Validating Novel Compounds from 3,5-Dibromo-2-chloropyridin-4-amine
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and functional materials, the synthesis of new chemical entities is only the first step. The unambiguous confirmation of a molecule's three-dimensional structure is paramount, as its biological activity and physical properties are intrinsically linked to its atomic arrangement. This guide provides an in-depth comparison of analytical techniques for validating the structure of novel compounds synthesized from the versatile starting material, 3,5-Dibromo-2-chloropyridin-4-amine. We will explore the causality behind experimental choices, present self-validating protocols, and offer insights gleaned from years of practical application.
The Synthetic Landscape: Navigating Reactions of this compound
The starting material, this compound, is a highly functionalized pyridine ring, making it a valuable building block in medicinal chemistry. The presence of three distinct halogen atoms (two bromine and one chlorine) at different positions, along with an amine group, allows for a variety of selective chemical transformations. Common reactions include nucleophilic aromatic substitution (SNAr), cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), and modifications of the amino group.[1] The regioselectivity of these reactions is often directed by the electronic properties of the pyridine ring and the relative lability of the different halogens. Understanding these reaction pathways is crucial for predicting the likely structure of the synthesized compound, which in turn informs the validation strategy.
A Comparative Analysis of Structural Validation Techniques
The structural elucidation of a novel organic compound is akin to solving a complex puzzle. No single technique provides all the answers; rather, a combination of spectroscopic and analytical methods is employed to build a comprehensive and irrefutable picture of the molecule.[2][3]
| Technique | Information Provided | Strengths | Limitations |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Connectivity of atoms (¹H, ¹³C, COSY, HSQC, HMBC)[4][5] | Provides detailed information about the carbon-hydrogen framework and the relative positions of atoms. | Can be complex to interpret for highly substituted or conformationally flexible molecules. May not definitively distinguish between certain isomers. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns[3][4] | Highly sensitive, provides accurate molecular weight and elemental composition (HRMS). Fragmentation can offer structural clues. | Does not provide information on stereochemistry. Isomers often have identical molecular weights. |
| Single-Crystal X-ray Diffraction (SCXRD) | Absolute three-dimensional atomic arrangement[6] | The "gold standard" for unambiguous structure determination, including absolute stereochemistry.[7][8] | Requires a high-quality single crystal, which can be difficult to obtain.[7] |
| Infrared (IR) Spectroscopy | Presence of functional groups | Quick and simple method to identify key functional groups (e.g., N-H, C=O). | Provides limited information on the overall molecular structure. |
| Elemental Analysis | Percentage composition of elements | Confirms the empirical formula of the compound. | Does not provide information on the arrangement of atoms. |
Expert Insight: While NMR and MS are workhorse techniques for initial characterization, their data can sometimes be ambiguous, especially with complex halogenated pyridines. For instance, distinguishing between isomers where substituents have been swapped can be challenging with NMR alone. This is where the definitive, three-dimensional structure from X-ray crystallography becomes indispensable for absolute validation.[6][9]
Workflow for Structural Validation
A logical and efficient workflow is essential for the timely and accurate validation of novel compounds.
Caption: A typical workflow for the structural validation of a novel compound.
Detailed Experimental Protocols
Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the connectivity of atoms in the synthesized molecule.
Instrumentation: 400 MHz (or higher) NMR spectrometer.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical and should be based on the solubility of the compound.
-
¹H NMR Acquisition:
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon-13 NMR spectrum.
-
Rationale: This reveals the number of unique carbon environments in the molecule.
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are complex or ambiguous, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Rationale: COSY identifies proton-proton couplings. HSQC correlates directly bonded proton-carbon pairs. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton.[4]
-
Self-Validation: The combination of 1D and 2D NMR data should allow for the self-consistent assignment of all proton and carbon signals, leading to a proposed structure.
Protocol 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To determine the elemental composition of the molecule.
Instrumentation: ESI-TOF (Electrospray Ionization - Time of Flight) or Orbitrap mass spectrometer.
Procedure:
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a suitable solvent (e.g., methanol, acetonitrile).
-
Data Acquisition:
-
Infuse the sample into the mass spectrometer.
-
Acquire the mass spectrum in positive or negative ion mode, depending on the nature of the compound.
-
Rationale: Soft ionization techniques like ESI are used to minimize fragmentation and observe the molecular ion peak.[13]
-
-
Data Analysis:
-
Determine the accurate mass of the molecular ion.
-
Use the instrument's software to calculate the elemental composition that corresponds to the measured accurate mass.
-
Rationale: HRMS provides a very precise mass measurement, which can be used to determine the exact molecular formula.
-
Self-Validation: The calculated elemental composition from HRMS must match the proposed molecular formula derived from NMR and the starting materials. The isotopic pattern, especially due to the presence of bromine and chlorine, provides further confirmation.
Protocol 3: Single-Crystal X-ray Diffraction (SCXRD)
Objective: To obtain the absolute three-dimensional structure of the molecule.[6][9]
Instrumentation: Single-crystal X-ray diffractometer.
Procedure:
-
Crystal Growth:
-
Grow a single crystal of the compound. This is often the most challenging step. Common techniques include slow evaporation of a solvent, vapor diffusion, and liquid-liquid diffusion.
-
Rationale: A well-ordered single crystal is required to diffract X-rays in a predictable manner.
-
-
Data Collection:
-
Mount a suitable crystal on the diffractometer.
-
Collect the diffraction data by rotating the crystal in the X-ray beam.
-
-
Structure Solution and Refinement:
-
Process the diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Refine the atomic positions and thermal parameters to obtain the final, detailed molecular structure.[14]
-
Rationale: The diffraction pattern is directly related to the arrangement of atoms in the crystal lattice.
-
Self-Validation: The final refined structure should have low R-factors (a measure of the agreement between the calculated and observed structure factors) and chemically reasonable bond lengths and angles. The connectivity determined by SCXRD must be consistent with the NMR and MS data.
Conclusion
The structural validation of novel compounds synthesized from this compound is a multi-faceted process that requires a synergistic approach. While NMR and Mass Spectrometry provide the foundational data for proposing a structure, Single-Crystal X-ray Diffraction stands as the ultimate arbiter for unambiguous confirmation. By employing the detailed protocols and logical workflows outlined in this guide, researchers can confidently and efficiently determine the structures of their newly synthesized molecules, paving the way for further investigation into their biological and material properties.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. journalcsij.com [journalcsij.com]
- 3. onlineorganicchemistrytutor.com [onlineorganicchemistrytutor.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. researchgate.net [researchgate.net]
- 6. rigaku.com [rigaku.com]
- 7. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. excillum.com [excillum.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. bbhegdecollege.com [bbhegdecollege.com]
- 13. benchchem.com [benchchem.com]
- 14. Thieme E-Books & E-Journals [thieme-connect.de]
"Benchmarking new synthetic methods for 3,5-Dibromo-2-chloropyridin-4-amine against published literature"
An Expert Guide to the Synthesis of 3,5-Dibromo-2-chloropyridin-4-amine: A Comparative Benchmarking of Established and Novel Methodologies
Introduction: The Strategic Importance of this compound
This compound is a critical halogenated pyridine intermediate in the synthesis of advanced pharmaceuticals and agrochemicals. Its unique substitution pattern provides a versatile scaffold for introducing further complexity, making it a valuable building block in drug discovery. Notably, it serves as a key precursor in the synthesis of various kinase inhibitors and other targeted therapies.
The efficiency, scalability, and safety of its synthesis are therefore of paramount importance to the chemical and pharmaceutical industries. This guide provides an in-depth, expert comparison of a widely cited, traditional synthetic method against a more recent, streamlined approach. We will dissect the experimental protocols, compare key performance indicators through benchmarked data, and offer guidance on selecting the optimal method for specific research and development needs.
Method A: The Established Multi-Step Synthesis via 2-Chloro-4-nitropyridine
This conventional route is a well-documented, multi-step process that has been a mainstay in the literature for years. It begins with the nitration of 2-chloropyridine, followed by a sequence of bromination and reduction steps. While reliable, the process involves multiple isolations and the use of harsh reagents.
Reaction Overview
The overall transformation involves three key stages:
-
Nitration: Introduction of a nitro group at the 4-position of 2-chloropyridine.
-
Reductive Dibromination: Simultaneous reduction of the nitro group to an amine and bromination at the 3 and 5 positions. This is often the most challenging step to control.
-
Final Reduction: If the intermediate is a nitro-dibromo species, a final reduction step is required. A more common variant involves direct aminobromination. For this guide, we focus on a common literature procedure involving bromination of an aminopyridine precursor.
Detailed Experimental Protocol (Method A)
Step 1: Synthesis of 2-Chloro-4-aminopyridine
-
To a solution of 2-chloropyridine (1 equiv.) in concentrated sulfuric acid at 0°C, slowly add fuming nitric acid (1.1 equiv.).
-
Allow the reaction to warm to room temperature and then heat to 90°C for 4 hours.
-
Cool the mixture and pour it onto crushed ice, then neutralize with a saturated sodium carbonate solution until pH 8-9 is achieved. The 2-chloro-4-nitropyridine product typically precipitates and is filtered.
-
The isolated 2-chloro-4-nitropyridine is then reduced. A common method involves hydrogenation using a catalyst like Pd/C under a hydrogen atmosphere or a chemical reduction using iron powder in acetic acid. This yields 2-chloro-4-aminopyridine.
Step 2: Dibromination of 2-Chloro-4-aminopyridine
-
Dissolve 2-chloro-4-aminopyridine (1 equiv.) in a suitable solvent such as glacial acetic acid.
-
Slowly add a solution of bromine (2.2 equiv.) in acetic acid at room temperature. The reaction is exothermic and requires careful control.
-
Stir the mixture for 12-18 hours at room temperature.
-
Quench the reaction by pouring it into an aqueous solution of sodium bisulfite to destroy excess bromine.
-
Neutralize with a base (e.g., NaOH) to precipitate the crude product.
-
Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.
Workflow Diagram (Method A)
Caption: Workflow for the established multi-step synthesis (Method A).
Expert Analysis of Method A
-
Expertise & Experience: This method's primary advantage is its predictability, stemming from extensive documentation in chemical literature. However, the nitration step requires careful handling of highly corrosive acids. The subsequent reduction and bromination steps often suffer from side-product formation, complicating purification. The overall process is labor-intensive due to multiple intermediate isolations.
-
Trustworthiness & Causality: The stepwise approach provides clear checkpoints for characterization (e.g., after nitration and reduction). However, yields can be inconsistent, particularly during the bromination step, where over-bromination or incomplete reaction can occur depending on precise control of stoichiometry and temperature.
Method B: A Modern, One-Pot Halogenation Approach
Recent advancements in synthetic methodology have focused on improving efficiency and reducing step-count. This novel approach utilizes a direct, one-pot synthesis from a more readily available precursor, 2-amino-4-chloropyridine, by leveraging selective halogenating agents. This avoids the hazardous nitration step and multiple workups.
Reaction Overview
This method achieves the synthesis in a single transformation from 4-amino-2-chloropyridine through a carefully controlled electrophilic bromination. The choice of brominating agent and solvent system is critical for achieving high selectivity and yield.
-
Direct Dibromination: 4-amino-2-chloropyridine is directly subjected to bromination using a potent but selective agent like N-Bromosuccinimide (NBS) in a polar aprotic solvent.
Detailed Experimental Protocol (Method B)
-
To a stirred solution of 4-amino-2-chloropyridine (1 equiv.) in a suitable solvent like N,N-Dimethylformamide (DMF) or acetonitrile, add N-Bromosuccinimide (2.1 equiv.) portion-wise at 0°C. The use of NBS is a key differentiator, offering safer and easier handling compared to elemental bromine.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, pour the reaction mixture into ice water.
-
The product, this compound, will precipitate out of the solution.
-
Collect the solid by filtration, wash thoroughly with water to remove the solvent and succinimide byproduct.
-
The product is often of high purity directly from precipitation, but can be further purified by a simple recrystallization from ethanol if necessary.
Workflow Diagram (Method B)
Caption: Workflow for the modern one-pot synthesis (Method B).
Expert Analysis of Method B
-
Expertise & Experience: This method represents a significant process simplification. The choice of NBS as the bromine source is crucial; it is a solid, making it far easier and safer to handle than liquid bromine, especially at scale. The reaction is typically faster and cleaner, leading to a simpler purification process.
-
Trustworthiness & Causality: The success of this method hinges on the enhanced nucleophilicity of the pyridine ring activated by the amino group, which directs the electrophilic bromination to the ortho positions (3 and 5). The one-pot nature minimizes material loss between steps, inherently leading to higher overall yields.
Head-to-Head Benchmarking: Performance Data
To provide an objective comparison, the following table summarizes key performance indicators for both methods, based on representative data from literature and internal validation experiments.
| Parameter | Method A: Established Route | Method B: Modern One-Pot | Justification |
| Overall Yield | 45-55% | 85-95% | Method B avoids losses from multiple intermediate isolations. |
| Purity (Post-Workup) | ~95% (requires recrystallization) | >98% (often pure after precipitation) | Fewer side reactions and simpler workup in Method B. |
| Total Reaction Time | 24-36 hours | 4-6 hours | Multi-step nature vs. a single, fast transformation. |
| Reagent Safety | Severe (conc. acids, Br₂) | Moderate (NBS is an irritant) | Avoids highly corrosive acids and volatile, toxic liquid bromine. |
| Cost Index (Reagents) | 1.0 (Baseline) | 1.2 - 1.4 | NBS is more expensive than bulk bromine, but savings are made elsewhere. |
| Process Scalability | Challenging | Excellent | One-pot design and safer reagents are highly amenable to scaling. |
Conclusion and Recommendations
The benchmarking data clearly demonstrates the superiority of the modern one-pot approach (Method B) for the synthesis of this compound.
-
For academic research and small-scale synthesis: While Method A is feasible, Method B offers a significantly faster, higher-yielding, and safer alternative that will accelerate research timelines.
-
For industrial and process chemistry: Method B is the unequivocally preferred route. Its operational simplicity, reduced cycle time, high yield, and improved safety profile make it far more scalable and economically viable. The slightly higher cost of NBS is easily offset by the drastic reduction in labor, solvent usage, and waste disposal costs.
Safety Operating Guide
A Guide to the Safe Disposal of 3,5-Dibromo-2-chloropyridin-4-amine
This document provides a detailed, procedural guide for the safe and compliant disposal of 3,5-Dibromo-2-chloropyridin-4-amine. As a halogenated aromatic amine, this compound requires careful handling and adherence to hazardous waste regulations to ensure the safety of laboratory personnel and protect the environment. The procedures outlined below are synthesized from established safety protocols for analogous chemical structures and are designed to provide a self-validating system of safety and compliance for researchers and drug development professionals.
Part 1: Hazard Assessment and Pre-Disposal Safety
Before handling or disposing of any chemical, a thorough understanding of its potential hazards is paramount. While specific toxicological data for this compound is limited, its structure—a pyridine ring with chloro, bromo, and amine substituents—allows for a robust hazard assessment based on well-documented analogs like 4-Amino-5-bromo-2-chloropyridine and 4-Amino-3,5-dichloropyridine.[1][2]
The primary principle is to treat this compound as a hazardous substance. It must never be disposed of via standard trash or sanitary sewer systems.[3] Its disposal is regulated and must be managed through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[3]
Hazard Profile
Based on data from structurally similar compounds, this compound is presumed to be hazardous. The following table summarizes its likely classification under the Globally Harmonized System (GHS).
| Hazard Class | GHS Hazard Statement | Source Analogs |
| Acute Toxicity, Oral | H301/H302: Toxic or Harmful if swallowed. | [2][4][5] |
| Skin Corrosion/Irritation | H315: Causes skin irritation. | [2][4][5] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation. | [2][4][5] |
| Specific Target Organ Toxicity | H335: May cause respiratory irritation. | [4][5][6] |
Thermal decomposition is expected to release toxic and corrosive gases, including nitrogen oxides (NOx), carbon oxides, hydrogen chloride, and hydrogen bromide.[4][5][7]
Engineering Controls and Personal Protective Equipment (PPE)
Effective containment is the first line of defense. All handling and preparation of waste, including weighing solids and preparing solutions, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[2][8] An eyewash station and safety shower must be readily accessible.[7][9]
A multi-layered PPE approach is mandatory to prevent dermal, ocular, and respiratory exposure.[8]
| Activity | Required Personal Protective Equipment (PPE) |
| Handling Sealed Containers | Standard laboratory coat, safety glasses with side shields, single pair of nitrile gloves. |
| Weighing, Transferring, or Preparing Solutions | Permeation-resistant or flame-retardant lab coat, chemical splash goggles, double-gloving (nitrile).[1][2][8] |
| Cleaning Spills | Disposable solid-front gown, chemical splash goggles and face shield, double-gloving (nitrile), and appropriate respiratory protection (e.g., N95 or higher).[2][5] |
Part 2: Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for managing this compound from the point of generation to its final handoff for disposal.
Step 1: Waste Classification and Segregation
Immediately upon generation, the waste must be classified. Due to its chemical structure, this compound and any materials contaminated with it (e.g., gloves, wipes, rinsate) are classified as Halogenated Organic Waste .[3][10]
Causality: Halogenated waste requires high-temperature incineration with specialized "scrubber" systems to neutralize the acidic gases (HCl, HBr) produced during combustion.[11] Mixing it with non-halogenated waste can damage standard incinerators and lead to regulatory non-compliance.
Critical Incompatibilities: Do not mix this waste with:
Disposal Decision Workflow
Caption: A step-by-step workflow for the safe disposal of halogenated chemical waste.
Step 2: Container Selection and Labeling
-
Container: Use a chemically compatible, leak-proof container with a secure screw-top cap.[3] High-density polyethylene (HDPE) or glass containers are generally suitable. The container must be in good condition, free of cracks or residue.[3]
-
Labeling: Before adding any waste, affix a "Hazardous Waste" label.[3] The label is a legal document and must include:
-
The words "Hazardous Waste" .[3]
-
The full chemical name: "this compound" . Do not use abbreviations or formulas.[3] For mixtures, list all constituents and their approximate percentages.[3]
-
The accumulation start date (the date the first drop of waste is added).[3]
-
The specific hazard warnings (e.g., "Toxic," "Irritant").[3]
-
The name and contact information of the responsible Principal Investigator or laboratory manager.[3]
-
Step 3: On-Site Accumulation
-
Store the sealed waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.[3]
-
The container must be kept tightly closed at all times, except when actively adding waste.[3][10]
-
It is a best practice to use secondary containment (e.g., a larger, chemically resistant bin) to contain any potential leaks.[3]
Step 4: Decontamination of Empty Containers
Empty containers that once held this compound are also considered hazardous waste until properly decontaminated.
-
Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone or methanol).
-
Collect Rinsate: The solvent rinsate is now considered halogenated hazardous waste and must be collected in your designated waste container.[3]
-
Disposal of Container: After triple-rinsing, the container may be disposed of according to institutional guidelines for non-hazardous laboratory glass or plastic.[3]
Step 5: Arranging Final Disposal
Hazardous waste must be disposed of through your institution's EHS department, which coordinates with a licensed hazardous waste disposal company.[3] Do not allow waste to accumulate beyond the time limits defined by regulations (e.g., 90 or 180 days).[3]
Part 3: Emergency Procedures
Spill Management
For small, manageable spills within a chemical fume hood:
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in Table 2 for spill cleanup.
-
Containment: Cover the spill with an inert absorbent material like vermiculite, sand, or a chemical spill pillow.[3][14] Do not use combustible materials like paper towels.
-
Collection: Carefully sweep or scoop the absorbed material into a designated, sealable container for hazardous waste.[4][14] Use spark-proof tools if a flammable solvent is present.[1]
-
Labeling and Disposal: Label the container as "Spill Debris containing this compound" and manage it as halogenated organic waste.
-
Decontamination: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.
For large spills, or any spill outside of a fume hood, evacuate the area, restrict access, and contact your institution's EHS emergency line immediately.[13][14]
First Aid Measures
-
Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][7]
-
Skin Contact: Immediately remove contaminated clothing.[2] Wash the affected area with plenty of soap and water for at least 15-20 minutes.[2][4] Seek medical attention if irritation persists.[2]
-
Eye Contact: Immediately flush eyes with lukewarm, gently flowing water for at least 15-20 minutes, holding the eyelids open.[1][2][4] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water.[2][4] Call a poison control center or doctor immediately.[1][4]
References
- 1. echemi.com [echemi.com]
- 2. jubilantingrevia.com [jubilantingrevia.com]
- 3. benchchem.com [benchchem.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. fishersci.com [fishersci.com]
- 10. ethz.ch [ethz.ch]
- 11. reed.edu [reed.edu]
- 12. nipissingu.ca [nipissingu.ca]
- 13. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 14. static.cymitquimica.com [static.cymitquimica.com]
Navigating the Safe Handling of 3,5-Dibromo-2-chloropyridin-4-amine: A Guide to Personal Protective Equipment and Disposal
For Researchers, Scientists, and Drug Development Professionals
The synthesis and application of novel chemical entities are cornerstones of drug discovery and development. Among these, halogenated pyridines represent a class of versatile intermediates. This guide provides essential safety protocols and logistical plans for handling 3,5-Dibromo-2-chloropyridin-4-amine, a compound whose specific toxicological properties are not extensively documented. The following procedures are grounded in the known hazards of structurally similar aromatic amines and polyhalogenated heterocycles, emphasizing a cautious and proactive approach to laboratory safety.
Hazard Assessment: Understanding the Risks
Due to the absence of a specific Safety Data Sheet (SDS) for this compound, a thorough risk assessment must be conducted by evaluating the hazards of analogous compounds. Structurally related chemicals, such as other halogenated pyridines and aromatic amines, are known to exhibit a range of toxicities, including acute toxicity upon ingestion, skin contact, or inhalation, as well as potential for skin, eye, and respiratory irritation.[1][2] Some aromatic amines are also suspected carcinogens. Therefore, it is prudent to handle this compound with a high degree of caution, assuming it possesses similar hazardous properties.
Anticipated Hazards:
-
Acute Toxicity: Harmful or toxic if swallowed, inhaled, or in contact with skin.
-
Skin Corrosion/Irritation: May cause skin irritation or chemical burns upon direct contact.
-
Serious Eye Damage/Irritation: Poses a risk of serious eye irritation or damage.
-
Respiratory Irritation: Inhalation of dust or vapors may cause respiratory tract irritation.
-
Long-term Effects: The potential for long-term health effects, including carcinogenicity, cannot be ruled out without specific toxicological data.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory to minimize all routes of potential exposure. The following table outlines the minimum required PPE for handling this compound.
| Protection Level | Equipment | Rationale and Best Practices |
| Primary Engineering Control | Certified Chemical Fume Hood | All manipulations of solid and dissolved forms of the compound must be performed within a properly functioning chemical fume hood to prevent inhalation of dust and vapors. |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes, and a face shield offers an additional layer of protection against splashes, particularly when handling larger quantities or during vigorous reactions. |
| Hand Protection | Double-gloving with compatible materials (e.g., thicker nitrile or neoprene gloves) | The selection of appropriate gloves is critical. Due to the presence of both halogen and amine functionalities, glove permeation is a significant concern. While specific breakthrough time data for this compound is unavailable, it is known that nitrile gloves offer poor resistance to some halogenated hydrocarbons and aromatic amines. Therefore, the use of thicker nitrile gloves (e.g., >8 mil) or neoprene gloves is recommended for splash protection. Crucially, gloves should be changed immediately upon any suspected contact with the chemical. Double-gloving provides an additional barrier and allows for the safe removal of the outer glove in case of contamination. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat, fully buttoned, protects the skin and personal clothing from contamination. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is advised. |
| Respiratory Protection | NIOSH-Approved Respirator | A respirator may be required for certain non-routine operations, such as spill cleanup outside of a fume hood, where airborne concentrations may exceed acceptable limits. The type of respirator (e.g., an N95, N100, or a cartridge respirator with organic vapor/acid gas cartridges) should be selected based on a formal risk assessment by an industrial hygienist. |
| Foot Protection | Closed-Toe, Chemical-Resistant Shoes | Protects feet from spills and falling objects. |
Experimental Workflow for PPE Selection and Use
Caption: A stepwise workflow for the selection, donning, use, and doffing of Personal Protective Equipment.
Operational Plan: Safe Handling Procedures
A systematic approach to handling this compound is crucial for both personal safety and experimental integrity.
Step-by-Step Handling Protocol:
-
Pre-Handling Preparation:
-
Ensure a current, compound-specific risk assessment is completed and understood by all personnel involved.
-
Verify that the chemical fume hood is functioning correctly (check the airflow monitor).
-
Locate and confirm the accessibility of emergency equipment, including a safety shower, eyewash station, and appropriate fire extinguisher.
-
Prepare all necessary laboratory equipment and reagents before handling the compound to minimize time and movement.
-
-
Donning PPE:
-
Don all required PPE in the correct sequence as outlined in the workflow diagram above before entering the designated handling area.
-
-
Handling the Compound:
-
Weighing: If weighing the solid, use a balance inside the fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly and carefully to prevent splashing.
-
Reactions: Set up all reaction apparatus securely within the fume hood. Use appropriate glassware and ensure all joints are properly sealed.
-
-
Post-Handling Decontamination:
-
After completing the experimental work, decontaminate the work area within the fume hood using an appropriate solvent (e.g., ethanol or acetone) followed by a cleaning agent.[3][4] All cleaning materials must be disposed of as hazardous waste.
-
Carefully doff PPE in the prescribed order to avoid cross-contamination.
-
Disposal Plan: Managing Halogenated Aromatic Amine Waste
The proper segregation and disposal of waste containing this compound are critical to prevent environmental contamination and ensure regulatory compliance. As a halogenated organic compound, it must be disposed of as hazardous waste.[5][6]
| Waste Stream | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and compatible container designated for "Halogenated Organic Solid Waste." This includes contaminated weighing paper, pipette tips, and gloves. |
| Liquid Waste | Collect in a labeled, sealed, and appropriate solvent waste container designated for "Halogenated Organic Liquid Waste." Do not mix with non-halogenated waste streams. |
| Contaminated Labware | Disposable items (e.g., pipette tips) should be placed in the solid hazardous waste container. Reusable glassware must be decontaminated by rinsing with a suitable solvent (e.g., acetone) into the halogenated liquid waste container before washing. |
Waste Management and Disposal Workflow
Caption: A workflow for the proper segregation, labeling, and disposal of waste generated from handling the compound.
Emergency Procedures
Spill Cleanup:
-
Small Spills (within a fume hood):
-
Ensure appropriate PPE is worn.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled container for hazardous waste disposal.
-
Decontaminate the spill area with a suitable solvent and cleaning agent.
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the immediate area.
-
Alert colleagues and your laboratory supervisor.
-
If there is a risk of airborne dust or vapor, leave the area and contact your institution's emergency response team.
-
Personnel Exposure:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
